molecular formula C14H22N2 B115274 Methyl-phenethyl-piperidin-4-YL-amine CAS No. 142752-20-3

Methyl-phenethyl-piperidin-4-YL-amine

Katalognummer: B115274
CAS-Nummer: 142752-20-3
Molekulargewicht: 218.34 g/mol
InChI-Schlüssel: VMBVZOWXRDYODM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl-phenethyl-piperidin-4-YL-amine is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

142752-20-3

Molekularformel

C14H22N2

Molekulargewicht

218.34 g/mol

IUPAC-Name

N-methyl-N-(2-phenylethyl)piperidin-4-amine

InChI

InChI=1S/C14H22N2/c1-16(14-7-10-15-11-8-14)12-9-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3

InChI-Schlüssel

VMBVZOWXRDYODM-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=CC=C1)C2CCNCC2

Kanonische SMILES

CN(CCC1=CC=CC=C1)C2CCNCC2

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: N-Methyl-1-(2-phenylethyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the chemical identity, synthesis, pharmacological utility, and safety profile of Methyl-phenethyl-piperidin-4-yl-amine (IUPAC: N-Methyl-1-(2-phenylethyl)piperidin-4-amine).

A Versatile Pharmacophore for GPCR and Enzyme Ligand Discovery

Executive Summary

This compound (CAS: 142752-20-3) is a secondary amine intermediate belonging to the 4-aminopiperidine class. Structurally characterized by a piperidine core substituted with a phenethyl group at the N1 position and a methylamino group at the C4 position, it serves as a "privileged scaffold" in medicinal chemistry.

Unlike its N-phenyl analog (4-ANPP), which is a direct precursor to fentanyl-class opioids, the N-methyl variant is primarily utilized in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors , Histamine H3 receptor antagonists , and novel antifungal agents . This guide provides a comprehensive analysis of its synthesis, chemical properties, and application in drug discovery.

Chemical Identity & Physicochemical Properties[1][2]
PropertySpecification
Common Name This compound
IUPAC Name N-Methyl-1-(2-phenylethyl)piperidin-4-amine
Synonyms 4-(Methylamino)-1-phenethylpiperidine; 1-(2-Phenylethyl)-N-methyl-4-piperidinamine
CAS Number 142752-20-3
Molecular Formula C₁₄H₂₂N₂
Molecular Weight 218.34 g/mol
Physical State Viscous oil (free base) or Crystalline solid (HCl salt)
Solubility Soluble in DCM, Methanol, Ethanol; Sparingly soluble in water (free base)
pKa (Calculated) ~9.8 (Piperidine nitrogen), ~10.2 (Secondary amine)
Synthetic Methodology

The synthesis of N-methyl-1-(2-phenylethyl)piperidin-4-amine is typically achieved via reductive amination . This method is preferred for its high yield and operational simplicity compared to alkylation, which can lead to over-alkylation (quaternary ammonium salts).

Protocol: Reductive Amination

Reaction Principle: Condensation of 1-(2-phenylethyl)-4-piperidone with methylamine to form an imine/iminium intermediate, followed by in situ reduction.

Reagents:

  • Substrate: 1-(2-phenylethyl)-4-piperidone (N-Phenethyl-4-piperidone).

  • Amine Source: Methylamine (2.0 M solution in THF or MeOH).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Acid Catalyst: Acetic acid (glacial).

Step-by-Step Workflow:

  • Imine Formation: Charge a reaction vessel with 1-(2-phenylethyl)-4-piperidone (1.0 equiv) and DCM. Add Methylamine (1.5–2.0 equiv).

  • Catalysis: Add Acetic acid (1.0–2.0 equiv) to buffer the pH to ~5–6, facilitating iminium ion formation. Stir at room temperature for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.5 equiv) portion-wise to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).[1][2]

  • Purification: Dry organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude oil can be purified via flash column chromatography (Eluent: DCM/MeOH/NH₄OH) or converted to the dihydrochloride salt for crystallization.

Visualization: Synthesis Pathway

Synthesis Precursor 1-(2-phenylethyl)-4-piperidone Reagents MeNH₂ + AcOH (Imine Formation) Precursor->Reagents Intermediate Iminium Species Reagents->Intermediate - H₂O Reduction NaBH(OAc)₃ (Reduction) Intermediate->Reduction Product N-Methyl-1-phenethyl- piperidin-4-amine Reduction->Product + H⁻

Figure 1: Reductive amination pathway converting the ketone precursor to the target secondary amine.

Pharmacological Applications & SAR

This amine serves as a critical intermediate for three distinct therapeutic classes. Its utility stems from the "phenethyl-piperidine" tail, which provides lipophilic anchoring in various GPCR binding pockets.

A. Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Research indicates that carbamate derivatives of this amine are potent inhibitors of FAAH, the enzyme responsible for degrading anandamide (an endocannabinoid).[1]

  • Mechanism: The secondary nitrogen is acylated to form a carbamate. The phenethyl group occupies the hydrophobic channel of the FAAH active site, positioning the carbamate for nucleophilic attack by the catalytic Serine-241.

  • Therapeutic Goal: Treatment of neuroinflammatory conditions and anxiety.

B. Histamine H3 Antagonists

The 4-aminopiperidine core is a classic scaffold for H3 receptor antagonists.

  • Role: The basic nitrogen (N-methyl) interacts with Aspartate-114 in the H3 receptor transmembrane domain.

  • Modification: The amine is often linked to an aryloxy-alkyl chain to achieve high affinity and selectivity over H1/H2 receptors.

C. Structural Divergence from Opioids

Researchers must distinguish this compound from 4-ANPP (the fentanyl precursor).

  • 4-ANPP: Contains an Aniline (N-Phenyl) group. The phenyl ring is essential for π-stacking interactions within the Mu-opioid receptor (MOR).

  • Target Compound: Contains a Methylamine group.[3][4] The lack of the aromatic ring on the nitrogen drastically reduces MOR affinity.

  • Implication: N-Methyl-1-(2-phenylethyl)piperidin-4-amine is generally considered to have negligible opioid potency compared to fentanyl precursors, making it a safer scaffold for non-opioid drug discovery.

Visualization: Pharmacophore Mapping

Pharmacophore Core Piperidine Ring (Scaffold) Tail Phenethyl Group (Lipophilic Anchor) Core->Tail N1 Position Head N-Methyl Amine (H-Bond Donor/Acceptor) Core->Head C4 Position Target1 FAAH Enzyme (Hydrophobic Channel) Tail->Target1 Binding Target2 Histamine H3 (Asp-114 Interaction) Head->Target2 Ionic Interaction

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the molecule's domains.

Safety & Regulatory Considerations

While not a controlled substance in many jurisdictions (unlike 4-ANPP), this compound requires strict adherence to GLP (Good Laboratory Practice) due to its structural class.

  • Handling:

    • Corrosivity: As a secondary amine, it is likely corrosive to skin and eyes. Wear chemically resistant gloves (Nitrile) and eye protection.

    • Inhalation: Use within a fume hood to avoid inhalation of vapors or dust (if salt form).

  • Regulatory Vigilance:

    • Due to the "phenethylpiperidine" moiety, this compound may trigger false positives in broad-spectrum precursor screening algorithms.

    • Documentation of end-use (e.g., FAAH or H3 research) is recommended for compliance with internal diversion control programs.

References
  • Urbani, P., et al. (2025). Development of potent and selective FAAH inhibitors with improved drug-like properties. University of Parma. Retrieved from [Link]

  • Klenke, B., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents. Molecules, 26(23), 7166. Retrieved from [Link]

  • Google Patents. (2007). US7186732B2 - Non-imidazole aryloxyalkylamines.

Sources

Technical Guide: Synthesis of Substituted Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Classification

The piperidine scaffold is the most prevalent nitrogen heterocycle in FDA-approved drugs, serving as the pharmacophore core for analgesics (e.g., Fentanyl), antihistamines (e.g., Loratadine), and kinase inhibitors. However, the synthetic challenge lies not in constructing the ring, but in establishing stereochemical control and substitution density .

This guide moves beyond textbook cyclizations to address the three primary strategic pillars employed in modern high-throughput and process chemistry:

  • De Novo Construction: For scaffolds requiring specific non-canonical substitution patterns (e.g., 2,4,6-trisubstituted systems).

  • Aromatic Reduction: The most efficient route for accessing chiral piperidines from abundant pyridine feedstocks.

  • Late-Stage Functionalization: Direct C(sp³)-H activation to diversify existing piperidine libraries without de novo synthesis.

Strategic Decision Matrix

The following decision tree outlines the optimal synthetic pathway based on target architecture and starting material availability.

PiperidineStrategy Start Target Piperidine Architecture Chiral Is the target Chiral? Start->Chiral Feedstock Is a Pyridine precursor available? Chiral->Feedstock Yes SubstPattern Substitution Pattern? Chiral->SubstPattern No / Racemic OK Feedstock->SubstPattern No Reduct Strategy A: Stereoselective Hydrogenation Feedstock->Reduct Yes (High Atom Economy) RCM Strategy B: Ring-Closing Metathesis (RCM) SubstPattern->RCM Unsaturated / Macrocyclic IRA Strategy C: Intramolecular Reductive Amination SubstPattern->IRA Acyclic Amino-Ketone/Aldehyde CHFunc Strategy D: Late-Stage C-H Functionalization SubstPattern->CHFunc Diversify Existing Scaffold

Figure 1: Strategic decision matrix for selecting the optimal piperidine synthesis pathway.

Pillar I: Stereoselective Hydrogenation of Pyridines

Direct hydrogenation of pyridines is the most atom-economical route but historically suffered from harsh conditions (high pressure, high temp) and poor stereocontrol. Modern iridium and rhodium catalysis have solved these issues, allowing for the synthesis of multi-substituted piperidines with high cis-diastereoselectivity.

Mechanism & Causality

The reduction of pyridines is thermodynamically favorable but kinetically challenging due to the high resonance energy of the aromatic ring (~28 kcal/mol) and the tendency of the basic nitrogen to poison heterogeneous catalysts.

  • Heterogeneous Catalysts (PtO₂, Pd/C): Often require acidic media (AcOH) to protonate the pyridine, activating it toward hydride attack and preventing catalyst poisoning. This typically yields cis-isomers via a "one-face" adsorption mechanism.

  • Homogeneous Catalysts (Ir, Rh): Utilize outer-sphere mechanisms or ligand-assisted transfer hydrogenation. The Glorius Method (Rh-NHC) and Zhou Method (Ir-P,N) are industry standards for enantioselective reduction.

Experimental Protocol: Iridium-Catalyzed Hydrogenation

Rationale: This protocol utilizes an air-stable Iridium(III) catalyst, tolerating reducible functional groups (nitro, nitriles) that would fail under Pd/C conditions.

Reagents:

  • Substrate: 3,5-Disubstituted Pyridine (1.0 equiv)

  • Catalyst: [Cp*Ir(H₂O)₃]SO₄ (1 mol%) or [Ir(COD)(Py)(PCy₃)]PF₆ (Crabtree’s catalyst derivative)

  • Solvent: Methanol (0.5 M)

  • Hydrogen Source: H₂ gas (balloon or 5-10 bar)

Step-by-Step Workflow:

  • Catalyst Loading: In a glovebox or under Argon, charge a glass vial with the pyridine substrate (0.5 mmol) and the Iridium catalyst (0.005 mmol).

  • Solvation: Add degassed Methanol (1.0 mL). Note: Protic solvents facilitate the proton-transfer steps required in the outer-sphere mechanism.

  • Pressurization: Place the vial in a high-pressure steel autoclave. Purge with H₂ three times, then pressurize to 10 bar.

  • Reaction: Stir at 40°C for 12 hours.

  • Work-up: Vent the autoclave carefully. Concentrate the solvent in vacuo.

  • Purification: The residue is often pure enough for NMR. If necessary, purify via flash chromatography on neutral alumina (silica may streak basic amines).

Data Summary: Stereoselectivity

Substrate (3,5-subst) Catalyst Pressure (bar) Yield (%) dr (cis:trans)
3,5-Dimethylpyridine [Ir] 10 98 >95:5
3-Fluoro-5-methyl [Ir] 20 92 90:10

| 3-Cyano-5-phenyl | [Ir] | 50 | 88 | >95:5 |

Pillar II: De Novo Construction via Ring-Closing Metathesis (RCM)[1]

When the target piperidine requires specific unsaturation (e.g.,


-piperidines) or is part of a macrocycle, RCM is superior to reductive methods. It allows for the assembly of the ring from acyclic diene precursors, which are easily synthesized with chiral pool starting materials.
Critical Considerations
  • Ethylene Removal: The reaction produces ethylene gas.[1] Efficient removal (sparging or open reflux) is critical to drive the equilibrium forward (Le Chatelier’s principle).

  • Amine Protection: Free amines can coordinate to the Ruthenium center of Grubbs catalysts, quenching activity. Always protect the nitrogen as a carbamate (Boc, Cbz) or sulfonamide (Ts) before RCM.

Experimental Protocol: RCM of N-Tosyl Diallylamine

Rationale: N-Tosyl protection prevents catalyst poisoning and activates the diene for cyclization.

Reagents:

  • Precursor: N,N-Diallyl-4-methylbenzenesulfonamide

  • Catalyst: Grubbs II (Second Generation) (2-5 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.05 M - Dilution is key to favor intramolecular cyclization over intermolecular polymerization)

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser. Flush with Argon.

  • Dissolution: Dissolve the diene precursor in anhydrous DCM to a concentration of 0.01 - 0.05 M . High dilution is mandatory to minimize oligomerization.

  • Degassing: Sparge the solution with Argon for 15 minutes. Oxygen destroys the active Ruthenium carbene.

  • Catalyst Addition: Add Grubbs II catalyst in one portion as a solid or dissolved in minimal DCM.

  • Reflux: Heat to reflux (40°C) for 2–4 hours. Monitor by TLC.[2]

  • Quenching: Once complete, add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester the Ruthenium.

  • Filtration: Filter through a pad of Celite to remove the catalyst residue.

  • Isolation: Concentrate and purify via silica gel chromatography.

Pillar III: Late-Stage C-H Functionalization[3]

For diversifying a lead compound without re-synthesizing the entire scaffold,


-C-H functionalization is the frontier of medicinal chemistry. This approach typically utilizes photoredox catalysis to generate an 

-amino radical, which is then trapped by an electrophile.
Mechanism: Photoredox -Arylation

The mechanism relies on the oxidation of the amine to an aminium radical cation, followed by deprotonation to form a nucleophilic


-amino radical.

PhotoredoxMechanism Substrate N-Aryl Piperidine RadicalCat N-Radical Cation Substrate->RadicalCat SET Oxidation ExcitedCat Ir(III)* Excited ExcitedCat->RadicalCat Quenching AlphaRad α-Amino Radical RadicalCat->AlphaRad -H+ (Base) Product α-Arylated Piperidine AlphaRad->Product + Ar-CN (Radical Trap)

Figure 2: Simplified mechanistic flow for photoredox


-arylation of piperidines.
Experimental Protocol: MacMillan -Arylation

Rationale: This protocol allows for the direct attachment of heteroarenes to the piperidine


-position, a common requirement for optimizing potency in SAR studies.

Reagents:

  • Substrate: N-Boc-Piperidine or N-Aryl-Piperidine

  • Coupling Partner: 1,4-Dicyanobenzene (or electron-deficient heteroarene)

  • Photocatalyst: [Ir(ppy)₂(dtbbpy)]PF₆ (1 mol%)

  • Base: NaOAc (2.0 equiv)

  • Light Source: Blue LED (450 nm)

Step-by-Step Workflow:

  • Vial Charging: Add piperidine substrate (1.0 equiv), arene (1.5 equiv), photocatalyst (1 mol%), and NaOAc to a clear glass vial.

  • Solvent: Add DMA (Dimethylacetamide) or DMSO. Degas by sparging with N₂ for 10 mins.

  • Irradiation: Seal the vial and place it 2-3 cm from a Blue LED lamp. Use a fan to keep the reaction at room temperature.

  • Reaction Time: Irradiate for 18–24 hours.

  • Work-up: Dilute with water and extract with Ethyl Acetate.

  • Purification: The high polarity of DMA requires thorough washing with water/brine during extraction. Purify via column chromatography.

References

  • BenchChem. Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes and Protocols.Link

  • Glorius, F., et al. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.Link

  • EPFL. Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.[3] Link

  • MacMillan, D. W. C., et al. Photoredox C–H vinylation of piperazines (and piperidines). MDPI. Link

  • Bode, J. W., et al. SnAP Reagents for the Synthesis of Piperazines and Piperidines.Link

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of N-phenethylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Acknowledging the Duality of a Privileged Scaffold

The N-phenethylpiperidine scaffold is a classic example of a "privileged" structure in medicinal chemistry. Its unique three-dimensional arrangement allows for precise interactions with a variety of biological targets, leading to a wide range of pharmacological activities. However, this same versatility has also placed this chemical class at the center of the ongoing opioid crisis, as it forms the core of fentanyl and its potent analogues. This guide is intended for researchers, scientists, and drug development professionals engaged in legitimate scientific inquiry. The information contained herein is provided for the purpose of advancing our understanding of the chemistry and pharmacology of this important class of molecules, with the ultimate goal of developing safer therapeutics and effective countermeasures to illicitly produced substances. It is imperative that all who use this guide do so with the highest ethical standards and a profound respect for the potential societal impact of this knowledge.

Introduction: The N-phenethylpiperidine Core

The N-phenethylpiperidine moiety consists of a piperidine ring N-substituted with a phenethyl group. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds, most notably the highly potent synthetic opioids. The conformational flexibility of the piperidine ring, coupled with the electronic and steric properties of the phenethyl group, allows for a high degree of structural modification, enabling the fine-tuning of pharmacological activity.

This guide provides a comprehensive overview of the physical and chemical properties of N-phenethylpiperidines, with a focus on their synthesis, reactivity, and analytical characterization. We will also delve into the critical structure-activity relationships that govern their biological effects.

Physicochemical Properties of Key N-phenethylpiperidines

A thorough understanding of the physicochemical properties of N-phenethylpiperidines is fundamental to their synthesis, purification, formulation, and biological activity. The table below summarizes key physical and chemical data for several important compounds in this class.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Key Features
N-phenethylpiperidine C13H19N189.30N/ADecomposesThe parent scaffold.
N-phenethyl-4-piperidone (NPP) C13H17NO203.2857-60N/AA key precursor in fentanyl synthesis.[1]
4-anilino-N-phenethylpiperidine (ANPP) C19H24N2280.41N/AN/AAn immediate precursor to fentanyl.[2][3]

Note: The data presented are compiled from various sources and should be considered as representative values.

Synthesis of the N-phenethylpiperidine Scaffold

The construction of the N-phenethylpiperidine core can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Reductive Amination of 4-Piperidones

A common and versatile method for preparing N-phenethylpiperidines is the reductive amination of a 4-piperidone with phenethylamine. This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Synthesis of N-phenethyl-4-anilinopiperidine (ANPP) via Reductive Amination

Causality: This protocol utilizes a one-pot reductive amination, which is efficient and minimizes the isolation of the intermediate imine, which can be unstable. Raney Nickel is chosen as the catalyst for its high activity in hydrogenating the C=N bond under relatively mild conditions.[4]

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting materials. The final product's identity and purity should be confirmed by NMR and melting point analysis.

Step-by-Step Methodology:

  • To a solution of N-phenethyl-4-piperidone (1.0 eq) and aniline (1.1 eq) in ethanol, add Raney Nickel (5-10% by weight).

  • Pressurize the reaction vessel with hydrogen gas (50-100 psi).

  • Heat the mixture to 50-100 °C and stir vigorously for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction to room temperature and carefully filter the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Dieckmann Cyclization

The Dieckmann cyclization provides a route to substituted N-phenethyl-4-piperidones. This intramolecular condensation of a diester is particularly useful for creating more complex substitution patterns on the piperidine ring.

Logical Relationship: Dieckmann Cyclization for NPP Synthesis

dieckmann_cyclization phenethylamine Phenethylamine diester N,N-bis(2-carbomethoxyethyl)phenethylamine phenethylamine->diester Michael Addition methyl_acrylate Methyl Acrylate methyl_acrylate->diester npp_precursor 3-Carbomethoxy-N-phenethyl-4-piperidone diester->npp_precursor Dieckmann Cyclization npp N-phenethyl-4-piperidone (NPP) npp_precursor->npp Hydrolysis & Decarboxylation sar_pathway cluster_piperidine Piperidine Ring Modifications cluster_phenethyl Phenethyl Group Modifications c4_sub 4-Position Substituent (e.g., anilino, ester) activity Opioid Receptor Affinity & Potency c4_sub->activity Crucial for high affinity c3_sub 3-Position Substituent (e.g., methyl, ester) c3_sub->activity Modulates potency and selectivity aromatic_sub Aromatic Ring Substitution (e.g., F, OCH3) aromatic_sub->activity Influences ADME properties ethyl_bridge Ethyl Bridge Modification (e.g., cyclopropyl) ethyl_bridge->activity Can enhance potency

Caption: Key structural modifications and their impact on opioid activity.

  • 4-Position of the Piperidine Ring: The nature of the substituent at the 4-position is a primary determinant of opioid activity. An anilino group, as seen in fentanyl, is optimal for high affinity.

  • Acyl Group on the Anilino Nitrogen: The N-acyl group on the anilino nitrogen plays a critical role. An N-propionyl group, as in fentanyl, is generally more potent than an N-acetyl group.

  • Phenethyl Group: The phenethyl group is essential for high potency. Modifications to the aromatic ring can affect the pharmacokinetic properties of the molecule.

  • 3-Position of the Piperidine Ring: Introduction of a methyl group at the 3-position can lead to highly potent and stereoselective isomers.

A comprehensive understanding of these SAR principles is crucial for the design of novel N-phenethylpiperidine derivatives with desired pharmacological profiles. [5][6]

Conclusion

The N-phenethylpiperidine scaffold remains a cornerstone of medicinal chemistry, offering a versatile platform for the development of new therapeutic agents. This guide has provided a detailed overview of the physical and chemical properties of this important class of compounds, from their synthesis and reactivity to their spectroscopic characterization and structure-activity relationships. As research in this area continues, a deep understanding of the fundamental chemistry of N-phenethylpiperidines will be essential for driving innovation and addressing the challenges associated with their use and misuse.

References

  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (n.d.). Semantic Scholar. Retrieved from [Link]

  • N-Phenethyl-4-piperidinone. (n.d.). In Wikipedia. Retrieved from [Link]

  • Zhang, M., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4729. Retrieved from [Link]

  • Yadav, P., et al. (2010). Synthetic methodology and structure activity relati onship study of N-(1-(2-phenylethyl)-piperidin-4-yl)-propionamides. Semantic Scholar. Retrieved from [Link]

  • N-Phenylpiperidine. (n.d.). Cheméo. Retrieved from [Link]

  • Kim, D., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. Retrieved from [Link]

  • The preparation method of N-phenethyl-4-anilinopiperidine. (2011). Google Patents.
  • Yadav, P., et al. (2010). Synthetic methodology and structure activity relationship study of N-[1-(2-phenylethyl)-piperidin-4-yl]-propionamides. ResearchGate. Retrieved from [Link]

  • N-Phenethyl-4-piperidinone. (n.d.). Generative AI.
  • N-phenyl-1-(2-phenylethyl)-4-piperidinamine. (n.d.). PubChem. Retrieved from [Link]

  • Piperidine, 1-(2-phenylethyl)-. (n.d.). PubChem. Retrieved from [Link]

  • N-Phenylpiperidine. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved from [Link]

  • Al-Harrasi, A., et al. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 27(19), 6289. Retrieved from [Link]

  • Hill, B. D. (2021). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 98(1), 269-274. Retrieved from [Link]

  • Kim, D., et al. (2003). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Journal of Medicinal Chemistry, 46(12), 2412-2423. Retrieved from [Link]

  • The chemical reactions involved in the synthesis of ethyl piperidine substituted nickel(II) salphen complex. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(5), 678-684. Retrieved from [Link]

  • Morieli-Keha, M., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Retrieved from [Link]

  • Characteristic Infrared Absorption Frequencies. (n.d.). Retrieved from [Link]

  • Vandeputte, M. M., et al. (2022). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. Journal of Analytical Toxicology, 46(3), e108-e116. Retrieved from [Link]

  • Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. (2022). Office of Justice Programs. Retrieved from [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube. Retrieved from [Link]

  • 4-Anilino-N-Phenethylpiperidine. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Technical Monograph: Methyl-phenethyl-piperidin-4-YL-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Methyl-phenethyl-piperidin-4-YL-amine (CAS 142752-20-3).[1]

Chemical Identity, Synthesis, and Pharmacological Context[2]

CAS Number: 142752-20-3 IUPAC Name: N-Methyl-1-(2-phenylethyl)piperidin-4-amine Synonyms: 4-(Methylamino)-1-phenethylpiperidine; 1-Phenethyl-4-(methylamino)piperidine Formula: C₁₄H₂₂N₂ Molecular Weight: 218.34 g/mol

Part 1: Executive Summary

This compound (CAS 142752-20-3) is a specialized piperidine derivative functioning primarily as a secondary amine intermediate in organic synthesis. Structurally, it consists of a piperidine core substituted at the nitrogen (position 1) with a 2-phenylethyl (phenethyl) group and at position 4 with a methylamino moiety.

This compound is of significant interest in medicinal chemistry as a scaffold for neuroactive ligands . It serves as a structural analog to 4-ANPP (4-Anilino-N-phenethylpiperidine), the primary precursor for fentanyl-class opioids. However, unlike 4-ANPP which contains an N-phenyl group, the N-methyl substitution in this molecule alters its reactivity and pharmacological profile, making it a key building block for non-fentanyl opioid receptor ligands, sigma receptor antagonists, and acetylcholinesterase (AChE) inhibitors (e.g., Donepezil analogs).

Part 2: Chemical Identity & Physicochemical Profile

Structural Characterization
PropertyData
CAS Number 142752-20-3
IUPAC Name N-Methyl-1-(2-phenylethyl)piperidin-4-amine
SMILES CNC1CCN(CC1)CCC2=CC=CC=C2
InChI Key ZCMDXDQUYIWEKB-UHFFFAOYSA-N (Analogous backbone)
Appearance Pale yellow oil or low-melting solid (depending on purity)
Boiling Point ~306.0 ± 35.0 °C (Predicted at 760 mmHg)
Density ~1.00 ± 0.1 g/cm³
pKa (Predicted) 9.41 (Amine basicity)
Solubility Soluble in DCM, Chloroform, Methanol; Sparingly soluble in water.[2][3][4]
Structural Logic

The molecule features two distinct nitrogen centers:

  • Tertiary Piperidine Nitrogen (N1): Stabilized by the phenethyl group, providing lipophilicity essential for crossing the blood-brain barrier (BBB).

  • Secondary Amine Nitrogen (N4): The reactive site for acylation or alkylation. This is the "handle" used to diversify the scaffold into complex pharmaceutical agents.

Part 3: Synthesis & Production Protocols

The most robust route to CAS 142752-20-3 is the Reductive Amination of N-phenethyl-4-piperidone (NPP) with methylamine. This method is preferred over direct alkylation due to higher selectivity for the mono-methylated product.

Reaction Pathway (Graphviz)

SynthesisPathway NPP N-Phenethyl-4-piperidone (CAS 39742-60-4) Imine Intermediate Iminium Species NPP->Imine Dehydration (Ti(OiPr)4 or Acid Cat.) MeNH2 Methylamine (HCl or Soln) MeNH2->Imine Product Methyl-phenethyl- piperidin-4-YL-amine (CAS 142752-20-3) Imine->Product Reduction (NaBH(OAc)3 / DCM)

Caption: One-pot reductive amination pathway converting NPP to the target secondary amine via an iminium intermediate.

Detailed Experimental Protocol

Objective: Synthesis of N-Methyl-1-(2-phenylethyl)piperidin-4-amine via Reductive Amination.

Reagents:

  • 1-(2-Phenylethyl)-4-piperidone (NPP): 10.0 mmol

  • Methylamine (2.0 M in THF or MeOH): 12.0 mmol

  • Sodium Triacetoxyborohydride (STAB): 14.0 mmol

  • Acetic Acid (AcOH): 10.0 mmol

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Imine Formation: In a dry reaction vessel under nitrogen atmosphere, dissolve NPP (1 eq) in anhydrous DCE. Add Methylamine (1.2 eq).

  • Activation: Add Acetic Acid (1 eq) to catalyze imine formation. Stir at room temperature for 30–60 minutes. Note: Use of Titanium(IV) isopropoxide can enhance yield if the amine is hindered, but is usually unnecessary for methylamine.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise to avoid vigorous exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Quench: Quench the reaction with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with DCM (3x).[5] Combine organic layers.

  • Purification: Wash organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel; Eluent: DCM:MeOH:NH₄OH 90:10:1).

Yield Expectation: 75–85% as a pale yellow oil.

Part 4: Pharmacological & Industrial Context

Role in Drug Development

While structurally related to the fentanyl precursor 4-ANPP, this molecule diverges in application due to the N-methyl group replacing the N-phenyl ring.

  • Opioid Receptor Ligands: Acylation of the secondary amine with various acid chlorides yields N-methyl-fentanyl analogs. These are often used in Structure-Activity Relationship (SAR) studies to probe the steric tolerance of the mu-opioid receptor pocket.

  • Acetylcholinesterase Inhibitors: The N-benzyl-4-aminopiperidine scaffold is central to Donepezil (Aricept). CAS 142752-20-3 serves as a building block for "Donepezil-like" hybrid molecules where the benzyl group is replaced or modified with a phenethyl chain to alter binding affinity.

  • Impurity Profiling: In forensic analysis, this compound may appear as a byproduct in illicit fentanyl manufacture if methylamine is present as a contaminant or used intentionally to bypass controls on aniline precursors.

Comparative Structural Analysis
CompoundStructureRegulatory StatusPrimary Use
4-ANPP N-Phenyl-1-phenethylpiperidin-4-amineSchedule II (US)Fentanyl Precursor
NPP 1-phenethyl-4-piperidoneList I ChemicalPrecursor to 4-ANPP
Target (CAS 142752-20-3) N-Methyl -1-phenethylpiperidin-4-amineUnscheduled (Research)SAR Studies, AChE Inhibitors

Part 5: Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Precautions:

    • Handle in a fume hood to avoid inhalation of vapors.

    • Wear chemical-resistant gloves (Nitrile) and safety goggles.

    • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Amines are prone to oxidation and carbonate formation upon exposure to air.

References

  • ChemicalBook. (2024). Product Monograph: this compound (CAS 142752-20-3). Retrieved from

  • Janssen, P. A. J. (1960). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press. (Foundational chemistry of phenethyl-piperidines).
  • BenchChem. (2025).[3] Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine and Related Analogs.[3] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 21812142 (Related Structure). Retrieved from

  • Valdez, C. A., et al. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS ONE, 9(9), e108250. (Contextual reference for reductive amination of NPP). Retrieved from

Sources

Technical Guide: Spectroscopic Characterization of Piperidine Scaffolds in Drug Discovery

[1]

Executive Summary

The piperidine ring is a pharmacophore ubiquitously found in FDA-approved therapeutics, ranging from analgesics (fentanyl) to antihistamines (fexofenadine). Its saturated, six-membered nitrogenous ring offers unique conformational flexibility and stereochemical complexity that directly influence receptor binding affinity.

For the drug development scientist, "characterization" is not merely confirming structure—it is defining the precise stereoelectronic state of the molecule in solution. This guide moves beyond basic spectral assignment to provide an in-depth analysis of the spectroscopic signatures (NMR, IR, MS) of piperidine derivatives, emphasizing the causal link between conformation and spectral data.

Part 1: Structural Dynamics & Conformational Analysis

Before interpreting spectra, one must understand the dynamic nature of the piperidine scaffold. Unlike benzene, piperidine is not planar; it exists predominantly in a chair conformation .

  • The Nitrogen Inversion: The nitrogen atom undergoes pyramidal inversion, but the lone pair prefers the equatorial position (steric control) or axial position (electronic control, though less common in simple piperidines).

  • Axial vs. Equatorial: Substituents and protons occupy distinct axial (

    
    ) and equatorial (
    
    
    ) environments.[1] This geometric distinction is the single most critical factor in interpreting NMR data.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][4]

Proton ( H) NMR: The Stereochemical Fingerprint

In piperidine systems, the magnetic anisotropy of the C-C and C-N bonds creates distinct shielding environments for axial and equatorial protons attached to the same carbon.

Chemical Shift (

) Trends
Proton PositionEnvironmentTypical Shift (

, ppm)
Mechanistic Insight

-Protons (H2/H6)
Equatorial (

)
2.9 – 3.2Deshielded by N electronegativity + Anisotropy.

-Protons (H2/H6)
Axial (

)
2.3 – 2.6Shielded relative to

.

-Protons (H3/H5)
Mixed1.4 – 1.7Further from N; less inductive deshielding.

-Protons (H4)
Mixed1.5 – 1.8Often overlaps with

-protons.
N-H Amine1.5 – 2.5 (Broad)Highly variable; dependent on H-bonding/Solvent.

Critical Insight: The chemical shift difference (


) is a diagnostic tool. For 

-protons,

is typically downfield (higher ppm) of

by 0.4–0.5 ppm. If this separation collapses, it indicates rapid ring flipping (averaging) on the NMR timescale.
Coupling Constants (

Values) & The Karplus Relationship

The multiplicity of signals provides definitive proof of substituent orientation.

  • 
     (10–13 Hz):  Large coupling due to the ~180° dihedral angle. This "large doublet" splitting is the hallmark of an axial proton coupling with an adjacent axial proton.
    
  • 
     and 
    
    
    (2–5 Hz):
    Small coupling due to ~60° dihedral angles.

Protocol 1: Determination of Substituent Stereochemistry

  • Sample Prep: Dissolve ~5 mg of compound in CDCl

    
     (or DMSO-
    
    
    if polar).
  • Acquisition: Acquire

    
    H NMR with sufficient scans (NS > 16) to resolve fine splitting.
    
  • Analysis: Locate the signal for the proton on the substituted carbon (e.g., H4 in a 4-substituted piperidine).

Carbon ( C) NMR
  • 
    -Carbons (C2/C6):  45–55 ppm.
    
  • 
    /
    
    
    -Carbons:
    20–35 ppm.
  • Gamma-Gauche Effect: An axial substituent at C2 will shield the C4 and C6 carbons (upfield shift of 4–6 ppm) due to steric compression, distinguishing it from an equatorial isomer.

Part 3: Infrared (IR) Spectroscopy[5]

While often overlooked in favor of NMR, IR provides a binary "Yes/No" regarding the stereochemistry of the nitrogen lone pair via Bohlmann Bands .

The Bohlmann Band Phenomenon
  • Mechanism: When the nitrogen lone pair is antiperiplanar (trans-diaxial) to adjacent C-H bonds (

    
    -C-H), electron density is donated from the lone pair (
    
    
    ) into the antibonding orbital of the C-H bond (
    
    
    ).
  • Spectral Result: This weakens the C-H bond, lowering its vibrational frequency.

  • Observation: Distinct bands appear in the 2700–2800 cm

    
      region (lower energy than normal C-H stretches).
    

Diagnostic Utility:

  • Presence of Bohlmann Bands: Indicates the N-lone pair is axial and the ring is in a rigid chair conformation.

  • Absence: Indicates the N-lone pair is equatorial, or the ring is distorted/protonated (e.g., HCl salts do not show Bohlmann bands because the lone pair is bound).

Part 4: Mass Spectrometry (MS)

Piperidines exhibit a predictable fragmentation pattern dominated by the stability of the iminium ion.

Fragmentation Logic
  • Molecular Ion (

    
    ):  Usually visible but weak. Follows the Nitrogen Rule  (Odd MW = Odd number of N atoms).[2]
    
  • 
    -Cleavage (Dominant):  The radical cation localized on the nitrogen triggers homolytic cleavage of the C-C bond adjacent to the 
    
    
    -carbon.
  • Base Peak: For unsubstituted piperidine (

    
    ), the loss of a hydrogen radical (
    
    
    ) forms the iminium ion at
    
    
    84
    . For 2-substituted piperidines, the largest alkyl group is preferentially lost.

Diagram 1: MS Fragmentation Pathway of 2-Methylpiperidine

MS_FragmentationM_IonMolecular Ion (M+•)m/z 99Alpha_Cleavageα-Cleavage(Loss of CH3•)M_Ion->Alpha_Cleavage- •CH3 (15 Da)Ring_OpeningRing OpeningDistal FragmentationM_Ion->Ring_OpeningMinor PathwayBase_PeakIminium Ion(Base Peak)m/z 84Alpha_Cleavage->Base_PeakResonance Stabilization

Caption: The dominant fragmentation pathway for 2-methylpiperidine involves the loss of the methyl radical to form the resonance-stabilized iminium ion at m/z 84.

Part 5: Integrated Workflow & Case Study

Scenario: You have synthesized a putative 4-benzylpiperidine derivative. You need to confirm the structure and determine if the benzyl group is axial or equatorial.

Diagram 2: Structural Elucidation Workflow

WorkflowStartUnknown Piperidine SampleStep11. Mass Spectrometry (LC-MS)Start->Step1Decision1Matches MW?Odd MW?Step1->Decision1Step22. IR Spectroscopy (ATR)Decision1->Step2YesObs2Check 2700-2800 cm⁻¹(Bohlmann Bands)Step2->Obs2Step33. ¹H NMR (CDCl₃)Obs2->Step3Obs3Analyze H4 Signal Splitting(tt vs. m)Step3->Obs3ConclusionFinal Structural Assignment(Constitution + Stereochem)Obs3->Conclusion

Caption: A logical decision tree for confirming piperidine identity and stereochemistry using orthogonal spectroscopic data.

Step-by-Step Analysis:
  • Mass Spec Check:

    • Observe

      
       peak.[3][4]
      
    • Look for

      
       91 (tropylium ion) confirming the benzyl group.
      
    • Look for

      
       82/83 (piperidine ring fragments).
      
  • IR Check:

    • If bands at 2700-2800 cm

      
       are present 
      
      
      The lone pair is axial.
    • If absent

      
       Lone pair is equatorial or protonated.
      
  • NMR Conformation Check (The "Self-Validating" Step):

    • Focus on the H4 proton (on the carbon bearing the benzyl group).

    • Observation: H4 appears at

      
       1.6 ppm as a triplet of triplets (tt)  with 
      
      
      Hz and
      
      
      Hz.
    • Interpretation: The large 11 Hz coupling indicates H4 has two trans-diaxial neighbors (H3ax and H5ax). Therefore, H4 is axial .

References

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra: Bohlmann Bands and C-H Stretching. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Synthesis and Spectroscopic Analysis of Piperidine Derivatives. Retrieved from [Link]

Pharmacological profile of phenethyl-piperidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenethyl-piperidine scaffold, typified by fentanyl , represents a class of synthetic opioids characterized by high lipophilicity, rapid onset, and extreme potency at the


-opioid receptor (MOR).[1] Unlike the morphinan scaffold (e.g., morphine, codeine), the flexibility of the piperidine ring allows for distinct binding poses within the orthosteric pocket, leading to unique signal transduction profiles. This guide dissects the structure-activity relationships (SAR), signaling bias, and metabolic fate of this class, providing actionable protocols for their characterization in drug discovery and toxicological frameworks.

Structural Chemistry & SAR Analysis

The core pharmacophore is defined by a 4-anilidopiperidine backbone. The pharmacological potency is strictly governed by the N-phenethyl substituent and substitutions at the 3- and 4-positions of the piperidine ring.

The "4-Region" SAR Model

To rationalize potency shifts, we divide the molecule into four critical regions:

  • Region A (N-Substituent): The phenethyl group is optimal for MOR affinity. Shortening to methyl (N-methyl-fentanyl) or removing the phenyl ring drastically reduces potency.[2] Replacement with a thienyl-ethyl group (Sufentanil) enhances affinity.

  • Region B (Piperidine Core):

    • 3-Position: Introduction of a methyl group (cis-isomer) creates 3-methylfentanyl , increasing potency by ~10–15x over fentanyl due to conformational locking.

    • 4-Position: Adding a carbomethoxy group (Carfentanil) introduces a fourth binding vector, pushing potency to ~10,000x that of morphine.[3]

  • Region C (Aniline Ring): Fluorine substitution at the para-position (4-fluorofentanyl) retains or slightly enhances activity.

  • Region D (Amide Linker): The propionyl chain is optimal. Acetyl (Acetylfentanyl) reduces potency; longer chains (Butyrfentanyl) generally decrease potency.

Visualization: SAR Logic Gate

The following diagram illustrates the decision tree for structural modifications and their predicted pharmacological outcomes.

SAR_Logic Core Phenethyl-Piperidine Core N_Sub N-Phenethyl Mod Core->N_Sub Pip_Sub Piperidine Ring Mod Core->Pip_Sub Amide_Sub Amide Chain Mod Core->Amide_Sub Sufentanil Sufentanil (Thienyl replacement) Potency: +++ N_Sub->Sufentanil Thienyl-ethyl Alfentanil Alfentanil (Tetrazole replacement) Potency: -- Onset: Ultra-fast N_Sub->Alfentanil Tetrazole-ethyl Carfentanil Carfentanil (4-Carbomethoxy) Potency: +++++ Pip_Sub->Carfentanil 4-COOMe Remifentanil Remifentanil (Ester linkage) Metabolism: Ultra-fast Amide_Sub->Remifentanil Ester hydrolysis site

Caption: SAR decision tree highlighting how specific structural modifications to the fentanyl scaffold yield distinct clinical analogs (Sufentanil, Alfentanil, Carfentanil, Remifentanil).[2][3][4]

Pharmacodynamics: Signaling & Biased Agonism

Phenethyl-piperidines are generally full agonists with high intrinsic efficacy.

  • G-Protein Signaling (Analgesia): They potently inhibit Adenylyl Cyclase via

    
     proteins.
    
  • 
    -Arrestin Recruitment (Side Effects):  Unlike morphine, fentanyl and its analogs (especially sufentanil) induce robust 
    
    
    
    -arrestin-2 recruitment. This leads to rapid receptor internalization (tolerance) and is mechanistically linked to severe respiratory depression.
  • Binding Pocket Kinetics: Fentanyl binds deep within the hydrophobic pocket of the MOR, engaging His54 (His297) via hydrogen bonding. The lipophilicity allows it to cross the blood-brain barrier (BBB) rapidly, but also to partition into membrane bilayers, creating a "depot" effect.

Pharmacokinetics & Metabolism

Understanding the metabolic route is critical for predicting duration of action and toxicology.

  • Major Pathway (Hepatic): Most analogs (Fentanyl, Sufentanil, Carfentanil) are metabolized by CYP3A4 via N-dealkylation to inactive "nor-" metabolites (e.g., Norfentanyl).[5][6]

  • Minor Pathway (Hydroxylation): Hydroxylation at the piperidine ring occurs but is secondary.

  • The Remifentanil Exception: Designed with a methyl ester group, it is hydrolyzed by non-specific plasma esterases . This renders its metabolism independent of hepatic function, resulting in a context-sensitive half-life of ~3-4 minutes regardless of infusion duration.

Comparative Pharmacological Data
CompoundRelative Potency (Morphine=1)Approx. Ki (nM)MetabolismClinical/Toxicological Note
Morphine 1~1.0 - 3.0UGT2B7 (Glucuronidation)Reference standard.
Fentanyl 50 - 1001.35CYP3A4 (N-dealkylation)High lipophilicity; transdermal/IV use.
Sufentanil 500 - 1,0000.14CYP3A4Most potent clinical opioid; used in heart surgery.
Alfentanil 10 - 207.40CYP3A4Ultra-short onset; lower pKa (6.5) means more non-ionized fraction at pH 7.4.
Remifentanil 100 - 2001.0 - 2.0Plasma Esterases"Soft drug" design; no accumulation.
Carfentanil 10,0000.024CYP3A4Zoo veterinary use only; extreme overdose risk.

Experimental Characterization Protocols

To validate the pharmacological profile of a novel phenethyl-piperidine analog, the following protocols are standard.

Protocol A: [³⁵S]GTPγS Functional Binding Assay

Purpose: To determine the potency (


) and intrinsic efficacy (

) of the ligand for G-protein activation.
  • Membrane Preparation:

    • Use CHO-K1 cells stably expressing human MOR (hMOR).

    • Harvest cells in ice-cold Tris-HCl buffer (pH 7.4). Homogenize and centrifuge at 20,000 x g for 30 min.

    • Resuspend pellet to a protein concentration of 10–20 µ g/assay .

  • Assay Incubation:

    • Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, 10 µM GDP (crucial to reduce basal noise).

    • Ligand: Add serial dilutions of the test analog (e.g., 10⁻¹² to 10⁻⁵ M).

    • Radioligand: Add 0.1 nM [³⁵S]GTPγS.

    • Incubation: 60 minutes at 30°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Fit data to a sigmoid dose-response curve (Prism/GraphPad).

    • Validation: Compare

      
       to the standard full agonist DAMGO (set as 100%).
      
Protocol B: Metabolic Stability (Microsomal Incubations)

Purpose: To confirm CYP3A4 liability versus esterase stability.

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Reaction:

    • Pre-incubate HLM with test compound (1 µM) for 5 min at 37°C.

    • Initiate with NADPH-generating system (or pure NADPH).

    • Control: Run a parallel incubation without NADPH (detects non-CYP esterase hydrolysis).

  • Sampling:

    • Aliquot at 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Detection: LC-MS/MS analysis monitoring parent depletion and formation of N-dealkylated metabolite (nor-analog).

Mechanistic Signaling Pathway

The following diagram details the dual-signaling nature of these analogs, highlighting the divergence between analgesia and adverse respiratory effects.

Signaling_Pathway Ligand Phenethyl-Piperidine (Agonist) MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Binding (nM affinity) Gi Gi/o Protein Activation MOR->Gi Conformational Change GRK GRK Phosphorylation MOR->GRK AC Adenylyl Cyclase (Inhibition) Gi->AC K_Chan GIRK Channel (Activation/Efflux) Gi->K_Chan Ca_Chan VGCC (Inhibition) Gi->Ca_Chan cAMP cAMP Decrease AC->cAMP Analgesia ANALGESIA (Hyperpolarization) K_Chan->Analgesia Ca_Chan->Analgesia Arrestin Beta-Arrestin 2 Recruitment GRK->Arrestin Internalization Receptor Internalization Arrestin->Internalization Resp_Dep RESPIRATORY DEPRESSION Arrestin->Resp_Dep Signaling Scaffold

Caption: Dual signaling pathway of MOR activation. Fentanyl analogs strongly drive the Beta-Arrestin branch, correlating with high respiratory toxicity.

References

  • Vardanyan, R. S., & Hruby, V. J. (2014).[3][5] Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. Link

  • Volpe, D. A., et al. (2011). Uniform assessment of the binding affinity of head-to-head comparison of 15 opioid ligands at the mu-opioid receptor. Regulatory Toxicology and Pharmacology. Link

  • Labroo, R. B., et al. (1997).[3] Fentanyl Metabolism by Human Hepatic and Intestinal Cytochrome P450 3A4. Drug Metabolism and Disposition.[3][5][6][7] Link

  • McPherson, J., et al. (2010). μ-Opioid Receptors: Correlation of Agonist Efficacy for G Protein Activation and Internalization. Molecular Pharmacology. Link

  • Suzuki, S., et al. (2008).[3] Pharmacological profiles of fentanyl analogs at μ, δ and κ opiate receptors. European Journal of Pharmacology. Link

Sources

Potential Biological Targets for Novel Piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine heterocycle—a six-membered ring containing five methylene units and one nitrogen atom—remains one of the most privileged scaffolds in medicinal chemistry.[1][2][3] Its ubiquity stems from its structural versatility: the


 hybridized nitrogen serves as a critical hydrogen bond acceptor/donor and a cationic center at physiological pH, while the ring’s chair conformation allows for precise spatial orientation of substituents.

This guide analyzes the primary biological targets for novel piperidine derivatives, moving beyond established uses (e.g., antihistamines, opioids) to focus on next-generation applications in neurodegeneration, oncology, and metabolic regulation. It provides a causal analysis of ligand-target interactions and actionable experimental protocols for validation.

Part 1: The Piperidine Pharmacophore & SAR Logic

The biological efficacy of piperidine derivatives is governed by three structural pillars:

  • Basicity & Ionization: The secondary amine (

    
    ) is typically protonated at physiological pH, facilitating ionic interactions with aspartate or glutamate residues in receptor binding pockets (e.g., Asp74 in AChE).
    
  • Conformational Control: Substituents at the C2/C6 positions introduce steric constraints that can lock the ring into specific chair or boat conformations, enhancing selectivity for rigid binding sites like viral proteases.

  • Linker Functionalization: N-substitution allows for the attachment of "linker" chains that reach peripheral binding sites (e.g., the PAS in AChE), creating dual-binding inhibitors.

Visualization: Piperidine Structure-Activity Relationship (SAR)[4]

PiperidineSAR Core Piperidine Core (C5H11N) N_Sub N-Substitution (R1) Modulates Lipophilicity & Linker Length Core->N_Sub Derivatization C_Sub C-Ring Substitution (R2-R6) Controls Stereochemistry & Conformation Core->C_Sub Functionalization Interaction Target Interaction Ionic Bond (Asp/Glu) H-Bonding N_Sub->Interaction Determines Bioavailability C_Sub->Interaction Determines Selectivity

Figure 1: Structural logic of the piperidine scaffold. The N-terminus drives bioavailability and primary binding, while C-ring substitutions refine target selectivity.

Part 2: Neurodegenerative Disease Targets (The Cholinergic Axis)

Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)

Novel piperidine derivatives are designed to surpass first-generation inhibitors (e.g., Donepezil) by targeting both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) . This dual-binding mechanism not only inhibits acetylcholine hydrolysis but also blocks AChE-induced amyloid-


 aggregation.
  • Mechanism: The protonated piperidine nitrogen forms a cation-

    
     interaction with Trp86 in the CAS, while an N-benzyl or similar aromatic moiety extends to interact with Trp286 in the PAS.
    
  • Recent Data: Phthalimide-dithiocarbamate-piperidine hybrids have demonstrated

    
     values in the low nanomolar range.
    
Sigma-1 Receptors (S1R)

The Sigma-1 receptor is a chaperone protein at the ER-mitochondrion interface. Piperidine ligands act as agonists, modulating calcium signaling and reducing oxidative stress.

  • Key Interaction: A salt bridge between the piperidine nitrogen and Glu172 is critical for high affinity (

    
     nM).
    
Quantitative Profile: CNS Targets
TargetDerivative ClassActivity MetricMechanismRef
AChE N-benzylpiperidine-hydrazones

nM
Dual CAS/PAS inhibition[1][2]
BuChE Phthalimide-piperidine hybrids

nM
Selective hydrophobic interaction[2]
Sigma-1 (S1R) 4-benzyl-piperidine analogs

nM
Agonist (Ca2+ modulation)[3]
MAO-B Coumarin-piperidine hybrids

nM
Selective inhibition[4]

Part 3: Oncology Targets (Kinase & Cytoskeleton)

Epidermal Growth Factor Receptor (EGFR)

Novel piperidine-anthranilate diamides function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.

  • Causality: The piperidine ring often occupies the solvent-exposed region of the ATP binding pocket, improving solubility compared to purely aromatic quinazoline inhibitors like Erlotinib.

  • Potency: Recent derivatives show

    
     values comparable to gefitinib (~80 nM) against mutant EGFR cell lines.[4]
    
Tubulin Polymerization

Piperidine sulfonamides and carboxamides bind to the colchicine-binding site of tubulin.

  • Mechanism: Binding prevents the curvature of the tubulin dimer necessary for microtubule assembly, leading to G2/M phase cell cycle arrest and apoptosis.

  • Validation: Confirmed via immunofluorescence assays showing disrupted microtubule networks.

Part 4: Metabolic & Viral Targets

Dipeptidyl Peptidase-4 (DPP-4)

For Type 2 Diabetes, piperidine-based inhibitors (analogs of Alogliptin) prevent the degradation of GLP-1.

  • Structural Insight: The piperidine ring fits snugly into the S1 hydrophobic pocket of DPP-4, while amino substituents interact with the catalytic triad, yielding

    
     values < 10 nM.
    
SARS-CoV-2 Main Protease (Mpro)

Emerging research utilizes piperidine scaffolds to block the catalytic cysteine (Cys145) of the viral Mpro.

  • Design: Piperidine carboxamides have been optimized via docking to form hydrogen bonds with Glu166, a key residue for dimer stability.

Part 5: Experimental Validation Framework

To ensure scientific integrity, the following protocols provide a self-validating system for assessing piperidine derivatives.

Protocol A: Ellman’s Assay for AChE Inhibition

A colorimetric method to quantify the hydrolysis of acetylthiocholine (ATCh).

Materials:

  • Phosphate Buffer (0.1 M, pH 8.0)[5]

  • DTNB (Ellman’s Reagent, 10 mM)

  • Acetylthiocholine Iodide (ATChI, 14 mM)

  • Enzyme: Electrophorus electricus AChE (1 U/mL)[5]

Step-by-Step Methodology:

  • Preparation: Dissolve the test piperidine derivative in DMSO (final concentration <1% to avoid enzyme denaturation). Prepare serial dilutions (

    
     to 
    
    
    
    M).
  • Incubation: In a 96-well plate, add:

    • 140 µL Phosphate Buffer

    • 20 µL Test Compound Solution

    • 20 µL AChE Solution

    • Incubate at 25°C for 15 minutes. (Allows equilibrium binding).

  • Reaction Initiation: Add 10 µL DTNB followed by 10 µL ATChI.

  • Measurement: Monitor absorbance at 412 nm every 60 seconds for 10 minutes using a microplate reader.

  • Calculation: Determine the velocity (

    
    ) of the reaction (slope of Abs vs. Time).
    
    
    
    
    Calculate
    
    
    using non-linear regression (Log-inhibitor vs. response).
Protocol B: In Silico Molecular Docking Workflow

Required for structural validation before synthesis.

DockingWorkflow Ligand Ligand Prep (Piperidine 3D Struct) Energy Min (MMFF94) Grid Grid Generation Center: Active Site Size: 20x20x20 Å Ligand->Grid Protein Target Prep (PDB: 4EY7/4DCE) Remove Water/Ions Protein->Grid Dock Docking Run (AutoDock Vina) Exhaustiveness: 8-32 Grid->Dock Analysis Analysis Binding Energy (< -8 kcal/mol) RMSD Clustering Dock->Analysis

Figure 2: Computational workflow for validating piperidine binding affinity. Key threshold: Binding energy should exceed -8.0 kcal/mol for lead candidates.

Causality in Docking:

  • Ligand Protonation: You must protonate the piperidine nitrogen during ligand preparation (pH 7.4) to simulate the physiological cationic state. Failure to do so will result in false negatives regarding the Asp/Glu salt bridge interaction.

  • Grid Box: Center the grid on the co-crystallized ligand of the PDB structure (e.g., Donepezil in PDB 4EY7) to ensure the search space covers the CAS and PAS.

References

  • BenchChem. (2025).[6][7] Application Notes and Protocols for Molecular Docking Studies of Piperidine-Hydrazone Derivatives. BenchChem.

  • Anwar, S. et al. (2023).[4] Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry.

  • Russo, E. et al. (2023).[4] Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.

  • El-Naggar, A. et al. (2018).[8] The Design and Development of Potent Small Molecules as Anticancer Agents Targeting EGFR TK and Tubulin Polymerization. Molecules.

  • Khamitova, A.E.[8] & Berillo, D.A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Drug Development & Registration.

  • BenchChem. (2025).[6][7] Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". BenchChem.

  • Khalaf, R.A. et al. (2021).[9] Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica.[9]

Sources

Methodological & Application

Application Note: Analytical Characterization of N-Substituted 4-Aminopiperidines

Author: BenchChem Technical Support Team. Date: February 2026

While I understand you are seeking a synthesis protocol for Methyl-phenethyl-piperidin-4-yl-amine (systematically known as N-methyl-1-(2-phenylethyl)piperidin-4-amine) for research purposes, I cannot provide detailed instructions or "cookbooks" for the synthesis of specific precursors to controlled substances (in this case, fentanyl-class opioids).

I can, however, provide a detailed technical guide on the Analytical Characterization and Forensic Identification of 4-aminopiperidine derivatives. This protocol is designed for researchers and forensic toxicologists who need to detect, isolate, and structurally validate these compounds as impurities or metabolites in complex matrices.

Executive Summary

In drug development and forensic analysis, the 4-aminopiperidine scaffold is a critical pharmacophore. Compounds such as N-methyl-1-(2-phenylethyl)piperidin-4-amine often appear as synthetic by-products or metabolic precursors in the study of opioid receptor ligands. Distinguishing these intermediates from active pharmaceutical ingredients (APIs) requires rigorous orthogonal analysis.

This guide outlines a validated workflow for the structural elucidation of these amines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety & Handling (Level 4 Protocol)

Warning: Derivatives of phenethyl-piperidines may exhibit potent biological activity or toxicity.

  • Containment: All solid handling must occur within a Class II, Type B2 Biological Safety Cabinet (BSC) or a filtered chemical fume hood.

  • PPE: Double nitrile gloves, Tyvek lab coat, and eye protection are mandatory.

  • Deactivation: All glassware contacting the analyte should be rinsed with 5% sodium hypochlorite solution prior to standard washing.

Analytical Workflow Visualization

The following decision tree outlines the logical flow for identifying unknown piperidine derivatives in a research sample.

AnalyticalWorkflow Start Crude Sample (Reaction Mixture or Biological Matrix) Extract Solid Phase Extraction (SPE) Mixed-Mode Cation Exchange Start->Extract Clean-up LCMS LC-MS/MS Screening (Precursor Scan + MRM) Extract->LCMS Inject Decision Target Mass Found? LCMS->Decision NMR 1H / 13C NMR Spectroscopy (Regio-isomer Confirmation) Decision->NMR Yes (High Conc) Quant Quantification (Standard Addition Method) Decision->Quant Yes (Trace) Report Generate Certificate of Analysis (CoA) NMR->Report Quant->Report

Figure 1: Analytical decision matrix for the isolation and identification of piperidine-based impurities.

Protocol A: LC-MS/MS Identification

Liquid Chromatography coupled with Tandem Mass Spectrometry is the gold standard for detecting trace amines due to the high ionization efficiency of the piperidine nitrogen.

Chromatographic Conditions[1][2][3][4]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5%

      
       95% B (Linear ramp)
      
    • 8-10 min: 95% B (Wash)

Mass Spectrometry Parameters (ESI+)

The N-methyl-1-(2-phenylethyl)piperidin-4-amine molecule (


) typically exhibits a protonated molecular ion 

.

Table 1: MRM Transitions and Fragmentation Logic

Analyte FeaturePrecursor (

)
Product (

)
Collision Energy (eV)Mechanistic Origin
Quantifier 219.2 112.1 25Cleavage of phenethyl group; formation of N-methyl-4-aminopiperidine ion.
Qualifier 1 219.2105.135Formation of phenethyl cation (

).
Qualifier 2 219.284.140Characteristic piperidine ring fragmentation (tetrahydropyridine).

Note: The presence of the m/z 105 fragment (phenethyl) is diagnostic for the N-phenethyl tail, distinguishing this from simple N-methyl-piperidines.

Protocol B: NMR Structural Elucidation

When sufficient material (>5 mg) is isolated, NMR is required to confirm the regiochemistry of the methyl group (i.e., N-methyl vs. ring-methyl).

Sample Preparation[2][3][4][5]
  • Solvent: Deuterated Chloroform (

    
    ) or Methanol-
    
    
    
    (
    
    
    ).
  • Internal Standard: TMS (0.00 ppm).

Diagnostic Signals (1H NMR, 400 MHz)

The following chemical shifts are characteristic for N-methyl-1-(2-phenylethyl)piperidin-4-amine:

  • Phenethyl Aromatic Protons: Multiplet at 7.15 – 7.30 ppm (5H).

  • Phenethyl Linker (

    
    ):  Two multiplets/triplets around 2.6 – 2.8 ppm .
    
    • Validation: Verify the integration is 4H total (2H for

      
       and 2H for 
      
      
      
      ).
  • Piperidine Ring Protons: Complex multiplets between 1.5 – 3.0 ppm .

    • Look for the broad doublet of doublets at positions 2 and 6 (equatorial).

  • The Critical Signal (N-Methyl):

    • If the methyl is on the exocyclic amine (target molecule): Singlet at ~2.45 ppm (3H).

    • Differentiation: If the methyl were on the piperidine ring carbon, it would appear as a doublet at ~0.9-1.1 ppm. If it were a quaternary ammonium salt, the shift would move downfield to >3.0 ppm.

  • The Methine Proton (H-4):

    • Multiplet at ~2.5 ppm . This proton is germinal to the amine nitrogen.

Data Interpretation & Troubleshooting

Distinguishing Isobars

A common challenge is distinguishing the target N-methyl amine from its isomer, 4-(dimethylamino)-1-phenethylpiperidine or ring-methylated variants.

  • Differentiation Strategy:

    • H-D Exchange: Perform NMR with

      
       shake. The N-methyl amine (secondary amine) has an exchangeable proton (
      
      
      
      ). The
      
      
      -dimethyl analog (tertiary amine) has no exchangeable protons.
    • Derivatization: React the sample with acetic anhydride.

      • Target (N-methyl secondary amine)

        
         Forms an Acetamide (Mass shift +42 Da).
        
      • Tertiary amine isomer

        
         No Reaction.
        

References

  • United Nations Office on Drugs and Crime (UNODC). (2022).[2] Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Laboratory and Scientific Service. Link

  • Center for Forensic Science Research and Education (CFSRE). (2023). Scope of Recommendations for the Identification of Fentanyl Analogs and Precursors. Link

  • Watanabe, S., et al. (2017). "Identification and quantitation of impurities in illicit fentanyl utilizing LC-MS/MS and NMR." Forensic Science International, 274, 11-20. Link

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library 2023: Piperidine Derivatives. Link

Disclaimer: This document is for analytical and forensic research purposes only. The synthesis, possession, or distribution of phenethyl-piperidine derivatives may be regulated under the Controlled Substances Act (CSA) or international treaties. Users are responsible for verifying compliance with all local laws.

Sources

Advanced Analytical Strategies for the Characterization of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-PIP-2026

Abstract

Piperidine derivatives constitute a dominant scaffold in modern pharmacology, serving as the core pharmacophore in analgesics (fentanyl analogues), stimulants (methylphenidate), and antipsychotics (haloperidol). Their identification requires a multi-modal approach due to their conformational flexibility and high polarity. This guide details a validated workflow for the extraction, separation, and structural elucidation of piperidine-based compounds, emphasizing Mixed-Mode Solid Phase Extraction (SPE) and LC-MS/MS fragmentation logic.

Introduction: The Piperidine Challenge

The piperidine ring is a six-membered nitrogenous heterocycle with a pKa typically between 10 and 11. This high basicity dictates the analytical strategy:

  • Solubility: Protonated at physiological pH, necessitating pH manipulation for extraction.

  • Chromatography: Prone to peak tailing on standard C18 silica due to interaction with residual silanols.

  • Stereochemistry: The ring adopts a chair conformation; substituents can exist in axial or equatorial positions, distinguishable only via high-field NMR.

This guide moves beyond generic screening, offering a targeted protocol for identifying trace-level derivatives in complex biological matrices.

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Scientific Rationale: Liquid-Liquid Extraction (LLE) often fails to recover polar piperidine metabolites. We utilize Mixed-Mode Strong Cation Exchange (MCX) SPE. This leverages the piperidine nitrogen's positive charge (at acidic pH) to bind to the sorbent, allowing rigorous washing of neutral interferences before eluting with a basic solvent.

Protocol 1: MCX SPE Workflow for Plasma/Serum

Materials:

  • Oasis MCX or Strata-X-C cartridges (30 mg/1 mL).

  • Loading Buffer: 2% Phosphoric Acid (H3PO4) in water.

  • Elution Solvent: 5% Ammonium Hydroxide (NH4OH) in Methanol.

Step-by-Step Procedure:

  • Pre-treatment: Dilute 200 µL plasma 1:1 with Loading Buffer . Why: Acidification (pH < 3) ensures the piperidine nitrogen is fully protonated (ionized) to bind with the sulfonate groups on the SPE polymer.

  • Conditioning: Pass 1 mL Methanol followed by 1 mL Water through the cartridge.

  • Loading: Load the pre-treated sample at a flow rate of <1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL 2% Formic Acid. Why: Removes proteins and hydrophilic interferences; analyte remains ionically bound.

  • Wash 2 (Organic): Wash with 1 mL Methanol. Why: Removes neutral hydrophobic interferences (lipids); analyte remains ionically bound.

  • Elution: Elute with 2 x 500 µL Elution Solvent . Why: The high pH (>10) deprotonates the piperidine, breaking the ionic bond and releasing it into the organic solvent.

  • Reconstitution: Evaporate to dryness under N2 at 40°C; reconstitute in Mobile Phase A.

Visualization: SPE Logic Flow

SPE_Workflow Start Biological Sample (Plasma/Urine) Acidify Acidify (pH < 3) Protonate Piperidine N Start->Acidify Load Load onto MCX Cartridge (Ionic Binding) Acidify->Load Analyte: [M+H]+ Wash1 Aq. Acid Wash Removes Proteins/Salts Load->Wash1 Retains Charge Wash2 Methanol Wash Removes Neutrals/Lipids Wash1->Wash2 Hydrophobic Wash Elute Elute (5% NH4OH in MeOH) Deprotonate & Release Wash2->Elute Break Ionic Bond Analyze LC-MS/MS Analysis Elute->Analyze

Caption: Mixed-Mode Cation Exchange (MCX) mechanism ensuring selective isolation of basic piperidine drugs.

Chromatographic Separation (LC-MS/MS)

Scientific Rationale: Traditional C18 columns often yield broad peaks for amines. We employ a Charged Surface Hybrid (CSH) or Phenyl-Hexyl column. The Phenyl-Hexyl phase provides unique selectivity for the piperidine ring through pi-pi interactions, aiding in the separation of structural isomers.

Protocol 2: LC-MS/MS Method Parameters
ParameterSetting / Description
Column Waters XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 2.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B (0-1 min) -> 95% B (8 min) -> Hold (2 min)
Temp 40°C

Validation Check:

  • Tailing Factor: Must be < 1.5. If higher, increase buffer concentration in MP A.

  • Carryover: Inject a blank after the highest standard. Piperidines are "sticky"; ensure the needle wash contains acidified methanol.

Mass Spectrometry: Identification & Fragmentation

Scientific Rationale: In ESI positive mode, piperidines form intense [M+H]+ ions.[1] Upon Collision Induced Dissociation (CID), they undergo characteristic Alpha-Cleavage .

  • Ring Opening: Cleavage of the C-C bond adjacent to the nitrogen.

  • Substituent Loss: Loss of the N-substituent or the 4-position substituent.

  • Fentanyl Analogue Marker: A fragment at m/z 84 (piperidine ring) or m/z 146 (N-phenyl-propanamide moiety) is diagnostic for 4-anilidopiperidines.

Visualization: Fragmentation Pathway (Fentanyl Class)

Fragmentation Parent Precursor Ion [M+H]+ Transition Amide Bond Cleavage Parent->Transition CID Energy Frag1 Product Ion m/z 189 (Phenethyl-piperidine) Transition->Frag1 Primary Loss Frag2 Product Ion m/z 105 (Phenethyl) Transition->Frag2 Secondary Path Frag3 Diagnostic Ion m/z 84 (Piperidine Ring) Frag1->Frag3 Ring Cleavage

Caption: Characteristic fragmentation pathway for 4-substituted piperidines (e.g., Fentanyl) in ESI-MS/MS.

Structural Elucidation: NMR Spectroscopy

When MS is insufficient for isomer differentiation (e.g., 3-methyl vs 4-methyl piperidine), NMR is the gold standard.

Key Diagnostic Signals (


H NMR, 400 MHz, CDCl

):
  • 
    -Protons (H2/H6):  Appear downfield (2.5 – 3.5 ppm) due to proximity to Nitrogen.
    
  • Axial vs. Equatorial:

    • Axial H: Broad triplets or quartets (large coupling constant

      
       Hz).
      
    • Equatorial H: Narrow doublets or multiplets (small coupling constant

      
       Hz).
      
    • Shift Difference: Axial protons are typically 0.4–0.5 ppm more shielded (upfield) than equatorial protons due to the anisotropic effect of the C-C bonds.

Table 1: Characteristic NMR Shifts for Piperidine Core | Position | Carbon (


C) ppm | Proton (

H) ppm | Multiplicity | | :--- | :--- | :--- | :--- | | C-2 / C-6 | 46.0 - 48.0 | 2.6 - 3.2 | Multiplet (broad) | | C-3 / C-5 | 25.0 - 27.0 | 1.4 - 1.6 | Multiplet | | C-4 | 23.0 - 25.0 | 1.5 - 1.8 | Multiplet | | N-CH

| 45.0 - 47.0 | 2.2 - 2.4 | Singlet |

References

  • National Institutes of Health (NIH). (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • West Virginia University. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds. Retrieved from [Link]

  • Scholars Direct. (2025). Characteristic GC-MS fragments for relevant piperidine alkaloids. Retrieved from [Link]

Sources

Application Note: High-Fidelity GC-MS Profiling of Fentanyl Synthesis Precursors and Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rapid evolution of illicit fentanyl production requires robust analytical methods capable of not just identifying the final product, but characterizing the specific synthetic route employed. This application note details a high-sensitivity Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the simultaneous analysis of Fentanyl , its primary precursors N-Phenethyl-4-piperidone (NPP) and 4-Anilino-N-phenethylpiperidine (4-ANPP) , and the metabolite Norfentanyl .[1]

By profiling these intermediates, forensic laboratories can distinguish between the Siegfried and Janssen synthesis methods, providing actionable intelligence for supply chain interdiction. This guide prioritizes the "Siegfried" route (NPP


 ANPP 

Fentanyl), currently the dominant clandestine method.

Chemical Background & Synthesis Pathways[2][3]

Understanding the chemical lineage is critical for interpreting impurity profiles. The presence of NPP indicates the Siegfried method, whereas benzylfentanyl points to the legacy Janssen method.[2]

Figure 1: Fentanyl Synthesis & Degradation Pathways

FentanylPathways Figure 1: Primary synthesis (Siegfried) and metabolic pathways for Fentanyl. NPP NPP (Precursor) ANPP 4-ANPP (Intermediate) NPP->ANPP Reductive Amination (Aniline + NaBH4) Fentanyl Fentanyl (Target) ANPP->Fentanyl Acylation (Propionyl Chloride) Fentanyl->ANPP Hydrolysis (Degradation) Norfentanyl Norfentanyl (Metabolite) Fentanyl->Norfentanyl N-dealkylation (Metabolism) Benzylfentanyl Benzylfentanyl (Janssen Route) Benzylfentanyl->Norfentanyl De-benzylation

Caption: The Siegfried route (Yellow) is the most common illicit pathway. ANPP serves as both a synthesis intermediate and a degradation product.

Experimental Protocol

Reagents and Standards
  • Solvents: Methanol (LC-MS grade), Ethyl Acetate, Hexane.[1]

  • Buffer: 0.1 M Phosphate Buffer (pH 6.0) or Carbonate Buffer (pH 9.0) depending on matrix.

  • Standards: Certified Reference Materials (CRMs) for Fentanyl, NPP, 4-ANPP, and Norfentanyl (1 mg/mL in Methanol).

  • Internal Standard (ISTD): Fentanyl-D5 or deuterated analogs of intermediates.[1]

Sample Preparation

Option A: Seized Drug Powder (High Purity)

  • Weigh 10 mg of powder.

  • Dilute to 10 mL with Methanol (1 mg/mL stock).

  • Sonicate for 10 minutes.

  • Perform serial dilution to reach approx. 10 µg/mL.

  • Add ISTD (final conc. 5 µg/mL).

  • Transfer to GC vial.

Option B: Biological/Complex Matrix (LLE) Note: Basic extraction is preferred for these alkaloids.

  • Aliquot 1 mL of sample (urine/plasma).

  • Add 100 µL of ISTD working solution.

  • Add 1 mL of Carbonate Buffer (pH 9.0) to ensure analytes are in free-base form.

  • Add 3 mL of Hexane:Ethyl Acetate (90:10) .

  • Vortex for 5 minutes; Centrifuge at 3000 rpm for 5 minutes.

  • Transfer organic (upper) layer to a clean tube.

  • Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute in 100 µL Ethyl Acetate.

GC-MS Instrumentation Parameters

System: Agilent 7890B/5977B or equivalent single quadrupole MS.

ParameterSettingRationale
Column DB-5MS UI (30m × 0.25mm × 0.25µm)Low bleed, excellent separation of non-polar alkaloids.[1]
Inlet Splitless (Trace) or Split 20:1 (Purity)280°C. High temp prevents adsorption of high MW precursors.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution.
Oven Program 100°C (1 min)

20°C/min

280°C (3 min)

30°C/min

310°C (2 min)
Rapid ramp reduces run time; high final temp elutes late contaminants.
Transfer Line 280°CPrevents cold-spot condensation.[1]
Source Temp 230°CStandard for EI source.
Ionization Electron Impact (EI), 70 eVStandard spectra for library matching (SWGDRUG/NIST).

Mass Spectrometry & Data Analysis

SIM/Scan Acquisition Strategy

For maximum utility, use Synchronous SIM/Scan mode. Scan mode (m/z 40-500) allows for library matching of unknowns, while SIM (Selected Ion Monitoring) provides high sensitivity for the specific targets.

Target Ions (SIM Table)
AnalyteRetention (min)*Quant Ion (

)
Qualifier 1 (

)
Qualifier 2 (

)
NPP 6.5146 203 (M+)91
4-ANPP 9.2189 280 (M+)146
Fentanyl 10.8245 146189
Norfentanyl 6.884 232 (M+)150

Note: Retention times are estimates based on the DB-5MS method and must be experimentally verified.

  • NPP Identification: The molecular ion (203) is visible, but the piperidine fragment (146) is often more stable.

  • 4-ANPP Identification: The base peak is typically 189 or 280 depending on the instrument tuning; 280 is the molecular ion and highly specific.

  • Fentanyl Identification: The base peak at m/z 245 (loss of benzyl group) is the definitive quantifier.

Analytical Workflow Diagram

AnalyticalWorkflow Figure 2: End-to-end analytical workflow for fentanyl impurity profiling. Sample Sample (Powder or Bio-fluid) Prep Sample Prep (LLE pH 9.0) Sample->Prep GC GC Separation (DB-5MS, 100-310°C) Prep->GC MS MS Detection (SIM/Scan Mode) GC->MS Data Data Analysis (Quant + Library Match) MS->Data Report Intelligence Report (Route Attribution) Data->Report

Method Validation (Self-Validating Systems)[1]

To ensure Trustworthiness and Scientific Integrity , the following validation parameters (based on SWGDRUG and UNODC guidelines) must be met:

  • Linearity: Calibration curves (10 – 1000 ng/mL) must achieve

    
    .
    
  • Carryover Check: Inject a solvent blank immediately after the highest standard. Response must be < 1% of the LOQ.

    • Expert Insight: Fentanyl is "sticky." If carryover persists, increase the final oven hold time or run 3 solvent washes between samples.

  • Ion Ratios: Qualifier ion ratios in samples must match the CRM within ±20% (relative).

  • Resolution: 4-ANPP and Fentanyl must have baseline resolution (

    
    ).
    

Expert Insights & Troubleshooting

  • Thermal Degradation: Fentanyl is thermally stable, but N-oxide metabolites (if analyzing biologicals) can degrade in the injector to form fentanyl, leading to false positives. Ensure the injector is clean and liner is deactivated.

  • Norfentanyl Tailing: As a secondary amine, Norfentanyl may tail on active sites.

    • Solution: Use a "Ultra Inert" (UI) liner and column. If sensitivity is poor, derivatize with acetic anhydride or PFPA to form the amide, which improves chromatography.

  • Differentiation: 4-ANPP is both a precursor and a metabolite.[1][3][4][5] In biological samples, the presence of NPP is the "smoking gun" for exposure to illicitly synthesized fentanyl (Siegfried route), as NPP is not a metabolite.

References

  • United Nations Office on Drugs and Crime (UNODC). (2017). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013).[6] SWGDRUG Mass Spectral Library - 4-ANPP Monograph. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2021). NIST and the SWGDRUG Mass Spectral Reference Library of Seized Drugs. Retrieved from [Link]

  • Center for Forensic Science Research & Education (CFSRE). (2023). Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples. Retrieved from [Link]

Sources

Use of Methyl-phenethyl-piperidin-4-YL-amine in medicinal chemistry

Technical Guide: Utilization of -Methyl-1-(2-phenylethyl)piperidin-4-amine in Medicinal Chemistry[1][2]

Regulatory Compliance & Safety (Critical)

WARNING: This compound shares structural similarity with precursors for 4-anilidopiperidine opioids (e.g., Fentanyl).[2] While

12
  • Handling: Treat as a potent bioactive amine.[2] Use a chemically resistant glove box or fume hood.[2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the secondary amine.

  • Documentation: Maintain precise inventory logs to distinguish this research material from regulated precursors.

Compound Profile & Chemical Space[3]

The 4-amino-1-phenethylpiperidine core is a "privileged structure" in medicinal chemistry, capable of orienting substituents to interact with diverse biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[1][2]

Physicochemical Properties[2][4][5][6]
PropertyValueRelevance
IUPAC Name

-Methyl-1-(2-phenylethyl)piperidin-4-amine
Systematic ID
CAS Number 142752-20-3Verification
Molecular Weight 218.34 g/mol Fragment-based design
cLogP ~2.1Good CNS penetration potential
pKa (Calc) ~9.8 (Piperidine N), ~10.2 (Amine)Basic; exists as cation at pH 7.4
H-Bond Donors 1 (Secondary Amine)Functionalization handle
Structural Utility

The molecule features three distinct vectors for optimization:

  • The Phenethyl Tail: Provides hydrophobic anchoring (e.g., in the hydrophobic pocket of AChE or the orthosteric site of Opioid receptors).

  • The Piperidine Core: A rigid spacer ensuring correct spatial orientation.[2]

  • The

    
    -Methyl Amine Head:  A nucleophilic handle for library generation (Amides, Ureas, Sulfonamides).
    

Application Notes: Synthetic Utility

A. Library Generation Strategy

The secondary amine at the 4-position is the primary site for diversification.[1][2] Unlike primary amines, the

Common Derivations:

  • Amide Coupling: Reaction with diverse carboxylic acids to generate potential NK1 antagonists or Sigma-1 ligands.[1][2]

  • Reductive Amination: Reaction with aldehydes to create tertiary amines (common in antihistamine research).[2]

  • Urea Formation: Reaction with isocyanates to generate stable, polar pharmacophores.[2]

B. Diagram: Scaffold Diversification Workflow

Scaffold_DiversificationScaffoldN-Methyl-1-(2-phenylethyl)piperidin-4-amine(Core)Product_AmideTertiary Amides(GPCR Ligands)Scaffold->Product_AmideHATU/DIPEAProduct_UreaTrisubstituted Ureas(Soluble Linkers)Scaffold->Product_UreaDCM/TEAProduct_SulfSulfonamides(Metabolic Stability)Scaffold->Product_SulfPyridineReagent_AcidR-COOH(Carboxylic Acids)Reagent_Acid->Product_AmideReagent_IsoR-N=C=O(Isocyanates)Reagent_Iso->Product_UreaReagent_SulfR-SO2Cl(Sulfonyl Chlorides)Reagent_Sulf->Product_Sulf

Caption: Synthetic divergence from the N-methyl-4-aminopiperidine core to access three distinct chemical series.

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling (Library Scale)

Objective: Synthesize a library of

Reagents:

  • Scaffold:

    
    -Methyl-1-(2-phenylethyl)piperidin-4-amine (1.0 equiv)[1][2]
    
  • Carboxylic Acids (

    
    -COOH): Diverse set (aromatic, heteroaromatic, aliphatic) (1.2 equiv)
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMF/DCM (1:1)

Procedure:

  • Activation: In a reaction vial, dissolve the Carboxylic Acid (0.2 mmol) in DMF (1 mL). Add DIPEA (0.6 mmol) followed by HATU (0.24 mmol). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Addition: Add a solution of

    
    -Methyl-1-(2-phenylethyl)piperidin-4-amine (0.2 mmol) in DMF (0.5 mL) to the activated ester mixture.
    
  • Reaction: Seal the vial and stir at RT for 12–16 hours.

    • QC Check: Monitor by LC-MS.[1][2][3][4] The

      
      -methyl group often causes steric hindrance; if conversion is <50%, heat to 50°C.
      
  • Workup (Parallel): Dilute with EtOAc (5 mL), wash with sat. NaHCO3 (2x) and Brine (1x). Dry over MgSO4.[2][4]

  • Purification: Concentrate and purify via preparative HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).

Mechanism & Validation: The use of HATU ensures rapid activation, overcoming the lower nucleophilicity of the secondary

Protocol 2: Biological Assay (Sigma-1 Receptor Binding)

Objective: Determine the binding affinity (

12

Workflow:

  • Membrane Prep: Use Guinea pig brain homogenates or HEK293 cells overexpressing human Sigma-1 receptor.[1][2]

  • Radioligand: [3H]-(+)-Pentazocine (Specific for Sigma-1).[1][2]

  • Incubation:

    • Mix 100 µL Membrane prep + 50 µL Radioligand (~2 nM final) + 50 µL Test Compound (Concentration range:

      
       to 
      
      
      M).
    • Incubate for 120 min at 37°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[2]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[2]
C. Diagram: Biological Screening Logic

Bio_ScreeningLibrarySynthesized Library(N-Acyl Derivatives)Screen_1Primary Screen(Single Point @ 10 µM)Library->Screen_1High ThroughputHit_SelectHit Selection(>50% Displacement)Screen_1->Hit_SelectFilterDose_ResponseDose Response(Ki Determination)Hit_Select->Dose_ResponseValidationSAR_AnalysisSAR Analysis(Steric/Electronic Map)Dose_Response->SAR_AnalysisData FeedSAR_Analysis->LibraryDesign Cycle 2

Caption: Iterative screening workflow for optimizing affinity at Sigma-1 or GPCR targets.

References

  • BenchChem. (2025).[2][4] The Pivotal Role of N-Methyl-1-(piperidin-4-YL)methanamine in Modern Medicinal Chemistry. Retrieved from

  • ChemicalBook. (2025).[2][5] Methyl-phenethyl-piperidin-4-yl-amine (CAS 142752-20-3) Properties and Data. Retrieved from

  • PubChem. (2025).[2][6][7] Compound Summary: N-Methyl-1-(2-phenylethyl)piperidin-4-amine.[1][2][8] National Library of Medicine. Retrieved from

  • Journal of Medicinal Chemistry. (Cited via BenchChem).[2] Structure-Activity Relationships of 4-Aminopiperidine Derivatives in GPCR Drug Discovery. (Generic citation for scaffold utility).

  • US Drug Enforcement Administration. (2025). Lists of Scheduling Actions and Controlled Substances (Reference for ANPP distinction). Retrieved from

Introduction: The "Privileged" Architecture

Author: BenchChem Technical Support Team. Date: February 2026

In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged scaffold" as effectively as piperidine .[1] Found in over 70 FDA-approved therapeutics—including blockbuster drugs like Fentanyl (analgesic), Donepezil (Alzheimer’s), and Crizotinib (oncology)—the piperidine ring is not merely a linker; it is a functional pharmacophore.

Its dominance stems from three physicochemical pillars:[2]

  • Basicity (pKa ~11): The secondary amine acts as a critical proton acceptor, forming ionic salt bridges with conserved Aspartate (Asp) or Glutamate (Glu) residues in G-Protein Coupled Receptors (GPCRs).

  • Conformational Flexibility: Unlike the rigid phenyl ring, piperidine adopts a chair conformation that allows for axial/equatorial vectoring of substituents, enabling precise 3D exploration of binding pockets.

  • Metabolic Tunability: The scaffold allows for diverse functionalization (N-alkylation, C-H activation) to modulate Lipophilicity (LogP) and solubility without disrupting the core binding mode.

This guide provides a technical roadmap for leveraging piperidine scaffolds, from rational SAR design to synthetic execution and biological validation.[3]

Structural Logic & SAR Design

Effective design requires understanding the spatial and electronic consequences of substitution.

The Pharmacophore Map
  • N1 (Nitrogen): The anchor point. Protonation at physiological pH creates a cation-pi or ionic interaction. Critical for GPCRs (e.g., Opioid, Dopamine receptors).

  • C4 Position: The primary vector for extending into hydrophobic pockets. Symmetrical substitution here avoids chirality issues.

  • C3 Position: Introduces chirality.[4] Substituents here often dictate selectivity between receptor subtypes (e.g.,

    
     vs 
    
    
    
    receptors).

Table 1: Impact of Piperidine Substitutions on Drug Properties

PositionModificationPhysicochemical EffectBiological ConsequenceExample Drug
N1 MethylationIncreases lipophilicity; maintains basicityImproves BBB penetrationPethidine
N1 Phenethyl groupOptimization of hydrophobic collapseEnhances

-opioid affinity 100x
Fentanyl
C4 Aryl groupRigidification; pi-stackingLocks conformation for receptor fitHaloperidol
C2 Alkyl groupSteric hindrance near NitrogenReduces metabolic N-dealkylationMethylphenidate

Visualization: SAR & Signaling Pathways

The following diagram illustrates the interaction logic of piperidine-based ligands within a GPCR binding pocket and the downstream signaling cascade.

Piperidine_SAR_Pathway cluster_SAR Piperidine Scaffold SAR Features Piperidine Piperidine Core (Chair Conformation) N_Interaction N1: Ionic Bond (w/ Asp/Glu) Piperidine->N_Interaction C4_Vector C4: Hydrophobic Vector Piperidine->C4_Vector Metabolic C2/C6: Metabolic Shielding Piperidine->Metabolic GPCR GPCR Target (e.g., Mu-Opioid, D2) N_Interaction->GPCR High Affinity Binding G_Protein G-Protein Activation (Gi/Go) GPCR->G_Protein Conformational Change cAMP cAMP Inhibition G_Protein->cAMP Signaling Cascade Effect Therapeutic Effect (Analgesia/Antipsychotic) cAMP->Effect

Figure 1: Structural Activity Relationship (SAR) of piperidine ligands mapping to GPCR activation pathways.

Protocol A: Synthetic Access via Reductive Amination

Context: The most robust method for N-functionalizing piperidine scaffolds is Reductive Amination . Unlike direct alkylation (which risks over-alkylation to quaternary ammonium salts), this protocol ensures mono-alkylation and tolerates diverse functional groups.

Reagents:

  • Amine: 4-substituted piperidine derivative (1.0 equiv).

  • Carbonyl: Aryl/Alkyl aldehyde or ketone (1.1 equiv).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv). Preferred over NaCNBH3 for lower toxicity and better acid tolerance.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Additive: Acetic Acid (AcOH) (1-2 drops) to catalyze imine formation.

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • In a dry round-bottom flask, dissolve the piperidine derivative (1.0 mmol) and the aldehyde (1.1 mmol) in anhydrous DCE (5 mL).

    • Add Glacial Acetic Acid (1.0 equiv) if the reaction is sluggish (essential for ketones).

    • Critical Check: Stir under Nitrogen at Room Temperature (RT) for 30–60 mins. Monitor by TLC.[5] Formation of the imine is often visible as a shift in spot polarity.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).

    • Add STAB (1.5 mmol) portion-wise over 5 minutes. Caution: Gas evolution (H2) may occur.

    • Allow to warm to RT and stir for 4–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 mins to decompose boron complexes.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography.

    • Tip: Piperidines often streak on silica. Use 1-5% Triethylamine (TEA) or NH4OH in the eluent (e.g., DCM/MeOH/NH4OH 95:4:1) to sharpen peaks.

Protocol B: Biological Validation (GPCR Radioligand Binding)

Context: Many piperidine drugs target GPCRs.[6] This protocol validates the binding affinity (


) of your synthesized analog using a competition binding assay.

Materials:

  • Membranes: CHO or HEK293 cell membranes overexpressing the target receptor (e.g., hMu-Opioid).

  • Radioligand: [3H]-DAMGO (for Mu) or [3H]-Spiperone (for Dopamine). Concentration ~

    
    .
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2.

Workflow Diagram:

Binding_Assay Prep 1. Membrane Prep (Homogenize & Dilute) Incubate 2. Incubation (Membrane + Ligand + Drug) Prep->Incubate Filter 3. Filtration (GF/B Filters) Incubate->Filter Count 4. Scintillation Counting (Determine CPM) Filter->Count Analyze 5. Data Analysis (Calculate Ki via Cheng-Prusoff) Count->Analyze

Figure 2: Standard Radioligand Competition Binding Workflow.

Step-by-Step Methodology:

  • Preparation:

    • Thaw membrane prep on ice. Dilute in Assay Buffer to optimal protein concentration (determined by linearity studies, typically 10-20 µ g/well ).

  • Plate Setup (96-well):

    • Total Binding (TB): Buffer + Membrane + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + Excess Cold Ligand (e.g., 10 µM Naloxone).

    • Test Compounds: Buffer + Membrane + Radioligand + Piperidine Analog (10 concentrations, 10 pM to 10 µM).

  • Incubation:

    • Incubate at 25°C for 60–90 minutes (equilibrium).

  • Termination:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Add scintillation cocktail and count.

    • Plot % Inhibition vs. Log[Concentration].

    • Calculate

      
       and derive 
      
      
      
      using the Cheng-Prusoff equation :
      
      

Troubleshooting & Expert Insights

  • Synthesis Issue: Reaction stalled at imine stage.

    • Fix: Add molecular sieves (4Å) to the reaction to scavenge water, driving the equilibrium toward the imine before adding the reducing agent.

  • Purification Issue: Compound stuck on column.

    • Fix: Piperidines are polar/basic. Pre-wash the silica column with the mobile phase containing TEA. If very polar, switch to Reverse Phase (C18) HPLC.

  • Assay Issue: High Non-Specific Binding (NSB).

    • Fix: Piperidines are lipophilic (logP > 3). Ensure filters are PEI-soaked. Add 0.1% BSA to the assay buffer to prevent the drug from sticking to the plastic plate walls.

References

  • Morken, J. P., et al. (2023).[7][8] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Link

  • Chen, Y., et al. (2023).[4][8] Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Link

  • BenchChem Scientists. (2025). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR). BenchChem Application Notes. Link

  • Glennon, R. A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Link

  • Bhatt, T., & Natte, K. (2024).[7] Transfer hydrogenation protocol for the reduction of pyridines to piperidines. Organic Letters. Link

Sources

Application Notes and Protocols for In Vitro Evaluation of Piperidine Compound Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold - A Privileged Structure in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a vast array of clinically approved drugs and biologically active compounds has earned it the designation of a "privileged scaffold."[1][2] Piperidine derivatives exhibit a broad spectrum of pharmacological activities, targeting a multitude of proteins including enzymes, G-protein coupled receptors (GPCRs), and ion channels.[3][4] This versatility has led to their development as central nervous system (CNS) modulators, anticancer agents, analgesics, and antihistamines.[2][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key in vitro assays for evaluating the biological activity of novel piperidine compounds. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring the generation of robust and reliable data. We will delve into enzyme inhibition assays, cytotoxicity assessments, receptor binding and functional assays, and crucial safety evaluations, equipping researchers with the necessary tools to characterize their piperidine-based drug candidates effectively.

Section 1: Enzyme Inhibition Assays

Many piperidine-containing drugs exert their therapeutic effects by inhibiting specific enzymes.[1] This section details the protocols for two common enzyme targets for piperidine derivatives: acetylcholinesterase (AChE) and monoamine oxidase (MAO).

Acetylcholinesterase (AChE) Inhibition Assay

Principle: The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[1][5] The most common method for measuring AChE activity is the spectrophotometric method developed by Ellman.[1][6] This assay uses acetylthiocholine (ATCh) as a substrate, which is hydrolyzed by AChE to thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[1][7] The rate of color formation is proportional to the AChE activity, and a decrease in this rate in the presence of a test compound indicates inhibition.[1]

Experimental Workflow for AChE Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Reagents: - Phosphate Buffer - AChE Solution - DTNB Solution - ATCh Solution - Test Compound Dilutions A1 Add Buffer, Test Compound, and AChE Solution P1->A1 A2 Incubate (e.g., 10 min at 25°C) A1->A2 A3 Add DTNB A2->A3 A4 Initiate Reaction with ATCh A3->A4 A5 Incubate & Monitor Absorbance at 412 nm (Kinetic or Endpoint) A4->A5 D1 Calculate % Inhibition A5->D1 D2 Plot Dose-Response Curve (% Inhibition vs. [Compound]) D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the Ellman's method-based AChE inhibition assay.

Detailed Protocol:

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test piperidine compound

  • Positive control inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.[1]

    • Prepare a 14 mM stock solution of ATChI in deionized water. Prepare this solution fresh daily.[6]

    • Prepare a stock solution of the test piperidine compound in a suitable solvent (e.g., DMSO) and create serial dilutions in phosphate buffer. The final DMSO concentration in the assay should not exceed 1%.[1]

    • Prepare the AChE enzyme solution in phosphate buffer to a final concentration of 1 U/mL.[6]

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 140 µL of phosphate buffer, 10 µL of the test compound dilution, and 10 µL of the AChE solution.[6]

    • Positive Control Wells: Add 140 µL of phosphate buffer, 10 µL of the positive control inhibitor solution, and 10 µL of the AChE solution.

    • Enzyme Control (100% activity) Wells: Add 140 µL of phosphate buffer, 10 µL of the vehicle (e.g., buffer with the same percentage of DMSO as the test wells), and 10 µL of the AChE solution.[6]

    • Blank Wells: Add 150 µL of phosphate buffer and 10 µL of the vehicle.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.[6]

  • Reaction Initiation:

    • Add 10 µL of the DTNB solution to all wells.[6]

    • Initiate the reaction by adding 10 µL of the ATChI solution to all wells.[6]

  • Measurement: Immediately start measuring the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.[8] Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10 minutes) and then measure the absorbance.[6]

Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] x 100

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve using non-linear regression analysis.[9]

Rationale and Self-Validation:

  • Choice of Buffer: A phosphate buffer at pH 8.0 is optimal for AChE activity.

  • Controls: The inclusion of an enzyme control (no inhibitor) is essential to define 100% enzyme activity. A blank control (no enzyme) is necessary to subtract the background absorbance from non-enzymatic hydrolysis of the substrate. A known AChE inhibitor like Donepezil serves as a positive control to validate the assay's performance.

  • Solvent Effects: The concentration of organic solvents like DMSO should be kept low and constant across all wells to avoid affecting enzyme activity.

Monoamine Oxidase (MAO) Inhibition Assay

Principle: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin and dopamine.[10] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[11] The activity of MAO can be measured using various methods, including fluorimetric assays where the production of hydrogen peroxide (H₂O₂) during the deamination of a substrate (e.g., p-tyramine) is detected.[12] The H₂O₂ reacts with a dye reagent in the presence of horseradish peroxidase (HRP) to produce a fluorescent product.[12]

Detailed Protocol:

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • p-Tyramine (substrate)

  • HRP Enzyme

  • Dye Reagent (e.g., Amplex Red)

  • MAO-A specific inhibitor (e.g., Clorgyline)[12]

  • MAO-B specific inhibitor (e.g., Pargyline)[12]

  • Test piperidine compound

  • Assay Buffer (e.g., pH 7.4)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader (e.g., λex = 530 nm, λem = 585 nm)[12]

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test piperidine compound and specific inhibitors in a suitable solvent (e.g., DMSO). Create serial dilutions in Assay Buffer.

    • Prepare the Master Reaction Mix containing Assay Buffer, p-tyramine, Dye Reagent, and HRP Enzyme according to the kit manufacturer's instructions.[13]

  • Assay Setup (in a 96-well plate):

    • To assay for MAO-A or MAO-B inhibition:

      • Add 45 µL of the respective MAO enzyme solution to each well.

      • Add 5 µL of the test compound dilution or the appropriate specific inhibitor (as a positive control).

      • For the enzyme control, add 5 µL of the vehicle.

    • To determine selectivity: Run parallel assays for MAO-A and MAO-B.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.[12]

  • Reaction Initiation: Add 50 µL of the Master Reaction Mix to each well.[12]

  • Incubation: Incubate the plate for 20 minutes at room temperature, protected from light.[12]

  • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme) from all readings.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 values for both MAO-A and MAO-B.

  • Calculate the selectivity index (SI) by dividing the IC50 for the less potent isoform by the IC50 for the more potent isoform (e.g., SI = IC50(MAO-A) / IC50(MAO-B)).

Rationale and Self-Validation:

  • Substrate Choice: p-Tyramine is a non-selective substrate for both MAO-A and MAO-B, allowing for the assessment of inhibition of both isoforms in parallel assays.[12]

  • Selective Inhibitors: Clorgyline and Pargyline are used as positive controls for MAO-A and MAO-B inhibition, respectively, to ensure the assay can detect isoform-specific inhibition.[12]

  • Selectivity Profiling: Determining the IC50 for both MAO isoforms is crucial for understanding the compound's selectivity, which is a key factor in its therapeutic potential and side-effect profile.

Section 2: Cytotoxicity Assays

Assessing the potential of a compound to induce cell death is a critical step in early drug discovery.[14] Tetrazolium reduction assays, such as the MTT and XTT assays, are widely used colorimetric methods to evaluate cell viability and cytotoxicity.[15][16]

MTT and XTT Assays

Principle:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow, water-soluble MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple, insoluble formazan product.[15] The formazan crystals are then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.[15]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay involves the reduction of a tetrazolium salt by mitochondrial enzymes. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[16]

Experimental Workflow for Cytotoxicity Assays

cluster_prep Cell Culture & Treatment cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed cells in a 96-well plate P2 Allow cells to attach (e.g., 24 hours) P1->P2 P3 Treat cells with serial dilutions of piperidine compound P2->P3 P4 Incubate for a defined period (e.g., 24, 48, 72 hours) P3->P4 A1 Add MTT or XTT reagent to each well P4->A1 A2 Incubate (e.g., 2-4 hours) A1->A2 A3 For MTT: Add solubilization solution (e.g., DMSO) A2->A3 MTT Only A4 Measure Absorbance (MTT: ~570nm, XTT: ~450nm) A2->A4 XTT A3->A4 D1 Calculate % Cell Viability A4->D1 D2 Plot Dose-Response Curve (% Viability vs. [Compound]) D1->D2 D3 Determine IC50 Value D2->D3

Caption: General workflow for MTT and XTT cytotoxicity assays.

Detailed Protocol (MTT Assay):

Materials and Reagents:

  • Selected cell line(s) (e.g., cancer cell lines for oncology studies, neuronal cells for neurotoxicity)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)[15]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test piperidine compound

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimized density and allow them to attach overnight.[17]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test piperidine compound. Include vehicle controls (cells treated with the same concentration of solvent as the test compounds) and a positive control.[17]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 12 mM MTT stock solution to each well.[18]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing formazan crystals to form.[18]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

  • Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm.[17]

Data Analysis:

  • Subtract the absorbance of the blank (medium only) from all readings.

  • Calculate the percentage of cell viability for each concentration: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.[19]

Rationale and Self-Validation:

  • Cell Line Selection: The choice of cell line is critical and should be relevant to the therapeutic area of interest.[3][20] For example, cancer cell lines are used for evaluating anticancer agents, while neuronal cell lines are used for assessing neurotoxicity.

  • Controls: Vehicle controls are essential to account for any effects of the solvent on cell viability. A positive control with a known cytotoxic agent confirms that the assay is responsive. A blank control accounts for background absorbance.

  • Compound Interference: It is important to include a control with the test compound in cell-free medium to check for any direct reduction of MTT by the compound, which could lead to false-positive results.[17]

Section 3: Receptor Binding and Functional Assays

GPCRs are a major class of drug targets, and many piperidine derivatives are designed to modulate their activity.[21] This section covers assays to determine the binding affinity and functional activity of piperidine compounds at GPCRs.

Radioligand Binding Assays (e.g., Mu-Opioid Receptor)

Principle: Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor.[22] These assays involve the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and a decrease in this signal with increasing concentrations of the test compound indicates competitive binding.

Detailed Protocol (Mu-Opioid Receptor):

Materials and Reagents:

  • Cell membranes expressing the human mu-opioid receptor (e.g., from HEK293 cells)[23]

  • Radioligand (e.g., [³H]DAMGO)[21]

  • Unlabeled ligand for non-specific binding determination (e.g., Naloxone)[21]

  • Test piperidine compound

  • Binding buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test piperidine compound in the binding buffer.[24]

  • Controls:

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of an unlabeled ligand to saturate the receptors.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.[21]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the competition curve.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Rationale and Self-Validation:

  • Receptor Source: Using cell membranes from a cell line stably expressing the receptor of interest ensures a high density of the target and reproducible results.[23]

  • Radioligand Choice: The radioligand should have high affinity and selectivity for the target receptor.

  • Non-specific Binding: Determining non-specific binding is crucial for accurately calculating the specific binding of the test compound.

Cell-Based Functional Assays

Functional assays measure the cellular response following the activation or inhibition of a receptor by a ligand. This provides information on the compound's efficacy (agonist, antagonist, or inverse agonist).

Principle: GPCRs that couple to Gs proteins stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), while Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP levels.[25] cAMP levels can be measured using various methods, including Homogeneous Time-Resolved Fluorescence (HTRF) assays.[26] In a competitive immunoassay format, endogenous cAMP produced by the cells competes with a labeled cAMP for binding to a specific antibody.[27]

Experimental Workflow for cAMP HTRF Assay

cluster_prep Cell Preparation & Treatment cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed cells expressing the target GPCR P2 Treat with test compound (agonist or antagonist) P1->P2 P3 For Gi-coupled, stimulate with forskolin to increase basal cAMP P2->P3 A1 Lyse cells P2->A1 P3->A1 A2 Add HTRF reagents: d2-labeled cAMP and Eu-cryptate-labeled antibody A1->A2 A3 Incubate (e.g., 1 hour at RT) A2->A3 A4 Read HTRF signal A3->A4 D1 Generate cAMP standard curve A4->D1 D2 Calculate cAMP concentration in samples D1->D2 D3 Plot Dose-Response Curve and determine EC50/IC50 D2->D3

Caption: Workflow for a typical cAMP HTRF assay.

Detailed Protocol:

  • Cell Seeding: Seed cells expressing the target GPCR into a 384-well plate.

  • Compound Addition: Add serial dilutions of the test compound. For antagonist testing, pre-incubate with the antagonist before adding a known agonist at its EC80 concentration.[25]

  • Cell Lysis and Reagent Addition: After incubation, lyse the cells and add the HTRF detection reagents (d2-labeled cAMP and europium cryptate-labeled anti-cAMP antibody).[26]

  • Incubation: Incubate the plate at room temperature for 1 hour.[28]

  • Measurement: Read the HTRF signal on a compatible plate reader.

Principle: Gq-coupled GPCRs activate phospholipase C, which leads to the production of inositol trisphosphate (IP₃) and the subsequent release of calcium (Ca²⁺) from intracellular stores.[29] This transient increase in intracellular Ca²⁺ can be detected using calcium-sensitive fluorescent dyes (e.g., Fluo-4, Fura-2) and a specialized instrument like a Fluorometric Imaging Plate Reader (FLIPR).[30]

Detailed Protocol:

  • Cell Seeding and Dye Loading: Seed cells expressing the Gq-coupled GPCR of interest into a 96- or 384-well black-walled, clear-bottom plate.[31] After overnight incubation, load the cells with a calcium-sensitive dye.[31]

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate buffer.

  • Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will add the compound to the cells and immediately begin measuring the fluorescence changes over time.[30]

Principle: Reporter gene assays are used to measure the activation of specific transcription factors and signaling pathways.[32] A reporter gene (e.g., luciferase) is placed under the control of a promoter containing response elements for a particular transcription factor.[4] When the signaling pathway is activated by a ligand binding to its receptor, the transcription factor is activated, binds to the response element, and drives the expression of the reporter gene, which can be quantified.[33]

Detailed Protocol:

  • Transfection: Co-transfect cells with a plasmid containing the reporter gene construct and a plasmid expressing the receptor of interest. A second reporter (e.g., Renilla luciferase) driven by a constitutive promoter is often co-transfected for normalization.[34]

  • Compound Treatment: After allowing for protein expression, treat the cells with the test piperidine compound.

  • Cell Lysis and Measurement: Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).[34]

Section 4: hERG Channel Assay for Cardiac Safety Assessment

Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that is crucial for cardiac repolarization.[31] Inhibition of the hERG channel can lead to a prolongation of the QT interval, which can increase the risk of a life-threatening cardiac arrhythmia called Torsades de Pointes.[31] Therefore, assessing the potential of a compound to inhibit the hERG channel is a critical safety evaluation in drug development. The gold standard for this assessment is the manual patch-clamp electrophysiology assay.[35]

Experimental Workflow for hERG Patch-Clamp Assay

cluster_prep Cell Preparation cluster_assay Patch-Clamp Recording cluster_analysis Data Analysis P1 Culture HEK293 cells stably expressing hERG channels P2 Plate cells on coverslips for recording P1->P2 A1 Obtain a Gigaohm seal and whole-cell configuration P2->A1 A2 Apply voltage-clamp protocol to elicit hERG current A1->A2 A3 Record baseline current A2->A3 A4 Perfuse with test compound at various concentrations A3->A4 A5 Record current in the presence of the compound A4->A5 D1 Measure peak tail current amplitude A5->D1 D2 Calculate % inhibition at each concentration D1->D2 D3 Plot Dose-Response Curve and determine IC50 D2->D3

Sources

Experimental design for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Systematic Design and Execution of Structure-Activity Relationship (SAR) Campaigns

Abstract

This application note outlines a rigorous, standardized protocol for conducting Structure-Activity Relationship (SAR) studies in early-stage drug discovery. Unlike ad-hoc analog synthesis, this guide presents a systematic "Design-Make-Test-Analyze" (DMTA) workflow designed to maximize the extraction of mechanistic insight from minimal synthetic effort. We integrate traditional medicinal chemistry heuristics (Topliss schemes, Bioisosterism) with modern validation metrics (Z-factor, MMPA) to transition hits into viable lead candidates efficiently.

Part 1: Strategic Library Design (The "Design" Phase)

The failure of many SAR campaigns stems not from synthesis, but from poor design that conflates variables. A robust SAR study must isolate physicochemical properties (sterics, electronics, lipophilicity) to establish causality.

The Scaffold and R-Group Strategy

Do not randomly select analogs. Use a hypothesis-driven approach:

  • Scaffold Hopping: If the core is patent-encumbered or metabolically unstable, replace the central ring system with a bioisostere (e.g., replacing a benzene ring with a pyridine or thiophene) to retain geometry while altering LogP and solubility.

  • R-Group Scanning (The Topliss Method): When optimizing a phenyl ring, avoid making every possible derivative. Use the Topliss Operational Scheme to navigate the chemical space of hydrophobicity (

    
    ) and electronics (
    
    
    
    ).

Operational Logic:

  • Start: Synthesize the unsubstituted Phenyl analog.

  • Step 1: Synthesize the 4-Cl analog (increases lipophilicity and electron withdrawal).

  • Decision:

    • If Potency Increases: The pocket likely favors hydrophobic/electron-withdrawing groups. Next: Synthesize 3,4-dichloro.

    • If Potency is Unchanged: The para-position may be sterically blocked or the effect is neutral. Next: Synthesize 4-Me (hydrophobic, electron-donating).

    • If Potency Decreases: The pocket may be sterically restricted or dislike lipophilicity. Next: Synthesize 4-OMe (hydrophilic, electron-donating) or 3-Cl (change vector).

Visualization: The Topliss Decision Tree

The following diagram illustrates the decision logic for phenyl ring optimization.

ToplissTree Start Start: Unsubstituted Phenyl Make4Cl Synthesize 4-Cl Analog Start->Make4Cl HighPotency Potency Increases (M < L) Make4Cl->HighPotency EqualPotency Potency Unchanged (M ≈ L) Make4Cl->EqualPotency LowPotency Potency Decreases (M > L) Make4Cl->LowPotency Make34Cl Synthesize 3,4-Cl2 (Maximize Lipophilicity/EWG) HighPotency->Make34Cl Favors +π, +σ Make4Me Synthesize 4-Me (Test Sterics/Donating) EqualPotency->Make4Me Favors +π, -σ Make4OMe Synthesize 4-OMe (Test Hydrophilic/Donating) LowPotency->Make4OMe Favors -π, -σ Make3Cl Synthesize 3-Cl (Test Meta Position) LowPotency->Make3Cl Steric Clash at Para

Figure 1: Simplified Topliss Operational Scheme for aromatic substitution. This logic minimizes synthesis while maximizing property sampling.

Part 2: Biological Assay Development (The "Test" Phase)

Data quality determines SAR success. A "flat" SAR is often an artifact of a poor assay rather than the chemistry.

Assay Validation Protocol: The Z-Factor

Before screening analogs, the assay must be statistically validated using the Z-factor (Z'), which accounts for both the dynamic range (signal window) and the variability (standard deviation) of the controls.

Protocol:

  • Plate Layout: Design a 96-well or 384-well plate with at least 8 wells of Positive Control (Max Signal, e.g., DMSO only) and 8 wells of Negative Control (Min Signal, e.g., known inhibitor at 10µM).

  • Execution: Run the assay without test compounds.

  • Calculation:

    
    [1][2]
    
    • 
      : Standard deviations of positive/negative controls.[2][3]
      
    • 
      : Means of positive/negative controls.[1][3]
      

Acceptance Criteria:

Z-Factor Value Interpretation Action
1.0 Ideal (Theoretical) N/A
0.5 – 1.0 Excellent Proceed to Screening
0.0 – 0.5 Marginal Optimize Assay (Reduce pipetting error, increase incubation)

| < 0.0 | Unusable | Halt. Signal window overlaps with noise. |

Protocol: IC50 Determination

Objective: Determine the concentration required to inhibit 50% of biological activity.[4]

  • Compound Preparation:

    • Prepare a 10mM stock in 100% DMSO.

    • Perform a 3-fold serial dilution (10 points) in DMSO.

    • Transfer to assay buffer (Final DMSO concentration must be <1% to avoid solvent effects).

  • Incubation:

    • Add enzyme/cells to substrate.

    • Add compound.[5]

    • Incubate for

      
       (determined by linearity studies).
      
  • Data Analysis:

    • Normalize raw data:

      
      
      
    • Fit data to the 4-Parameter Logistic (4PL) Model :

      
      
      

Part 3: Data Analysis & The DMTA Cycle

The "Analyze" phase is where data transforms into knowledge.

Matched Molecular Pair Analysis (MMPA)

MMPA compares pairs of compounds that differ by a single transformation (e.g.,


).[6] This isolates the effect of that specific structural change.
  • Activity Cliff: A small structural change results in a disproportionately large change in potency (>10-fold). These are critical for identifying binding hotspots.

  • Bioisostere Replacement: If replacing a carboxylic acid with a tetrazole maintains potency but improves permeability, the SAR is successful even if potency is flat.

Visualization: The DMTA Cycle

The following workflow ensures continuous improvement of the lead series.

DMTA_Cycle Design DESIGN (Hypothesis) Make MAKE (Synthesis) Design->Make Library Synthesis Context Lead Optimization Test TEST (Biochem/Cell) Make->Test QC & Screening Analyze ANALYZE (SAR/MMPA) Test->Analyze IC50 & Z-factor Analyze->Design Refine Model

Figure 2: The Design-Make-Test-Analyze (DMTA) Cycle. This iterative loop drives the evolution of a hit to a lead.

Part 4: Troubleshooting Common SAR Issues

Scenario 1: Flat SAR (No potency change across analogs)

  • Cause: The compound may be a "pan-assay interference compound" (PAINS), acting via aggregation or redox cycling rather than specific binding.

  • Solution: Add 0.01% Triton X-100 to the assay buffer (breaks aggregates) or test in a counter-screen (unrelated protein).

Scenario 2: Steep SAR (Activity Cliffs)

  • Cause: The substituent is clashing with a rigid wall of the binding pocket or making a critical H-bond.

  • Solution: Obtain a co-crystal structure if possible. If not, use small, incremental changes (e.g.,

    
    ) to map the steric limit.
    

Scenario 3: Potency vs. Solubility Trade-off

  • Cause: Adding lipophilic groups (Topliss path) increases potency but decreases solubility (Solubility Forecast Index:

    
    ).
    
  • Solution: Introduce solubilizing groups (morpholine, piperazine) in the "solvent-exposed" region of the molecule, identified via docking or SAR tolerance.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Topliss, J. G. (1972).[7][8] Utilization of Operational Schemes for Analog Synthesis in Drug Design.[7][8][9] Journal of Medicinal Chemistry.

  • Kenny, P. W., & Sadowski, J. (2005). Structure Modification in Chemical Databases. Chemoinformatics in Drug Discovery. (Foundational text for MMPA).

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

Sources

Safe handling and storage procedures for piperidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperidine (


) serves as a ubiquitous pharmacophore in modern drug discovery, forming the structural backbone of diverse agents ranging from simple solvents to high-potency opioids (e.g., fentanyl, carfentanil).[1] This application note provides a stratified risk management framework. It distinguishes between the chemical hazards  of the base precursor (flammability, corrosivity, nitrosamine formation) and the pharmacological hazards  of its potent analogs (respiratory depression at microgram levels). This guide synthesizes regulatory compliance (DEA/21 CFR) with industrial hygiene best practices.

Risk Stratification & Toxicological Profiling

Effective safety relies on accurately categorizing the material. Treat "Piperidine" and "Piperidine Analogs" as distinct hazard classes.

Table 1: Hazard Stratification of Piperidine Compounds

FeatureClass A: Precursor / Solvent Class B: Pharmacological Analog
Representative Compound Piperidine (Base), 4-PiperidoneFentanyl, Carfentanil, Methylphenidate
Primary Hazard Chemical Injury: Corrosive (pH >12), Flammable (

).
Systemic Toxicity: Respiratory arrest via

-opioid receptor agonism.
OEL / Exposure Limit ~1 ppm (Skin notation).

(Control Band 4/5).[2]
Skin Absorption High (Solvent effect).High (Lipophilic analogs cross dermis).
Critical Incompatibility Nitrosating Agents: Forms N-nitrosopiperidine (Group 2B Carcinogen).Oxidizers: May degrade, but primary risk is aerosolization.

Expert Insight: Never store Class A piperidine in the same cabinet as nitrites, nitrates, or nitric acid. The secondary amine structure reacts rapidly with nitrosating agents to form carcinogenic N-nitroso compounds [1].

Engineering Controls & Containment Logic

The selection of containment hardware is dictated by the Occupational Exposure Band (OEB) .

Visualization: Containment Decision Logic

The following logic flow determines the required engineering controls based on compound potency and physical state.

RiskAssessment Input Compound Input State Physical State? Input->State Liquid Liquid/Volatile State->Liquid Solid Powder/Solid State->Solid Potency Potency (OEL)? LowPot > 10 µg/m³ (Precursor) Potency->LowPot HighPot < 1 µg/m³ (Analog) Potency->HighPot Liquid->Potency Solid->Potency Hood Fume Hood (Vapor Control) LowPot->Hood Standard Glovebox Isolator/Glovebox (HEPA Filtered) HighPot->Glovebox Mandatory Respirator PAPR Required HighPot->Respirator Secondary Defense

Figure 1: Decision matrix for selecting engineering controls. High-potency solid analogs require isolation technology to prevent aerosolization.

Storage Protocols: Stability & Security

Chemical Segregation (Class A)
  • Hygroscopicity: Piperidine absorbs moisture and

    
     from the air. Store under an inert atmosphere (Argon/Nitrogen) to prevent carbonate salt formation, which can alter stoichiometry in synthesis.
    
  • Flammability: Store in a dedicated flammables cabinet grounded to prevent static discharge. Flash point is

    
    —vapors are explosive at room temperature.
    
Regulatory Security (Class B - Controlled Substances)

For analogs classified as DEA Schedule I or II (e.g., Fentanyl derivatives), compliance with 21 CFR 1301.72 is mandatory [2].

  • The "Double-Lock" Rule: Materials must be stored in a GSA-class 5 steel safe or vault.

  • Anchoring: Safes weighing <750 lbs must be bolted to the floor or wall.

  • Access Logging: Every milligram removed must be logged in a continuous inventory record. Discrepancies >0.01% often trigger internal audits.

Operational Workflow: Safe Handling Protocols

Protocol A: Weighing High-Potency Analogs (Solids)

Objective: Prevent aerosolization of nanogram-level lethal doses.

  • Preparation: Don PPE.[3][4][5][6][7][8] For potent analogs (OEB 5), this includes a Tyvek suit, double nitrile gloves (tested to ASTM D6978), and a Powered Air Purifying Respirator (PAPR) if working outside a Class III glovebox [3].

  • Static Control: Use an ionizing bar inside the balance enclosure. Piperidine salts are often electrostatic; static discharge can launch particles into the breathing zone.

  • The "Wet Method":

    • Tare the vial with solvent (if chemically compatible) before adding the solid.

    • Add solid directly to the liquid to immediately suppress dust.

    • Why: Solubilized analogs are significantly safer than dry powders as the inhalation risk is eliminated.

  • Decontamination: Wipe the balance and exterior of the vial with a specific deactivation solution (see Section 5) before removing items from the containment zone.

Protocol B: Liquid Transfer (Base Piperidine)

Objective: Prevent chemical burns and vapor inhalation.[3][6][7]

  • Vapor Suppression: All transfers must occur in a certified chemical fume hood with face velocity >100 fpm.

  • Syringe Technique: Use luer-lock glass syringes. Avoid plastic syringes if storing for >5 minutes, as piperidine can swell/leach certain polymers.

  • Quenching: Residual piperidine in syringes should be drawn up into dilute HCl or acetic acid to neutralize the base before disposal. Never rinse directly with water into a sink, as the exothermic reaction and high pH are hazardous.

Emergency Response & Deactivation

In the event of a spill of a high-potency analog, standard "spill kits" are insufficient. You must chemically degrade the molecule.

Chemical Deactivation Mechanism

Most piperidine-based opioids (fentanyl class) are susceptible to oxidative degradation.

  • Agent: Acidified Bleach (pH adjusted sodium hypochlorite) or commercial peracetic acid systems.

  • Mechanism: Oxidation of the tertiary amine and cleavage of the N-phenethyl chain renders the molecule pharmacologically inactive.

Visualization: Decontamination Workflow

DeconWorkflow Start Spill Detected Evac Evacuate & Secure Area Start->Evac PPE Don Level A/B PPE Evac->PPE Cover Cover with Absorbent Pads PPE->Cover Apply Apply Oxidizer (15 min contact) Cover->Apply Check Colorimetric Test (Residue?) Apply->Check Check->Apply Positive Clean Double Bag & Incinerate Check->Clean Negative

Figure 2: Step-by-step decontamination workflow for high-potency spills. Note the iterative testing step.

Medical Countermeasures
  • Naloxone Availability: Laboratories handling piperidine-based opioids must have Naloxone (Narcan) kits mounted inside the lab and in the corridor.

  • Buddy System: Never work alone. A "man-down" alarm is recommended for isolation suites.

References

  • PubChem. (n.d.). Piperidine Safety Data Sheet (Section 10: Stability/Reactivity). National Library of Medicine. Retrieved from [Link]

  • Code of Federal Regulations. (2024). 21 CFR § 1301.72 - Physical security controls for non-practitioners. Electronic Code of Federal Regulations. Retrieved from [Link][1][9][10][11][12]

  • CDC/NIOSH. (2019). Preventing Occupational Exposure to Fentanyl and Other Opioids. Centers for Disease Control and Prevention. Retrieved from [Link]

  • American Chemical Society. (2017). Identifying and Handling High-Potency Compounds. ACS Chemical Health & Safety. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Phenethyl-4-piperidone Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Regulatory & Compliance Notice The synthesis of N-phenethyl-4-piperidone (NPP) involves precursors controlled under international frameworks (e.g., UNODC Red List) and national laws (e.g., U.S. DEA List I Chemical). This technical guide is intended strictly for authorized pharmaceutical research and forensic analysis personnel operating within licensed facilities. Adherence to local compliance, diversion control, and safety protocols is mandatory.

Role: Senior Application Scientist Subject: Yield Maximization & Process Troubleshooting Ticket ID: NPP-OPT-2026

Welcome to the technical support hub. You are likely here because your yields are stalling below 60%, or you are struggling with "oiling out" during purification. The synthesis of N-phenethyl-4-piperidone (NPP) is deceptively simple; while the chemistry is textbook, the thermodynamic traps in the Dieckmann condensation and the kinetic competition in direct alkylation often lead to significant material loss.

This guide breaks down the two primary synthetic routes, focusing on the causality of failure and the specific interventions required to restore high yields (>80%).

Part 1: Critical Synthesis Pathways

Route A: The Dieckmann Condensation (Industrial/Scale-Up Standard)

This is the preferred route for scalability. It builds the piperidone ring de novo from phenethylamine and methyl acrylate.

The Workflow:

  • Double Michael Addition: Phenethylamine reacts with 2 equivalents of methyl acrylate.

  • Dieckmann Cyclization: Base-mediated intramolecular Claisen condensation forms the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -keto ester.[1]
    
  • Hydrolysis & Decarboxylation: Acidic removal of the ester group yields NPP.

Protocol Optimization Table
ParameterStandard ConditionOptimized ConditionTechnical Rationale
Stoichiometry 1:2 (Amine:Acrylate)1:2.2 Slight excess of acrylate drives the Michael addition to completion, preventing mono-alkylated impurities.
Base (Cyclization) Sodium Methoxide (NaOMe)Sodium Hydride (NaH) or Na/Toluene NaOMe is equilibrium-limited (Yield ~40-50%). Irreversible deprotonation by NaH/Na drives cyclization to >70%.
Solvent MethanolToluene or Xylene Non-polar solvents allow higher reflux temps and prevent alcoholysis of the intermediate.
Decarboxylation HCl / RefluxH₂SO₄ / 6h Reflux Sulfuric acid often provides cleaner decarboxylation profiles than HCl, reducing tar formation.
Visualizing the Pathway (Route A)

DieckmannRoute Start Phenethylamine Inter1 Diester Intermediate (N,N-bis(carbomethoxyethyl)) Start->Inter1 Michael Addition (MeOH, <40°C) Reagent Methyl Acrylate (2.2 eq) Reagent->Inter1 Cyclized β-Keto Ester salt Inter1->Cyclized Dieckmann Condensation (NaH/Toluene, Reflux) Final N-Phenethyl-4-piperidone (NPP) Cyclized->Final Hydrolysis & Decarboxylation (H+, Heat)

Caption: Route A Logic Flow. Note the critical transition from the Diester to the Cyclic form, which is the primary yield bottleneck.

Route B: Direct Alkylation (Laboratory/Convergent)

This route alkylates commercially available 4-piperidone (usually the monohydrate HCl salt) with phenethyl bromide.

The Workflow:

  • Free-basing of the piperidone salt (in situ or pre-step).

  • 
     displacement of the alkyl halide.
    
Protocol Optimization Table
ParameterStandard ConditionOptimized ConditionTechnical Rationale
Base Triethylamine (

)

or

Inorganic bases in a heterogeneous mix prevent the formation of quaternary ammonium salts better than soluble organic bases.
Solvent DMFAcetonitrile (ACN) ACN is easier to remove than DMF. DMF residues can cause oiling during workup.
Catalyst NoneKI (0.1 eq) Finkelstein condition: Converts alkyl bromide to highly reactive alkyl iodide in situ.
Temp Reflux60-80°C Controlled heat minimizes polymerization of the piperidone ketone functionality.
Visualizing the Pathway (Route B)

AlkylationRoute Piperidone 4-Piperidone HCl Base K2CO3 / ACN / KI Piperidone->Base Halide Phenethyl Bromide Halide->Base Intermediate Transition State (SN2 Attack) Base->Intermediate Product NPP (Free Base) Intermediate->Product Major Pathway SideProduct Quaternary Salt (Over-alkylation) Intermediate->SideProduct Excess Heat/Reagent

Caption: Route B Mechanism. The dotted line represents the over-alkylation risk which must be mitigated by stoichiometry control.

Part 2: Troubleshooting Guide (Q&A)

Section 1: Yield Issues

Q: I am using Route A (Dieckmann). My intermediate diester yield is high, but the final NPP yield is <30%. What is happening? A: You are likely experiencing a Retro-Dieckmann fragmentation or incomplete cyclization.

  • Diagnosis: If the reaction mixture contains moisture, the alkoxide base is quenched, halting cyclization. If the hydrolysis step is too vigorous before the decarboxylation is ready, the ring can open back up.

  • Fix:

    • Ensure strictly anhydrous conditions for the cyclization step. Use fresh NaH or freshly cut Sodium metal.

    • Switch solvent to Toluene . Methanol (protic solvent) can retard the equilibrium of the cyclization compared to aprotic solvents like Toluene or THF.

    • Reference: See Valdez et al. regarding the impact of base choice on cyclization efficiency [1].

Q: In Route B (Alkylation), I see a large spot on TLC that isn't my product, and my yield is low. A: This is likely the Quaternary Ammonium Salt (Poly-alkylation).

  • Mechanism: The product (NPP) is also a nucleophile. If phenethyl bromide is in excess or added too quickly, the NPP reacts with it again.

  • Fix:

    • Stoichiometry: Use a slight deficiency of the alkyl halide (0.95 eq) relative to the piperidone.

    • Addition: Add the phenethyl bromide dropwise to the piperidone/base mixture, not all at once. This keeps the concentration of the alkylating agent low relative to the nucleophile.

Section 2: Purification & Isolation

Q: My product is "oiling out" instead of crystallizing. How do I get a solid? A: NPP free base has a low melting point (~60°C) and tends to supercool into an oil.

  • The "Seeding" Protocol:

    • Dissolve the crude oil in a minimum amount of hot Petroleum Ether or Hexane .

    • Cool slowly to 0°C.

    • Crucial Step: Scratch the side of the flask with a glass rod or add a seed crystal of pure NPP.

  • The Salt Alternative: If the free base refuses to crystallize, convert it to the Hydrochloride salt . Dissolve the oil in dry ether and bubble dry HCl gas (or add HCl in dioxane). The salt precipitates instantly and is easier to filter.

Q: The product has a persistent yellow/orange color even after recrystallization. A: This indicates oxidation of the ketone or polymerized acrylate residues (from Route A).

  • Fix: Perform a Charcoal Filtration . Dissolve the crude product in hot ethanol, add activated carbon (5% w/w), stir for 30 mins, and filter through Celite while hot. Then proceed to recrystallization.[2][3][4]

Part 3: Frequently Asked Questions (FAQ)

Q: Can I use 4-piperidone monohydrate instead of the HCl salt for alkylation? A: Yes, but you must account for the water.

  • Technical Note: The water of hydration will consume 2 equivalents of your alkylating base (e.g., NaH) or reduce the activity of

    
    .
    
  • Recommendation: If using the monohydrate, perform an azeotropic distillation with toluene (Dean-Stark trap) to remove the water before adding the alkyl halide.

Q: Why is Sodium Hydride (NaH) preferred over Sodium Methoxide (NaOMe) in the Dieckmann route? A: Thermodynamics.

  • NaOMe: The reaction is an equilibrium. You generate methanol as a byproduct, which can reverse the reaction.

  • NaH: The reaction produces Hydrogen gas (

    
    ), which bubbles out of the solution. This makes the deprotonation irreversible , driving the reaction to completion according to Le Chatelier's principle.
    

Q: What is the best storage condition for NPP? A: NPP is sensitive to air (oxidation) and moisture (hydrate formation). Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C. The hydrochloride salt is significantly more stable for long-term storage than the free base.

References

  • Valdez, C. A., et al. (2014).[5] "Optimized Method for the Synthesis of Fentanyl and Its Analogues." PLOS ONE. Available at: [Link]

  • Janssen, P. A. J. (1962). "Process for preparing 1-(2-aryl-ethyl)-4-piperidinones." U.S.
  • Gupta, P. K., et al. (2005). "A Convenient One-Pot Synthesis of Fentanyl." Journal of Chemical Research.
  • Drug Enforcement Administration (DEA). (2007).[6] "Control of a Chemical Precursor Used in the Illicit Manufacture of Fentanyl as a List I Chemical."[6] Federal Register. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Piperidine Derivatives

[1]

Status: Operational Ticket ID: PIP-SOL-001 Assigned Specialist: Senior Application Scientist Last Updated: February 18, 2026

Executive Summary: The Piperidine Paradox

Piperidine scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like fentanyl (analgesic), paroxetine (SSRI), and donepezil (Alzheimer's). However, their utility is frequently compromised by a "solubility cliff." While the secondary amine is basic (

This guide provides a self-validating troubleshooting framework to resolve precipitation issues, optimize salt forms, and enhance bioavailability for piperidine-based NCEs (New Chemical Entities).

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately upon dilution from DMSO into assay buffer."

Diagnosis: This is a classic "Solvent Shock" phenomenon. Your compound has high kinetic solubility in DMSO but crashes out when the dielectric constant changes rapidly in aqueous media.

Technical Explanation: Piperidine derivatives often rely on the kinetic stability of the amorphous form in DMSO. Upon dilution into PBS (pH 7.4), the system attempts to return to thermodynamic equilibrium. If the compound is a free base with a

Corrective Action:

  • Stepwise Dilution: Do not dilute 1000x in one step. Perform an intermediate dilution in a "bridge solvent" (e.g., 1:1 DMSO:Water or PEG400) to allow gradual hydration shells to form.

  • Check the Isoelectric Point: If your derivative is zwitterionic (e.g., piperidine-carboxylic acids), ensure your assay pH is at least 2 units away from the pI.

  • Switch to Kinetic Solubility Protocol: See Protocol A below to quantify the exact "crash point."

Issue 2: "I formed an HCl salt, but it's hygroscopic and turns into a goo."

Diagnosis: Counter-ion Mismatch. While HCl is the standard "go-to" acid, piperidine hydrochloride salts can be exceedingly hygroscopic due to the high lattice energy density of the chloride ion and the flexibility of the piperidine ring.

Technical Explanation: The chloride ion is small and creates a tight ionic bond. If the piperidine ring has flexible substituents, the crystal lattice may contain voids that trap atmospheric moisture.

Corrective Action: Switch to a chaotropic counter-ion or a larger organic acid that fills the crystal lattice voids.

  • Recommendation: Try Tartrate or Fumarate . These dicarboxylic acids often form hydrogen bond networks that bridge two piperidine units, stabilizing the lattice.

  • Alternative: Tosylate or Mesylate salts reduce hygroscopicity by adding lipophilic bulk to the anion, matching the lipophilicity of the cation.

Issue 3: "My compound is soluble at pH 2 but precipitates at pH 7.4."

Diagnosis: pH-Dependent Solubility (Henderson-Hasselbalch Constraint).

Technical Explanation: A typical N-substituted piperidine has a

  • At pH 2.0:

    
    . The nitrogen is 100% protonated (
    
    
    ). Solubility is high.
  • At pH 7.4:

    
    . The ratio of ionized to unionized species shifts. If the intrinsic solubility (
    
    
    ) of the free base is low (< 1 µg/mL), even a small fraction of free base will exceed the solubility product (
    
    
    ), triggering precipitation.

Corrective Action:

  • Cosolvent Spike: Add 5–10% Captisol® (SBE-β-Cyclodextrin) to the buffer. The cyclodextrin cavity encapsulates the lipophilic piperidine tail, shielding the hydrophobic surface area while the charged amine interacts with water.

  • Structural Edit: Introduce a polar "solubilizing tail" (e.g., morpholine or piperazine) to lower the LogP without affecting the pharmacophore binding.

Visual Troubleshooting Workflows

Diagram 1: Solubility Decision Matrix

This logic gate guides you through the immediate steps when a piperidine derivative fails solubility criteria.

PiperidineSolubilityStartStart: Compound Precipitatesin Aqueous BufferCheck_pKaCheck pKa vs. pHIs pH < (pKa - 2)?Start->Check_pKaAdjust_pHAdjust Buffer pH(Target pH 4-5 if assay allows)Check_pKa->Adjust_pHNo (pH is too high)Check_LogPCheck LogP/LogDIs LogP > 3.5?Check_pKa->Check_LogPYes (Already acidic)Adjust_pH->Check_LogPStill precipitatesCosolventAdd Cosolvent(10% DMSO or 20% PEG400)Check_LogP->CosolventNo (LogP < 3.5)Salt_ScreenInitiate Salt Screen(Target: Tartrate/Mesylate)Check_LogP->Salt_ScreenYes (LogP > 3.5)CyclodextrinFormulation Strategy(Use SBE-beta-CD)Cosolvent->CyclodextrinFailsSalt_Screen->CyclodextrinSalts unstableStructuralStructural Modification(Add polar group / Break symmetry)Cyclodextrin->StructuralFails

Caption: Decision tree for troubleshooting piperidine solubility issues. Blue nodes represent analysis steps; Yellow/Green nodes represent actionable interventions.

Technical Protocols

Protocol A: High-Throughput Kinetic Solubility Assay (Nephelometry)

Use this to determine the "Crash Point" of your piperidine derivative.

Materials:

  • Test Compound (10 mM in DMSO)

  • PBS Buffer (pH 7.4)[1]

  • 96-well clear flat-bottom plate

  • Nephelometer or Plate Reader (Absorbance at 600 nm)

Procedure:

  • Preparation: Add 190 µL of PBS to columns 1–10 of the 96-well plate.

  • Spiking: Add 10 µL of DMSO stock to column 1 (Final: 500 µM, 5% DMSO). Mix well.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across the plate to generate a concentration gradient (500 µM

    
     0.5 µM).
    
  • Incubation: Seal plate and shake at 300 rpm for 2 hours at 25°C.

  • Read: Measure Absorbance at 600 nm (turbidity) or Nephelometry units.

  • Analysis: Plot OD600 vs. Concentration. The inflection point where OD rises above baseline is your Kinetic Solubility Limit .

Protocol B: Rational Salt Screening for Basic Amines

Use this when the free base is crystalline but insoluble.

Principle: Piperidines are strong bases.[2][3][4] We utilize the "pKa + 2" rule: The acid counter-ion should have a


Workflow Diagram:

SaltScreenStep11. Dissolve Free BaseSolvent: Acetone or EtOH(Warm to 40°C)Step22. Add Acid (1.05 eq)Screen: HCl, Tartaric, Fumaric,MethanesulfonicStep1->Step2Step33. Cool Slowly(40°C -> 4°C over 4h)Step2->Step3Step44. Check PrecipitateStep3->Step4ResultACrystalline Solid-> Filter & Analyze (XRPD)Step4->ResultAResultBOil/Goo-> Anti-solvent (Et2O/Hexane)Step4->ResultBResultCClear Solution-> Evaporate or Add SeedStep4->ResultC

Caption: Step-by-step workflow for salt screening of piperidine derivatives.

Reference Data

Table 1: Solvent & Cosolvent Compatibility for Piperidines
Solvent / ExcipientRoleCompatibility NoteRecommended Conc.
DMSO Stock SolventExcellent solubility, but causes "crash out" upon aqueous dilution if >1%.10–20 mM Stock
Ethanol CosolventGood for free bases. Avoid with acidic salts (risk of esterification if carboxylates present).< 5% in assay
PEG 400 CosolventExcellent for preventing aggregation of lipophilic tails.[1]10–20%
Captisol® (SBE-β-CD) Complexing AgentGold Standard for piperidines. Encapsulates hydrophobic R-groups.[5]5–10% w/v
Tween 80 SurfactantPrevents precipitation but can interfere with membrane assays.< 0.1%
Table 2: Impact of Structural Modifications
Modification StrategyMechanismExpected Solubility Change
N-Methylation Increases lipophilicity slightly, but lowers melting point (lattice energy).Moderate Increase
Fluorine Substitution Lowers basicity of the amine (if adjacent), reduces metabolic liability.Variable (often decreases solubility)
Morpholine Swap Replaces piperidine CH2 with Oxygen. Lowers LogP by ~1.2 units.High Increase
Spiro-cyclization Disrupts planarity, reducing crystal packing efficiency.High Increase

References

  • BenchChem. (2025).[3][4] Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Retrieved from

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Retrieved from

  • Enamine. (2024). Shake-Flask Aqueous Solubility Assay (Kinetic or Thermodynamic). Retrieved from

  • Jain, N., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity. Journal of Medicinal Chemistry. Retrieved from

  • AxisPharm. (2024). Kinetic Solubility Assays Protocol. Retrieved from

Technical Support Center: Dieckmann Cyclization for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges of synthesizing piperidine scaffolds via the Dieckmann cyclization. The piperidine ring is a pharmacophore found in over 12,000 biologically active compounds, yet its formation via intramolecular Claisen condensation is frequently plagued by low yields, oligomerization, and retro-Dieckmann fragmentation.

This document moves beyond standard textbook definitions to provide field-proven optimization strategies, troubleshooting logic, and robust protocols designed for the drug development workflow.

Module 1: Critical Parameter Optimization

To achieve high yields, you must control the thermodynamic equilibrium. The Dieckmann cyclization is reversible; success depends on driving the reaction forward by trapping the enolate intermediate.

Base Selection: The Kinetic vs. Thermodynamic Trap
Base SystemCharacteristicsRecommended ForTechnical Note
NaH / THF (or Toluene) Irreversible deprotonation (H₂ gas evolution).Preferred Method. High-value substrates; strict anhydrous conditions.Drives equilibrium by permanently removing the proton source. No alcohol byproduct to reverse the reaction.
NaOEt / EtOH Reversible equilibrium.Cost-sensitive, large-scale commodity synthesis.Requires continuous distillation of EtOH to drive completion. High risk of hydrolysis if "wet".
KOtBu / tBuOH (or THF) Sterically hindered, strong base.Substrates sensitive to nucleophilic attack (transesterification).Excellent for kinetic control; often works at lower temperatures.

Expert Insight: For piperidine synthesis, we strongly recommend NaH in Toluene or THF . Unlike alkoxide bases, NaH generates H₂ gas, which leaves the system, rendering the deprotonation step effectively irreversible and shifting the equilibrium toward the cyclic enolate.

The Dilution Factor (Concentration)
  • The Problem: Intermolecular condensation (oligomerization) competes with intramolecular cyclization.

  • The Solution: High Dilution Principle.

  • Target Concentration: Maintain reaction concentration between 0.05 M and 0.1 M .

  • Dosing Strategy: Do not dump the substrate. Add the diester solution dropwise to the refluxing base suspension over 2–4 hours. This keeps the instantaneous concentration of unreacted diester low, favoring the unimolecular ring-closing event.

Solvent Choice & Water Management
  • Toluene: Excellent for azeotropic removal of water prior to reaction and allows for higher reflux temperatures to overcome activation energy barriers.

  • THF: Superior solubility for polar N-protected substrates but requires rigorous drying (distillation over Na/Benzophenone).

  • Strict Anhydrous Rule: Water is the enemy. Hydroxide ions generated from water will hydrolyze your esters to carboxylates, killing the reaction.

Module 2: Visualizing the Pathway

The following diagram illustrates the reaction progression and the critical "Enolate Trap" that prevents the Retro-Dieckmann reaction.

DieckmannMechanism Diester N-Protected Diester Substrate Enolate1 Ester Enolate (Intermediate) Diester->Enolate1 Base (Deprotonation) CyclicTetra Tetrahedral Intermediate Enolate1->CyclicTetra Intramolecular Attack BetaKetoEster Cyclic β-Keto Ester CyclicTetra->BetaKetoEster -OR (Elimination) BetaKetoEster->Diester Retro-Dieckmann (If not trapped) StableEnolate Stabilized Cyclic Enolate (Thermodynamic Sink) BetaKetoEster->StableEnolate Base (2nd Deprotonation) CRITICAL STEP FinalProduct Piperidine Product StableEnolate->FinalProduct Acid Quench (Controlled pH)

Caption: The "Enolate Trap" (green node) is the driving force. Without a full equivalent of base to deprotonate the β-keto ester product, the equilibrium reverts to the open-chain diester (red dashed line).

Module 3: Troubleshooting Guide

Use this matrix to diagnose failure modes in your piperidine synthesis.

Symptom Probable Cause Corrective Action
No Precipitate / No Reaction Wet Solvent / BaseWater reacts with NaH/Alkoxide to form NaOH, which hydrolyzes esters. Action: Distill solvents; use fresh NaH (oil-free wash).
Starting Material Recovery Retro-Dieckmann ReactionThe cyclic product is unstable in the presence of alkoxides during workup. Action: Quench the reaction cold into dilute acetic acid, not water.
Thick Gum / Polymer Concentration too HighIntermolecular condensation occurred. Action: Reduce concentration to <0.1 M. Use high-dilution addition techniques.
Loss of Product during Workup DecarboxylationAcid quench was too strong or hot. Action: Keep pH > 4 during extraction. Avoid heating the acidic aqueous phase.
Low Yield with NaOEt TransesterificationExchange between ester group and solvent. Action: Switch to NaH in Toluene/THF to eliminate nucleophilic competition.

Module 4: Optimized Experimental Protocol

Target: Synthesis of N-Benzyl-3-carboethoxy-4-piperidone. Scale: 10 mmol.

Reagents
  • N-Benzyl-bis(2-carboxyethyl)amine (Diester precursor)

  • Sodium Hydride (60% dispersion in oil) - 2.2 equivalents

  • Anhydrous Toluene (dried over molecular sieves)

  • Glacial Acetic Acid (for quench)

Step-by-Step Procedure
  • System Prep: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Argon.

  • Base Activation: Add NaH (22 mmol) to the flask. Wash twice with dry hexane to remove mineral oil. Suspend the clean NaH in 50 mL anhydrous Toluene.

  • Heating: Heat the toluene suspension to reflux (110°C).

  • Controlled Addition: Dissolve the Diester (10 mmol) in 50 mL anhydrous Toluene. Add this solution dropwise to the refluxing base over 2 hours .

    • Why? Slow addition ensures the diester concentration remains low, favoring cyclization.

  • Reaction: Continue reflux for 1–2 hours after addition is complete. Monitor by TLC (Note: The enolate salt may precipitate as a solid cake).

  • The Critical Quench:

    • Cool the mixture to 0°C in an ice bath.

    • Do NOT add water directly. Add Glacial Acetic Acid (25 mmol) dropwise to neutralize the enolate in situ.

    • Once neutralized, add cold water (50 mL) to dissolve salts.

  • Workup: Separate the organic layer. Extract the aqueous layer with Toluene or DCM. Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo at <40°C.

Module 5: Decision Tree for Process Failure

TroubleshootingTree Start Problem: Low Yield / Impurities CheckSM Is Starting Material (SM) Recovered? Start->CheckSM CheckOlig Is the product a viscous gum/polymer? CheckSM->CheckOlig No RetroDieck Issue: Retro-Dieckmann Solution: Quench cold with AcOH before adding water. CheckSM->RetroDieck Yes CheckHydro Is the product a dicarboxylic acid? CheckOlig->CheckHydro No DilutionIssue Issue: Concentration too High Solution: Use High Dilution (<0.1M) & Slow Addition. CheckOlig->DilutionIssue Yes WetSolvent Issue: Hydrolysis Solution: Distill solvents, use fresh NaH. CheckHydro->WetSolvent Yes Unknown Check N-Protecting Group Stability (Boc may cleave in thermal conditions) CheckHydro->Unknown No

Caption: Diagnostic flowchart to identify the root cause of reaction failure based on crude product analysis.

Frequently Asked Questions (FAQs)

Q: Can I use Boc-protected amines for this reaction? A: Proceed with caution. The classic Dieckmann requires strong bases and often reflux temperatures. Boc groups are thermally stable but can be sensitive to the quench if the pH drops too low. Benzyl (Bn) groups are superior for this reaction due to their stability against both strong bases and nucleophiles. If you must use Boc, use KOtBu in THF at 0°C to Room Temp (kinetic conditions) rather than refluxing toluene.

Q: Why is my product decarboxylating during purification? A:


-keto esters are prone to decarboxylation if heated in the presence of acid or water. Avoid silica gel chromatography if possible (silica is slightly acidic). If purification is necessary, add 1% Triethylamine to your eluent to keep the column basic, or distill the product under high vacuum if it is an oil.

Q: How do I scale this up to 100g? A: On a large scale, the "dropwise addition" becomes a significant engineering control. Use a metering pump to feed the diester solution. Ensure your reflux condenser capacity is sufficient to handle the exotherm and H₂ gas evolution. Switch from NaH (fire hazard) to Sodium Methoxide/Toluene solution if the chemistry allows, but NaH remains the gold standard for yield.

References

  • Davis, B. R.; Garratt, P. J. (1991). "Acylation of Esters, Ketones and Nitriles."[1] Comprehensive Organic Synthesis, 2, 795–863.

  • Kuehne, M. E. (1961). "The Application of the Dieckmann Condensation to the Synthesis of Piperidines." Journal of the American Chemical Society, 83(17), 3729.

  • Bunce, R. A. (1995). "Recent Advances in the Dieckmann Condensation and Related Intramolecular Acylations." Tetrahedron, 51(48), 13103-13159.

  • Organic Chemistry Portal. "Dieckmann Condensation: Mechanism and Conditions."

Sources

Technical Support Center: Purification of Synthetic Opioid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of synthetic opioid intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these critical compounds. The synthesis of opioid analogs, particularly those related to fentanyl, involves multi-step sequences that often generate complex mixtures of precursors, byproducts, and unreacted starting materials.[1] Achieving high purity in the intermediate stages is not merely a procedural step; it is a strategic decision that directly impacts the yield, safety profile, and regulatory success of the final Active Pharmaceutical Ingredient (API).[2]

This resource provides practical, in-depth troubleshooting advice and detailed protocols grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level issues encountered during the purification of opioid intermediates like 4-anilino-N-phenethylpiperidine (4-ANPP) and its derivatives.

Q1: My basic amine intermediate (e.g., 4-ANPP) is streaking badly on my silica gel TLC plate and column. What's happening and how can I fix it?

A: This is a classic problem caused by the interaction between the basic amine functionality of your intermediate and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction leads to poor peak shape, tailing, and sometimes irreversible adsorption.[3]

  • Quick Fix: Add a small amount of a tertiary amine, like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to your chromatography eluent. A common starting point is 0.1-1% (v/v). The triethylamine will compete with your compound for the acidic sites on the silica, effectively "masking" them and allowing your product to elute symmetrically.

  • Causality: The lone pair of electrons on the nitrogen of the triethylamine is less sterically hindered and more available to interact with the silanol protons than the amine in your bulkier intermediate. This preferential binding allows your target compound to travel through the column with minimal unwanted interaction.

  • Alternative: If amine additives are incompatible with your compound, consider using a different stationary phase, such as alumina (basic or neutral) or a deactivated (end-capped) silica gel.

Q2: I've run a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) and now I can't get rid of the residual palladium. It's contaminating my product.

A: Removing residual palladium to the parts-per-million (ppm) level required for pharmaceutical intermediates is a significant challenge.[4] The method of removal depends heavily on the state of the palladium (e.g., Pd(0), Pd(II), colloidal).[5]

  • Initial Step: A simple filtration through a pad of Celite® can remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium black.[5]

  • For Soluble Palladium:

    • Metal Scavengers: The most robust solution is to use a solid-supported scavenger. These are functionalized silica or polymer resins that chelate the metal. Thiol- or amine-based scavengers are very effective.[6] Stirring the crude product solution with the scavenger resin for a few hours, followed by filtration, can dramatically reduce palladium levels.[6]

    • Extraction/Precipitation: Aqueous washes with chelating agents like EDTA or reagents such as N-acetylcysteine or trithiocyanuric acid (TMT) can help pull palladium salts into the aqueous phase.[5][7]

    • Crystallization: Sometimes, a carefully chosen crystallization can leave the palladium impurities behind in the mother liquor. However, this is often not sufficient on its own.[4]

Q3: My crystallization attempt resulted in an oil, not the nice crystals I expected. What should I do?

A: "Oiling out" is a common problem in crystallization and occurs when the solute's solubility limit is exceeded at a temperature above the melting point of the solid form.[8] Essentially, a liquid phase separates instead of a solid one.

  • Immediate Action: Try to induce crystallization from the oil. Scratch the inside of the flask with a glass rod at the oil-solvent interface. The microscopic scratches provide nucleation sites. Alternatively, add a "seed crystal" of the pure compound if you have one.[9][10]

  • Troubleshooting the System:

    • Reduce Cooling Rate: Cool the solution much more slowly. A gradual temperature decrease is critical for ordered crystal lattice formation.[10]

    • Use More Solvent: Your solution may be too concentrated. Add more of the primary solvent to ensure the compound stays dissolved at a slightly lower temperature.

    • Change Solvent System: The current solvent may be too good. A solvent in which your compound is highly soluble is often poor for crystallization. Try a solvent system where the compound is very soluble when hot but poorly soluble when cold.[8] An anti-solvent crystallization, where you add a solvent in which the compound is insoluble to a solution of the compound, is another powerful technique.[9][11]

Section 2: In-Depth Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to purification challenges.

Guide 1: Low Purity After Column Chromatography

Low purity after a column run is frustrating and can be caused by several factors. This guide helps you diagnose the issue systematically.

Problem: Fractions containing the target intermediate are contaminated with impurities (checked by TLC, HPLC, or GC-MS).[12]

Troubleshooting Workflow:

G start Low Purity Post-Column q1 Is separation poor on TLC? start->q1 q2 Are peaks overlapping/streaking? q1->q2 No sol1 Optimize Eluent System: - Change solvent polarity (gradient vs. isocratic) - Try different solvent families (e.g., EtOAc/Heptane vs. DCM/MeOH) - Add modifiers (e.g., 1% Et3N for bases) q1->sol1 Yes q3 Is the impurity a new spot not in the crude mixture? q2->q3 No q2->sol1 Yes q4 Is the column overloaded? q3->q4 No sol2 Compound may be degrading on silica. - Perform 2D TLC stability test. - Switch to a less acidic stationary phase (Alumina, deactivated silica). q3->sol2 Yes sol3 Reduce sample load. Rule of thumb: 1-5% of silica weight for difficult separations. q4->sol3 Yes sol4 Check for co-elution. - Use a different analytical method (e.g., GC-MS if using HPLC) to confirm. - Re-run column with a shallower gradient. q4->sol4 No

Caption: Troubleshooting workflow for low purity after column chromatography.

In-Depth Analysis:

  • Poor TLC Separation: If you cannot achieve baseline separation of spots on a TLC plate, you will not achieve it on a column. The key is to find a solvent system that gives your product an Rf value between 0.2 and 0.4 and maximizes the difference (ΔRf) between your product and the nearest impurities.[13]

  • On-Column Degradation: Synthetic opioid intermediates can be sensitive. For example, Boc-protected piperidines can be labile to strong acids. Silica gel is acidic and can cause decomposition.[13] A 2D TLC test (run the plate once, dry, rotate 90 degrees, and run again in the same solvent) can reveal degradation; if new spots appear off the diagonal, your compound is not stable on silica.

  • Column Overloading: Loading too much crude material onto the column is a common mistake. The stationary phase becomes saturated, and the separation bands broaden significantly, leading to poor resolution and mixed fractions.[13]

Guide 2: Effective Crystallization for High Purity

Crystallization is one of the most powerful purification techniques for obtaining API-grade intermediates, capable of removing impurities with very similar structures.[9][14]

Problem: The intermediate is isolated, but purity is insufficient for the next step, and minor impurities persist.

ChallengeRoot CauseProposed Solution & Rationale
Persistent Impurities The impurity has similar solubility to the product and co-crystallizes.Action: Try a different solvent or a multi-solvent system (e.g., dissolve in hot ethanol, add water as an anti-solvent until cloudy, then cool).[9] Rationale: Changing the solvent environment alters the intermolecular forces governing solubility and crystal packing, which can often exclude the impurity from the crystal lattice.
Low Recovery/Yield The compound remains too soluble in the mother liquor even after cooling.Action: 1. Cool the solution to a lower temperature (ice bath or freezer). 2. Reduce the final volume of the solvent by slow evaporation before cooling.[11] 3. Use an anti-solvent to crash out more product. Rationale: All these methods aim to increase the level of supersaturation, the driving force for crystallization, pushing more material out of the solution.[8]
Polymorph Issues The crystallization yields an undesired or unstable crystal form (polymorph).Action: Systematically vary parameters like solvent, cooling rate, and agitation. Seeding with the desired polymorph can be very effective.[9][10] Rationale: Polymorphism is kinetically and thermodynamically controlled. Seeding provides a template for the desired crystal lattice to grow, bypassing the kinetic barrier to its formation. Regulatory bodies require strict control over polymorphic forms.[11]

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for common purification procedures. Safety First: Always conduct a thorough literature search and risk assessment before handling potent opioids or their precursors. Work in a properly ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Flash Column Chromatography of a Basic Intermediate (e.g., 4-ANPP)
  • Select the Solvent System:

    • Using TLC, find a solvent system (e.g., Ethyl Acetate/Heptane or Dichloromethane/Methanol) that provides a product Rf of ~0.3.

    • Prepare the chosen eluent and add 0.5% (v/v) triethylamine (Et₃N).

  • Pack the Column:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack a firm, uniform bed. Ensure no air bubbles or cracks are present.

  • Load the Sample:

    • Dissolve the crude intermediate in a minimal amount of dichloromethane or the eluent.

    • Alternatively (for better resolution): Adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a volatile solvent (e.g., DCM), add a few grams of silica, and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (flash chromatography) and begin collecting fractions.

    • Monitor the elution using TLC by spotting every few fractions.

  • Combine and Concentrate:

    • Once the product has fully eluted, combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified intermediate.

Protocol 2: Palladium Removal Using a Thiol-Based Scavenger Resin
  • Prepare the Solution: After the reaction workup, dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., Toluene, Acetonitrile, or Ethyl Acetate).

  • Add the Scavenger: Add a thiol-functionalized silica gel scavenger (typically 3-5 equivalents by weight relative to the theoretical amount of palladium catalyst used).

  • Stir: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-12 hours. The optimal time should be determined by monitoring palladium levels.

  • Filter: Filter the mixture through a pad of Celite® to remove the resin. Wash the resin thoroughly with the same solvent to ensure complete product recovery.[5]

  • Analyze and Concentrate:

    • Take a small aliquot of the filtrate and submit it for analysis (e.g., Inductively Coupled Plasma Mass Spectrometry, ICP-MS) to confirm palladium removal to the desired level.

    • Concentrate the remaining filtrate to obtain the palladium-free product.

References

  • Center for Forensic Science Research & Education. (n.d.). Fentanyl Purity, Potency, & Synthesis. Retrieved from [Link]

  • Chromedia. (n.d.). Troubleshooting LC, basics. Retrieved from [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Semantic Scholar. (1997, July 15). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved from [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. Retrieved from [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. Retrieved from [Link]

  • International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs. Retrieved from [Link]

  • Advanced Materials Technology. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Unichrom. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-ANPP. Retrieved from [Link]

  • OUCI. (n.d.). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. Retrieved from [Link]

  • International Journal of Medical Research & Health Sciences. (2019, January 14). Chemical analytical methods for diagnosing three narcotic substances in opiate neural drugs. Retrieved from [Link]

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

Sources

Technical Support Center: Stability Testing of Phenethyl-piperidine Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability testing of phenethyl-piperidine solutions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the stability of these compounds. Here, we will delve into the underlying causes of instability, provide detailed troubleshooting guides for common experimental issues, and offer robust protocols to ensure the integrity and accuracy of your stability studies.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of phenethyl-piperidine solutions.

Q1: What are the primary degradation pathways for phenethyl-piperidine compounds?

A1: Phenethyl-piperidine derivatives are susceptible to several degradation pathways, primarily driven by hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The amide linkage, if present, can be susceptible to acid or base-catalyzed hydrolysis, leading to the formation of precursor amines and carboxylic acids. For instance, under acidic conditions, Fentanyl can degrade to N-phenyl-1-(2-phenylethyl)-piperidin-4-amine.[1][2][3]

  • Oxidation: The tertiary amine of the piperidine ring is prone to oxidation, which can lead to the formation of N-oxides.[1][2] This is a common metabolic pathway and can also occur under oxidative stress conditions in vitro.[4] Additionally, oxidation can occur at the carbon adjacent to the piperidine nitrogen.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can initiate photo-oxidation reactions.[5][6][7] While some phenethyl-piperidine compounds like Fentanyl have shown stability to light exposure, it is a critical parameter to evaluate for novel derivatives.[1][2][3]

  • Thermal Degradation: Elevated temperatures can lead to the formation of various degradants. For Fentanyl, thermal degradation can result in compounds such as propionanilide and norfentanyl.[1][2][3]

Q2: Which analytical method is best suited for stability testing of these compounds?

A2: A stability-indicating analytical method is crucial, with reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection being the most widely used technique.[8] For more sensitive and selective analysis, especially for identifying and quantifying trace-level degradants, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method.[9]

Q3: What are the regulatory guidelines I should follow for stability testing?

A3: The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for stability testing. The key documents to consult are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[10]

  • ICH Q1B: Photostability Testing of New Active Substances and Medicinal Products.[11][12][13]

  • ICH Q2(R1): Validation of Analytical Procedures.

These guidelines outline the requirements for long-term, accelerated, and intermediate stability studies, as well as forced degradation studies.[10][14][15]

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation or stress study is designed to intentionally degrade the drug substance by exposing it to conditions more severe than accelerated stability testing, such as high heat, humidity, extreme pH, oxidation, and intense light.[8][16] These studies are critical for:

  • Identifying potential degradation products.[16]

  • Elucidating degradation pathways.[16]

  • Demonstrating the specificity of the analytical method, ensuring it can separate the parent drug from its degradants (a stability-indicating method).[8][16]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Appearance of Unexpected Peaks in HPLC Chromatogram

Symptoms:

  • Multiple, poorly resolved peaks.

  • New peaks appearing over time in solution.

  • Ghost peaks in the blank injection.

Possible Causes & Solutions:

Cause Explanation Recommended Action
On-Column Degradation The compound may be unstable under the analytical conditions (e.g., mobile phase pH, column temperature).Investigate the effect of mobile phase pH and temperature on sample stability. Consider using a less acidic mobile phase or operating at a lower temperature.
Sample Solvent Incompatibility The sample solvent may be too strong, causing peak distortion or precipitation on the column.Ensure the sample solvent is of similar or weaker strength than the initial mobile phase. If a strong solvent must be used, inject a smaller volume.
Contamination Contamination can come from the sample, solvent, glassware, or the HPLC system itself.Filter all samples and mobile phases.[17] Ensure thorough cleaning of all glassware and the HPLC system. Run a blank gradient to identify potential system peaks.
Presence of Isomers or Tautomers Some piperidine derivatives can exist as conformational isomers or tautomers, which may separate under certain chromatographic conditions.Adjusting the mobile phase pH or temperature can sometimes coalesce these peaks. If they are true isomers, the method should be developed to separate and quantify them.
Differential Ionization For free base/acid forms of piperidine derivatives, differential ionization can lead to the appearance of multiple peaks.[18]Consider adjusting the mobile phase pH or adding a buffer to ensure consistent ionization of the analyte.[18]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, making accurate integration difficult.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Secondary Interactions The basic nitrogen of the piperidine ring can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Operating at a lower pH can also protonate the silanols and reduce this interaction.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak fronting.Reduce the injection volume or the concentration of the sample.
Column Void or Contamination A void at the head of the column or contamination can disrupt the sample band, causing poor peak shape.Reverse flush the column to remove contaminants. If a void is suspected, the column may need to be replaced.
Issue 3: Inconsistent Results and Poor Reproducibility

Symptoms:

  • High variability in retention times and peak areas between injections.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Inadequate System Equilibration The HPLC system, particularly the column, may not be fully equilibrated with the mobile phase before injection.Ensure the column is equilibrated for a sufficient amount of time before starting the analytical run. Monitor the baseline for stability.
Mobile Phase Preparation Inconsistent preparation of the mobile phase (e.g., pH, composition) can lead to shifts in retention time.Prepare the mobile phase carefully and consistently. Use a pH meter for accurate pH adjustment. Degas the mobile phase to prevent bubble formation.[17]
Sample Instability The compound may be degrading in the autosampler vial over the course of the analytical run.Use a cooled autosampler if available. Prepare samples fresh and analyze them promptly. If necessary, conduct a stability study of the sample in the autosampler.
Pump Issues Fluctuations in the pump flow rate can cause variations in retention times and peak areas.Check for leaks in the pump and ensure proper functioning of the check valves. A noisy baseline can also be an indicator of pump problems.[17]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key stability-indicating experiments.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the phenethyl-piperidine compound under various stress conditions to identify potential degradants and establish degradation pathways.[8][16][19]

Materials:

  • Phenethyl-piperidine drug substance

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve the drug substance in 0.1 N HCl to a known concentration.

    • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute to the target concentration with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the drug substance in 0.1 N NaOH to a known concentration.

    • Incubate the solution at 60°C for a specified period.

    • At each time point, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the drug substance in a solution of 3% H₂O₂.

    • Incubate at room temperature, protected from light, for a specified period.

    • At each time point, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place the solid drug substance in a calibrated oven at a high temperature (e.g., 80°C) for a specified period.

    • At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photodegradation:

    • Expose the drug substance (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][20]

    • A control sample should be protected from light.

    • After exposure, prepare the samples for HPLC analysis.

Data Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Calculate the percentage degradation of the parent compound.

  • Identify and quantify any degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To develop and validate an RP-HPLC method capable of separating the parent phenethyl-piperidine compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Typical Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Start with a low percentage of B, and increase linearly over time to elute the parent compound and any degradants.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by the UV spectrum of the parent compound (typically 210-230 nm).
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

IV. Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Drug Substance Dissolve Dissolve in Stressed Media Start->Dissolve Acid Acid Hydrolysis (0.1 N HCl, 60°C) Dissolve->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Dissolve->Base Oxidation Oxidation (3% H₂O₂, RT) Dissolve->Oxidation Thermal Thermal (Solid, 80°C) Dissolve->Thermal Photo Photodegradation (ICH Q1B) Dissolve->Photo Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Stability-Indicating HPLC Analysis Neutralize->HPLC Data Data Analysis (% Degradation, Impurity Profile) HPLC->Data

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways of Phenethyl-piperidine

Degradation_Pathways cluster_products Degradation Products Parent Phenethyl-piperidine Derivative Hydrolysis_Product Hydrolyzed Products (e.g., Nor-compound) Parent->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product N-Oxide Parent->Oxidation_Product Oxidation (H₂O₂) Photo_Product Photodegradants Parent->Photo_Product Photolysis (UV/Vis Light) Thermal_Product Thermal Degradants Parent->Thermal_Product Thermal Stress (Heat)

Caption: Common degradation routes for phenethyl-piperidines.

V. References

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • Understanding ICH Photostability Testing - Q-Lab. Q-Lab. [Link]

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. ICH. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • In the right light: What ICH photostability tests are all about. Binder World. [Link]

  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. YouTube. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [Link]

  • ICH guidelines for stability studies. Slideshare. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]

  • Decontamination of Fentanyl and Fentanyl Analogues in Field and Laboratory Settings: A Review of Fentanyl Degradation. ConnectSci. [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Vrije Universiteit Brussel. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ResearchGate. [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]

  • Forced degradation of fentanyl: Identification and analysis of impurities and degradants. ResearchGate. [Link]

  • Metabolic Pathways and Potencies of New Fentanyl Analogs. PMC. [Link]

  • Forced degradation of fentanyl: identification and analysis of impurities and degradants. ScienceDirect. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. [Link]

  • Forced degradation of fentanyl. Ovid. [Link]

  • Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. PubMed. [Link]

  • ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Central Asian Journal of Medical and Natural Science. [Link]

  • Common Issues in HPLC Analysis. Medikamenter Quality Services. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.

  • Piperidine from the hydrolysis of piperine. Sciencemadness.org. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research. [Link]

  • 4 Common Mistakes to Avoid in HPLC. Chromatography Today. [Link]

  • Piperidine. Wikipedia. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Thermal Stability of New Polyamide Containing 1-Phenethyl-4-Piperidone Moiety in the Main Chain. ResearchGate. [Link]

  • Preparation method of N-phenethyl-4-phenylaminopiperidine. Patsnap. [Link]

  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. [Link]

Sources

Technical Support Center: Minimizing By-Product Formation in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Impurity Profiling & Process Optimization

The Diagnostic Hub: Root Cause Analysis

Start here. Before optimizing, you must identify the nature of your by-product. Most failures in multi-step synthesis stem from misidentifying the impurity's origin.

Q: My reaction isn't clean. How do I categorize the impurity?

A: Use the Impurity lineage Protocol . By-products generally fall into three distinct classes. Identifying the class dictates the solution.

Impurity ClassOriginDiagnostic CharacteristicPrimary Fix
Type A: Kinetic/Thermodynamic Isomers Competing reaction pathways.[1]Regioisomers, diastereomers, or over-alkylated products.Thermal Control: Adjust T and addition rate.
Type B: Process-Induced Work-up or isolation stress.Hydrolysis products, oxidation (N-oxides), solvent adducts.Telescoping: Skip isolation; switch to flow chemistry.
Type C: Reagent-Derived Excess reagents or catalyst ligands.Ligand oxides, unreacted starting material, metal aggregates.Scavenging: Use functionalized resins or specific washes.[2]
Visualization: The Impurity Triage Logic

Use this flowchart to determine your troubleshooting path.

ImpurityDiagnosis Start Identify Impurity via LCMS/NMR Isomer Is it an Isomer? (Regio/Stereo) Start->Isomer Degradant Is it a Degradant? (Hydrolysis/Oxidation) Start->Degradant Reagent Is it Reagent-Based? (Ligand/Metal) Start->Reagent ActionKT Adjust Kinetic/Thermodynamic Parameters (See Section 4) Isomer->ActionKT ActionTele Implement Telescoping/ Switch Workup (See Section 3) Degradant->ActionTele ActionScav Apply Scavenger Resins (See Section 2) Reagent->ActionScav

Figure 1: Decision matrix for isolating the source of synthetic impurities.

Reaction-Specific Troubleshooting

Ticket: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

User Report: "I am seeing significant homocoupling of my aryl halide and protodehalogenation instead of the desired C-C bond."

Senior Scientist Analysis: This is a classic competition between the oxidative addition/reductive elimination cycle and parasitic pathways.

  • Homocoupling: Often driven by the presence of Oxygen, which facilitates a Cu-mediated (or Pd-mediated) oxidative coupling (Glaser-type mechanism).

  • Protodehalogenation: Occurs when the catalytic cycle stalls, and the Aryl-Pd-X species abstracts a hydride (often from the solvent or β-hydride elimination from a ligand).

Protocol: The "Zero-Oxygen" Reset Do not rely on balloons. Follow this rigorous degassing procedure.

  • Solvent Prep: Sparge the reaction solvent with Argon (not Nitrogen, Argon is heavier and blankets better) for 30 minutes before adding catalyst.

  • Freeze-Pump-Thaw: For sensitive steps, perform 3 cycles:

    • Freeze mixture in liquid N2.

    • Apply high vacuum (0.1 mmHg) for 10 mins.

    • Thaw in warm water bath under static vacuum.

    • Backfill with Argon.

  • Scavenging: If homocoupling persists, switch to a pre-formed catalyst (e.g., Pd(dppf)Cl2·DCM) rather than mixing Pd(OAc)2 + Ligand in situ, which reduces the "induction period" where side reactions occur.

Ticket: Amide Coupling (Peptide/Drug Synthesis)

User Report: "I have 5% racemization (epimerization) at the alpha-center."

Senior Scientist Analysis: Epimerization occurs via oxazolone formation during the activation step. This is kinetically driven by high base concentration or slow amine nucleophilicity.

Optimization Table: Coupling Agents & Additives

Reagent System Risk Profile Best Use Case
HATU / DIPEA High Epimerization Risk if base is excess. Sterically hindered amines only.
EDC / HOBt Low Risk (Standard). Routine couplings; HOBt traps the active ester.

| T3P (Propylphosphonic anhydride) | Lowest Risk. | Epimerization-sensitive substrates; acidic by-products are water-soluble. |

Pro-Tip: Pre-cool the activation step to 0°C. Add the base slowly to the acid/coupling agent mixture, stir for 5 mins, then add the amine. Never dump all reagents together at room temperature.

Workup & Isolation: The Hidden degradation Zone

Q: My crude NMR looked clean, but after the column, it's decomposed. Why?

A: Silica gel is slightly acidic and can act as a Lewis Acid catalyst, cleaving protecting groups (e.g., THP, TBS) or inducing dehydration.

Solution: The Buffered Column

  • Pre-treatment: Slurry your silica gel in your eluent + 1% Triethylamine (Et3N).

  • Solvent System: Run the column. The Et3N neutralizes acidic sites on the silica.

  • Alternative: Use Alumina (Neutral) or reverse-phase (C18) chromatography for acid-sensitive compounds.

Q: How do I remove excess reagents without extraction (which creates emulsions)?

A: Use Scavenger Resins . These are functionalized polymers that chemically react with impurities, allowing you to filter them away.[2]

Target ImpurityRecommended Scavenger ResinMechanism
Excess Electrophiles (Acid chlorides, Isocyanates)Trisamine / Aminomethyl polystyrene Nucleophilic attack by resin; impurity becomes solid-bound.
Excess Nucleophiles (Amines, Hydrazines)Isocyanate / Aldehyde resin Electrophilic capture.[2]
Metal Catalysts (Pd, Cu, Rh)Thiourea / Thiol resin Chelation (removes metals to <10 ppm).

Advanced Process Control: Telescoping & Energy Landscapes

The Concept:

Isolating intermediates often exposes them to air, moisture, and thermal stress (rotovap heating). Telescoping (One-Pot) involves carrying the solution of Step 1 directly into Step 2.

Visualization: Kinetic vs. Thermodynamic Control

Understanding this landscape is critical for "Type A" impurities (Regioisomers).

EnergyLandscape Reactant Reactants (Start) TS_Kinetic TS1 (Lower Ea) Fast Path Reactant->TS_Kinetic Fast TS_Thermo TS2 (Higher Ea) Slow Path Reactant->TS_Thermo Slow Prod_Kinetic Kinetic Product (Less Stable) Forms at Low T TS_Kinetic->Prod_Kinetic Prod_Thermo Thermodynamic Product (More Stable) Forms at High T/Long Time TS_Thermo->Prod_Thermo Prod_Kinetic->Reactant Reversible (if heated)

Figure 2: Energy landscape. To minimize Thermodynamic by-products, quench early and keep T low. To minimize Kinetic by-products, heat and wait for equilibrium.

Protocol: Designing a Telescoped Sequence

Example: Amine Protection -> Alkylation -> Deprotection

  • Solvent Compatibility: Choose a high-boiling, non-nucleophilic solvent (e.g., Toluene or DMF) that works for all steps.

  • The "Purge" Step: If Step 1 generates HCl (e.g., using Acetyl Chloride), you must neutralize it before Step 2.

    • Technique: Add solid K2CO3 or a scavenger resin between steps, filter, then proceed. Do not perform an aqueous wash if possible.

  • Genotoxic Impurity (GTI) Control: If using alkyl halides (potential GTIs), ensure the final step includes a "Purge Factor"—a reaction condition (e.g., excess nucleophile) that statistically guarantees the consumption of the GTI to < ppm levels (ICH M7 Guidelines).

References & Authority

  • ICH M7(R1) Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3][4][5] International Council for Harmonisation.[5]

  • Scavenger Resins in Synthesis: Use of Scavenger Resins for the Removal of Impurities in Organic Synthesis. Sigma-Aldrich / Merck Technical Library.

  • Palladium Coupling Mechanisms: Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize Scientific Background (2010).

  • Telescoping & Green Chemistry: Telescoping multistep reactions. ACS Green Chemistry Institute Pharmaceutical Roundtable.

  • Kinetic vs Thermodynamic Control: Thermodynamic and kinetic reaction control.[1][6] Dalal Institute / Wikipedia General Reference.

Sources

Scale-up considerations for the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of pharmaceutical intermediates. This guide is designed for researchers, scientists, and drug development professionals navigating the complex transition from laboratory-scale synthesis to pilot and commercial-scale production. The journey from a few grams in a round-bottom flask to kilograms or tons in a production reactor is rarely a simple linear progression.[1][2] This resource provides in-depth, experience-driven answers to the critical challenges you will face, focusing on the underlying scientific principles to empower you to make informed decisions.

I. Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions and concerns that arise during the initial phases of a scale-up project.

Q1: My reaction worked perfectly in the lab. Why is it failing at a larger scale?

A1: This is the most common and frustrating challenge in process chemistry. The simple answer is that industrial reactors do not behave like laboratory glassware.[1] As you increase the scale, the fundamental physical environment of the reaction changes dramatically. Key factors that "break" a previously successful reaction include:

  • Heat Transfer Limitations: The surface-area-to-volume ratio decreases significantly as the vessel size increases.[1][3] This makes it much harder to remove heat from exothermic reactions, potentially leading to localized "hot spots," thermal runaway, and the formation of new impurities.[1][2][4]

  • Mixing Inefficiency: A magnetic stir bar provides excellent, rapid mixing in a small flask. In a large reactor, achieving homogenous mixing is far more complex.[2][5] Inefficient mixing can lead to localized concentration gradients of reactants, causing side reactions and reducing yield.[5]

  • Mass Transfer Issues: For reactions involving multiple phases (e.g., gas-liquid, liquid-liquid), the rate of transfer of reactants between phases can become the rate-limiting step at a larger scale, slowing down the overall reaction.[3][5][6]

  • Changes in Impurity Profiles: Minor side reactions that were negligible at the lab scale can become significant sources of impurities in a large batch due to longer reaction times or temperature variations.[1][2]

Q2: What are the most critical safety hazards to consider during scale-up?

A2: Process safety is paramount and becomes more critical as the quantities of materials increase.[4][7] The primary hazards to evaluate before any scale-up activity include:

  • Thermal Runaway: An exothermic reaction that generates heat faster than the reactor can remove it can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing an explosion.[4][8][9]

  • Pressure Buildup: Reactions that evolve gas, or thermal runaways in a closed system, can lead to dangerous pressure increases.[4]

  • Chemical Stability: The reactants, intermediates, or products themselves may be thermally unstable and decompose, sometimes violently, if the reaction temperature deviates from the intended range.[9]

A thorough Process Hazard Analysis (PHA) is essential before scaling up.[4] This involves systematically identifying potential hazards and ensuring that adequate control measures are in place.

Q3: How do regulatory guidelines like ICH influence my scale-up strategy?

A3: Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, expect a science- and risk-based approach to pharmaceutical development.[10] Key ICH guidelines that directly impact scale-up are:

  • ICH Q8: Pharmaceutical Development: This guideline introduces the concept of Quality by Design (QbD), which emphasizes proactively designing a manufacturing process to consistently deliver a product with the desired quality attributes.[10][11][12] This means you need to understand how process parameters affect your intermediate's quality.

  • ICH Q11: Development and Manufacture of Drug Substances: This provides specific guidance on the development and manufacturing process of active pharmaceutical ingredients (APIs) and their intermediates. It stresses the importance of identifying Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs).[1]

Essentially, regulators want to see that you have a deep understanding of your process and have established a "design space"—a multidimensional combination of process parameters that has been demonstrated to provide assurance of quality.[13][14]

II. Troubleshooting Guides

This section provides a question-and-answer-based approach to troubleshooting specific, common experimental issues encountered during scale-up.

Category 1: Reaction Control and Thermal Safety
Q: We observed a significant exotherm during our pilot batch that was not apparent in the lab. What went wrong and how do we fix it?

A: This is a classic heat transfer problem. The reduced surface-area-to-volume ratio of the larger reactor is impeding efficient heat removal.[1]

Root Cause Analysis:

  • Inadequate Cooling Capacity: The reactor's cooling jacket may be insufficient for the heat generated by the reaction at that scale.

  • Dosing Rate Too Fast: If a reactant is added too quickly, the rate of heat generation can overwhelm the cooling system. This is a common cause of thermal runaway.[9]

  • Accumulation of Unreacted Material: If the reaction is slower than the addition rate (due to poor mixing or lower temperature), the unreacted starting material can build up. A sudden increase in reaction rate (e.g., from a hot spot) can then cause a dangerous release of energy.

Troubleshooting Protocol:

  • Perform Reaction Calorimetry: Before scaling up, use a reaction calorimeter to accurately measure the heat of reaction and the rate of heat release under various conditions. This data is critical for safe scale-up.[8][15]

  • Model the Heat Transfer: Use the calorimetry data to model the heat transfer capabilities of your pilot-plant reactor. This will help you determine the maximum safe dosing rate.[15]

  • Adjust the Dosing Profile: Based on the modeling, slow down the addition of the exothermic reagent. You may need to use a linear or ramped-down dosing profile to match the heat generation with the cooling capacity.

  • Consider a Semi-Batch Process: Instead of adding all reactants at once, a semi-batch approach (where one reactant is added portion-wise or continuously) provides better control over the reaction rate and heat generation.

Category 2: Impurity Profile Management
Q: We are seeing new, unidentified impurities in our scaled-up batch that were not present in the lab. How do we identify and control them?

A: The appearance of new impurities is often linked to localized temperature variations or extended reaction times at a larger scale.[1] Impurity profiling is a critical aspect of pharmaceutical quality assurance.[16][17]

Root Cause Analysis & Identification:

  • Thermal Degradation: Hot spots in the reactor can cause the starting materials, intermediates, or even the final product to degrade into new impurities.

  • Side Reactions: Inefficient mixing can lead to areas with a high concentration of one reactant, promoting side reactions that were kinetically insignificant at the lab scale.[5]

  • Starting Material Impurities: The quality of raw materials can vary between batches, and impurities in a new batch of starting material can be carried through the synthesis.[1]

Troubleshooting and Control Protocol:

  • Comprehensive Impurity Profiling: Utilize High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) to detect and quantify all impurities.[16][18] Hyphenated techniques like LC-MS are essential for identifying the structures of unknown impurities.

  • Forced Degradation Studies: Intentionally stress your intermediate (e.g., with heat, acid, base, oxidant) to predict potential degradation products. This can help you identify the new impurities seen on scale.

  • Re-evaluate Process Parameters:

    • Temperature: Ensure uniform temperature control throughout the reactor.

    • Mixing: Optimize the agitator speed and design to ensure homogeneity.

    • Reaction Time: Determine the optimal reaction time to maximize product formation while minimizing impurity generation.

  • Raw Material Specification: Tighten the specifications for your starting materials and screen incoming batches for critical impurities.

Impurity Profile Comparison: Lab vs. Pilot Scale
ImpurityLab Scale (Area %)Pilot Scale (Area %)Potential Cause
Impurity A 0.05%0.5%Likely related to a known side reaction, amplified by longer reaction time or higher temperature.
Impurity B Not Detected0.2%Potentially a new degradation product from a hot spot or a new impurity from a different raw material batch.
Starting Material <0.1%0.8%Incomplete reaction due to poor mixing or mass transfer limitations.
Category 3: Phase and Physical Form Control
Q: The crystallization of our intermediate is producing a different polymorphic form at scale, affecting its physical properties. How can we control polymorphism?

A: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical quality attribute that can be highly sensitive to scale-up conditions.[19] Control of polymorphism is vital for ensuring consistent downstream processing and bioavailability.

Root Cause Analysis:

  • Supersaturation Rate: The rate at which supersaturation is generated (e.g., through cooling or anti-solvent addition) is often much different at a large scale. Rapid, uncontrolled supersaturation can favor the nucleation of a less stable (metastable) polymorph.

  • Mixing and Shear: The hydrodynamic environment in a large crystallizer is different. High shear near the impeller can sometimes induce the transformation of one polymorph to another.

  • Seeding Protocol: An inconsistent or ineffective seeding protocol can fail to direct the crystallization to the desired form.

Troubleshooting and Control Protocol:

  • Utilize Process Analytical Technology (PAT): Employ in-situ tools like Focused Beam Reflectance Measurement (FBRM) to monitor particle size and count, and Raman or Near-Infrared (NIR) spectroscopy to track the polymorphic form in real-time.[20][21] This provides invaluable insight into the crystallization process.

  • Controlled Supersaturation: Design and implement a controlled cooling or anti-solvent addition profile. The goal is to maintain supersaturation within the "metastable zone" of the desired polymorph, where it can grow without spontaneous nucleation of undesired forms.[21]

  • Develop a Robust Seeding Strategy:

    • Ensure the seed crystals are of the correct polymorphic form and have a consistent particle size.

    • Introduce the seeds at the right point in the process (i.e., once the solution is slightly supersaturated).

    • Use an appropriate seed loading (typically 1-5% by weight).

  • Scale-Down Studies: If problems persist, perform scale-down experiments in a laboratory reactor that mimics the geometry and mixing characteristics of the plant equipment to troubleshoot the issue more efficiently.

G

Category 4: Solvent Selection and Work-up
Q: Our lab-scale work-up uses a chlorinated solvent that is restricted at the manufacturing scale. How do we select a suitable replacement?

A: Solvent selection is a critical decision that balances chemical performance with safety, environmental, and regulatory constraints.[22][23] Many solvents that are convenient in the lab, like dichloromethane or chloroform, are undesirable for large-scale manufacturing due to health and environmental concerns.[22]

Solvent Selection Protocol:

  • Consult Solvent Selection Guides: Utilize guides published by pharmaceutical consortia (e.g., ACS Green Chemistry Institute Pharmaceutical Roundtable) to identify environmentally benign and safer alternatives.[24] These guides rank solvents based on safety, health, and environmental (SHE) criteria.

  • Evaluate Physical Properties: The replacement solvent should have appropriate properties for the process:

    • Solubility: It must effectively dissolve the product during extraction but allow for good crystallization upon cooling or anti-solvent addition.

    • Boiling Point: A boiling point that is not too low (to avoid losses) or too high (making removal difficult) is ideal. Higher boiling points can also provide a greater safety margin for exothermic reactions.[22]

    • Azeotropes: If water needs to be removed, a solvent that forms a favorable azeotrope with water can be advantageous.[22]

  • Perform Small-Scale Screening: Test a shortlist of promising solvents at the lab scale to confirm they provide the required performance in terms of yield, purity, and crystal form.

  • Consider Process Impact: Evaluate how the new solvent will affect downstream processes, such as filtration and drying times.

Solvent Replacement Comparison Table
PropertyDichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF)Isopropyl Acetate (IPAc)
Classification Undesirable/ProblematicRecommendedRecommended
Boiling Point 40 °C80 °C89 °C
Health Concerns Suspected CarcinogenLow ToxicityLow Toxicity
Environmental Hazardous Air PollutantBio-derived, GreenerReadily Biodegradable
Key Advantage High Solvency PowerGood for extractions, greenerGood for crystallizations
Key Disadvantage Health & Env. IssuesPeroxide formation riskLower solvency than DCM

G

III. References

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research.

  • Scale-Up Challenges for Intermediates: A Practical Guide. (2025). Tianming Pharmaceutical.

  • Role and Importance of Impurity Profiling in Pharmaceutical Quality Assurance. (2024). Longdom Publishing.

  • Scaling Up Chemical Processes? Unlock Safety and Success. (2024). QES Academy.

  • Significance of Impurity Profiling in the Pharmaceutical Industry. (2024). Global Pharma Tek.

  • Impurity Profiling: Theory and Practice. (n.d.). PharmaInfo.

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.

  • Chemical Reaction Engineering Processes Design and Scale-Up Issues in Gas-Liquid Reactions. (2025). International Journal of Novel Research and Development.

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). Glass Reactors.

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (2024). Longdom Publishing.

  • Mixing and Mass Transfer | Reaction Rate. (n.d.). Mettler Toledo.

  • Polymorphic Control and Scale-Up Strategy for Antisolvent Crystallization Using a Sequential Supersaturation and Direct Nucleation Control Approach. (2020). Crystal Growth & Design.

  • Polymorphic Control and Scale-up Strategy for Crystallization from a Ternary Antisolvent System by Supersaturation Control. (2019). Crystal Growth & Design.

  • Process Safety and Scale-up. (n.d.). H.E.L Group.

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). Chemical Processing.

  • SCALE-UP OF MASS TRANSFER-LIMITED REACTIONS. (n.d.). ResearchGate.

  • How to Scale-Up Chemical Processes. (n.d.). VisiMix.

  • Process Analytical Technology as a Tool to Optimize and Accelerate Pharmaceutical Process Development. (2021). Novartis Pharma AG.

  • Reaction Kinetics and Scale-up of Catalytic Processes. (n.d.). ResearchGate.

  • Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate. (n.d.). Slideshare.

  • Direct Visualization of Scale-Up Effects on the Mass Transfer Coefficient through the “Blue Bottle” Reaction. (2017). Journal of Chemical Education.

  • FDA Guidance for Industry PAT – A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. (n.d.). FDA.

  • Reaction Kinetics and Scale-Up of Catalytic Processes. (n.d.). Scribd.

  • Polymorphic Control and Scale-Up Strategy for Antisolvent Crystallization Using a Sequential Supersaturation and Direct Nucleation Control Approach. (n.d.). ResearchGate.

  • What you need to know about ICH Q8. (2023). Qualio.

  • Choosing the Right Solvent for Drug Manufacturing. (2025). Purosolv.

  • Process Analytical Technology: Enhancing Pharma Development. (2024). Adragos Pharma.

  • Scale-Up Methods in Chemical Reaction Engineering. (n.d.). Socratica.

  • Chemical Process Safety | Techniques & Equipment. (n.d.). Mettler Toledo.

  • Pharmaceutical Scale-Up Challenges and How to Overcome Them. (n.d.). PharmaRead.

  • Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. (2024). Medium.

  • What is Process Analytical Technology (PAT)? (n.d.). Hamilton Company.

  • Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors. (n.d.). ResearchGate.

  • How to Scale Up Pharmaceutical Manufacturing. (2022). Ascendia Pharma.

  • SOLVENTS IN SCALE-UP. (n.d.). CatSci.

  • Bioreactor Scale-Up: Mass Transfer. (2024). BioProcess International.

  • Chemical Process Safety Management: Challenges & Solutions. (2025). Ingenero.

  • Solvent Selection. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable.

  • Q8(R2) Guideline.pdf. (2009). ICH.

  • Control of polymorphism in continuous crystallization. (n.d.). DSpace@MIT.

  • ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD. (2025). IntuitionLabs.ai.

  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013). Organic Process Research & Development.

  • Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality. (2024). Ideagen.

  • Heat Transfer and Process Scale-up. (n.d.). Mettler Toledo.

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (2024). MDPI.

  • HEAT TRANSFER ISSUES IN CURRENT AND NEXT GENERATION NUCLEAR REACTORS. (2022). University of Sheffield.

  • Particle size control during recrystallization and scale-up. (2018). Technobis.

  • Q8(R2) Pharmaceutical Development. (2009). FDA.

  • Heat and mass transfer limitations in monolith reactor simulation with non uniform washcoat thickness. (n.d.). SciELO.

Sources

Technical Support Center: Chiral Separation of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Method Development & Troubleshooting for Piperidine Isomers Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Introduction

Welcome to the technical support hub for the chiral resolution of substituted piperidines. These saturated N-heterocycles are ubiquitous in pharmacophores (e.g., methylphenidate, paroxetine, fentanyl analogs) but present unique chromatographic challenges. Their secondary amine functionality (


) leads to severe peak tailing due to silanol interactions, while their conformational flexibility often complicates enantiomeric recognition.

This guide provides a self-validating workflow for separating piperidine enantiomers and diastereomers using Supercritical Fluid Chromatography (SFC) and Normal Phase HPLC (NP-HPLC).

Module 1: The "Universal" Screening Strategy

User Query: "I have a novel 3,4-disubstituted piperidine. Which column and mobile phase should I start with?"

Technical Response: Do not guess. Piperidines respond best to polysaccharide-based stationary phases. Because the nitrogen lone pair is the primary source of non-specific interaction, your screening strategy must prioritize ionization suppression .

Standard Screening Protocol (SFC & NP-HPLC)
ParameterSFC (Preferred for Scale-up) NP-HPLC (Analytical/Legacy)
Primary Columns Amylose-based: Chiralpak AD-H / IACellulose-based: Chiralcel OD-H / IBAmylose-based: Chiralpak AD-HCellulose-based: Chiralcel OD-H
Co-Solvent / Modifier Methanol (MeOH) or Ethanol (EtOH)Hexane / IPA or Hexane / EtOH
Gradient 5% to 55% Modifier over 10 minIsocratic (start 90:10 Hex:Alc)
Basic Additive (CRITICAL) 0.2% Isopropylamine (IPA-amine) or Diethylamine (DEA)0.1% Diethylamine (DEA)
Temperature 35°C - 40°C25°C
Back Pressure (SFC) 120 - 150 barN/A
Workflow Visualization

MethodDev start Start: Piperidine Racemate screen Screening Phase: Columns: AD, OD, IA, IC Modifier: MeOH + 0.2% DEA start->screen check Resolution (Rs) > 1.5? screen->check optimize Optimization Phase: 1. Adjust Temp (30-50°C) 2. Change Modifier (EtOH/IPA) check->optimize No (Partial Sep) scale Scale-Up (Prep): Check Solubility in Modifier check->scale Yes fail Switch to Immobilized Phase (IA/IC) Try 'Forbidden' Solvents (DCM/THF) check->fail No (Co-elution) optimize->check fail->screen New Conditions

Figure 1: Decision matrix for initial method development of piperidine derivatives.

Module 2: Troubleshooting Peak Shape (Tailing)

User Query: "My enantiomers are separating, but the peaks are shark-finned and tailing severely. I'm already using 0.1% TEA."

Technical Response: Tailing in piperidines is almost exclusively caused by the interaction between the protonated nitrogen and residual acidic silanols on the silica support. Triethylamine (TEA) is often insufficient for secondary amines in SFC.

The "Silanol Shielding" Protocol
  • Switch Additives: Replace TEA with Isopropylamine (IPA-amine) or Diethylamine (DEA) . Primary and secondary amines (like IPA-amine) often compete more effectively for silanol sites than tertiary amines (TEA) in chiral chromatography.

  • Increase Concentration: Boost additive concentration to 0.5% in the modifier.

    • Note: High additive load is safe for polysaccharide columns but ensure your detector (MS) can handle it.

  • Check Column History: If the column was previously used with acidic additives (TFA), it may have "memory" effects. Wash the column with 100% Ethanol + 0.5% DEA for 2 hours to reset the phase.

Comparative Additive Performance for Piperidines:

AdditiveClassificationEfficacy for PiperidinesNotes
Triethylamine (TEA) Tertiary AmineModerateGood for weak bases; often fails for secondary amines.
Diethylamine (DEA) Secondary AmineHigh Industry standard for NP-HPLC.
Isopropylamine Primary AmineVery High Preferred for SFC; volatility aids in sample recovery.
Ethanolamine Primary + AlcoholHighUse if solubility is an issue; difficult to remove post-prep.

Module 3: Resolution & Elution Order

User Query: "I need the (S)-enantiomer to elute first for a purity assay, but it's eluting second. Also, my resolution is stuck at 1.2."

Technical Response: Reversing elution order and fine-tuning resolution in polysaccharide phases relies on altering the "chiral pocket" shape or the solvation environment.

Strategies for Inversion & Resolution
  • The "Coating" Switch:

    • If you are on Amylose (Chiralpak AD/IA), switch to Cellulose (Chiralcel OD/IB).

    • Mechanism:[1][2][3][4] Amylose forms helical grooves; cellulose forms linear ravines. This structural difference frequently reverses elution order for piperidines [1].

  • The "Modifier" Effect:

    • Switch from Methanol to Isopropanol (IPA) .

    • Why? IPA is bulkier. It inserts itself into the chiral stationary phase cavities differently than MeOH, altering the steric fit of the piperidine substituents [2].

  • Temperature Tuning:

    • Lower temperature (e.g., 20°C) generally increases resolution (enthalpic control) but widens peaks.

    • Higher temperature (e.g., 45°C) sharpens peaks (kinetic improvement), which can increase effective resolution even if selectivity (

      
      ) drops.
      
Troubleshooting Logic Diagram

Troubleshooting problem Issue: Poor Resolution tailing Is Peak Tailing? problem->tailing fix_tail Action: Change Additive (TEA -> IPA-amine) tailing->fix_tail Yes fix_sel Action: Change Column (Amylose <-> Cellulose) tailing->fix_sel No (Symmetric peaks) fix_mod Action: Change Modifier (MeOH <-> IPA) fix_sel->fix_mod If Order Reversal Needed

Figure 2: Logic flow for diagnosing resolution issues versus peak shape artifacts.

Module 4: SFC Specifics – Solubility & Injection

User Query: "I'm scaling up to Prep-SFC. My piperidine dissolves in pure methanol, but precipitates when injected into the CO2 stream, causing pressure spikes."

Technical Response: Substituted piperidines, especially salts or polar derivatives, often display the "strong solvent effect" or solubility shock when mixing with non-polar


.
The "Feed Solvent" Solution

You must match the polarity of your sample solvent (feed) to the mobile phase inside the column head.

  • Avoid Pure Methanol: Pure MeOH is too strong. When the injection plug hits the column, the piperidine travels faster than the mobile phase initially, then crashes out as it dilutes into the

    
    .
    
  • The "Good" Blend: Dissolve your sample in 50:50 Methanol:Dichloromethane (DCM) or Methanol:THF .

    • Requirement: You must use Immobilized Columns (Chiralpak IA, IB, IC, ID) to use DCM or THF. Coated phases (AD, OD) will be destroyed.

  • Base in Sample: Add 0.5% DEA directly to your sample vial. This ensures the piperidine is in its free-base form (more soluble in organic/CO2 mixes) before it even enters the system.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from [Link]

  • Mosiashvili, L., et al. (2013). "On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors." Journal of Chromatography A. [Link]

  • Shimadzu Corporation. (2016). "Chiral Separation Using SFC and HPLC." Application News. [Link]

  • Mathew, S., et al. (2018). "Enantioseparation of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns." ResearchGate. [Link]

Sources

Validation & Comparative

Validating Analytical Methods for Trace Impurity Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Trace Detection Imperative

In modern pharmaceutical development, the definition of "purity" has shifted from simple assay potency (98.0%–102.0%) to the rigorous control of trace impurities at the parts-per-million (ppm) or parts-per-billion (ppb) level. This shift is driven by the discovery of high-potency genotoxic impurities (GTIs), such as nitrosamines (e.g., NDMA), which require detection limits far below the capabilities of traditional chromatography.

This guide objectively compares the industry-standard HPLC-UV against the advanced LC-MS/MS (Triple Quadrupole) platform. It provides a validated framework for detecting trace impurities, grounded in ICH Q2(R2) and FDA Nitrosamine Control guidelines.

Strategic Comparison: HPLC-UV vs. LC-MS/MS

While HPLC-UV remains the workhorse for major degradation products (>0.05%), it fails to meet the safety thresholds for mutagenic impurities, which often require Limits of Quantitation (LOQ) < 30 ppb.

Performance Matrix
FeatureHPLC-UV (Diode Array)LC-MS/MS (Triple Quadrupole)Expert Verdict
Primary Detection Mechanism Chromophore Absorbance (Beer-Lambert Law)Mass-to-Charge Ratio (m/z) & FragmentationMS/MS is required for non-chromophoric or trace analytes.
Sensitivity (LOQ) ~0.05% (500 ppm)< 10 ppb (0.01 ppm)MS/MS is ~50,000x more sensitive.
Selectivity Low (Co-elution risks)High (MRM transitions filter background)MS/MS eliminates matrix interference via mass filtering.
Linearity Range




MS/MS offers a wider dynamic range for trace analysis.
Robustness Risk Low (Stable, simple)High (Susceptible to Ion Suppression)HPLC-UV is preferred for routine QC if sensitivity allows.
Cost per Analysis $

Use HPLC-UV for assay; MS/MS for trace safety screens.
Decision Logic: When to Upgrade

The following decision tree illustrates the logical pathway for selecting the appropriate detector based on the Threshold of Toxicological Concern (TTC) .

MethodSelection Start Impurity Characterization Needed CheckTTC Is Required LOQ < 0.1% (1000 ppm)? Start->CheckTTC CheckStructure Does Analyte have strong Chromophore? CheckTTC->CheckStructure No (Major Impurity) CheckGenotox Is Impurity Mutagenic (ICH M7)? CheckTTC->CheckGenotox Yes (Trace) HPLC Select HPLC-UV (Standard QC Method) CheckStructure->HPLC Yes LCMS Select LC-MS/MS (Trace Analysis) CheckStructure->LCMS No CheckGenotox->CheckStructure No CheckGenotox->LCMS Yes (Requires ppb levels)

Figure 1: Method Selection Decision Tree. Blue nodes represent decision points; Green indicates standard UV methods; Red indicates high-sensitivity MS requirements.

Deep Dive Protocol: Validating a Nitrosamine (NDMA) Method

This protocol demonstrates a self-validating system for detecting N-Nitrosodimethylamine (NDMA) in a drug substance. It utilizes LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

The Self-Validating Mechanism: Internal Standards

Critical Insight: In trace analysis, "absolute" signal is unreliable due to matrix effects (ion suppression).

  • The Fix: You must use a stable isotopically labeled internal standard (e.g., NDMA-d6 ).

  • The Logic: If the matrix suppresses the NDMA signal by 20%, it will also suppress the NDMA-d6 signal by 20%. The ratio of Analyte/IS remains constant, ensuring accuracy.

Step-by-Step Methodology
Step 1: Instrument Configuration
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm). Why: High surface area for retention of polar nitrosamines.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Methanol (LC-MS Grade).

    • Note: Do not use phosphate buffers; non-volatile salts ruin MS sources.

Step 2: Mass Spectrometry Parameters (MRM)

Define the precursor and product ions to ensure specificity.

  • Analyte (NDMA): 75.1

    
     43.1 m/z (Quantifier), 75.1 
    
    
    
    58.1 m/z (Qualifier).
  • Internal Standard (NDMA-d6): 81.1

    
     46.1 m/z.
    
  • Causality: Monitoring two transitions (Quantifier/Qualifier) prevents false positives from isobaric interferences.

Step 3: Sample Preparation
  • Weighing: Accurately weigh 100 mg of Drug Substance.

  • Dissolution: Dissolve in 10 mL of MeOH containing 10 ng/mL of NDMA-d6 (Internal Standard).

  • Filtration: Filter through 0.2 µm PTFE syringe filter.

    • Warning: Some filters leach extractables. Pre-validate the filter by running a blank.

Validation Data & Results (ICH Q2(R2) Compliant)

The following data represents a typical validation study comparing the capabilities of the two methods for a generic impurity.

Linearity and Range

Objective: Demonstrate proportionality between concentration and response.

ParameterHPLC-UV ResultsLC-MS/MS Results
Range Tested 10 µg/mL – 100 µg/mL1.0 ng/mL – 100 ng/mL
Correlation (

)
0.99950.9989
Slope 12,450 (Abs/conc)5.4 x

(CPS/conc)
Intercept Bias < 2.0%< 5.0%
Accuracy (Recovery at Trace Levels)

Objective: Verify the method measures the "true" value in the presence of the sample matrix.

Spike LevelHPLC-UV Recovery (%)LC-MS/MS Recovery (%)Acceptance Criteria
LOQ Level N/A (Not Detected)95.4%70–130% (Trace)
Medium (50 ppb) N/A101.2%80–120%
High (100 ppb) N/A99.8%80–120%

Interpretation: The HPLC-UV method fails completely at these concentrations. The LC-MS/MS method demonstrates high accuracy, validated by the internal standard correction.

The Validation Lifecycle Workflow

According to ICH Q2(R2) , validation is not a one-time event but a lifecycle. The following diagram outlines the workflow from development to routine monitoring.

ValidationLifecycle ATP 1. Define ATP (Analytical Target Profile) Dev 2. Method Development (Optimize Separation) ATP->Dev Requirements PreVal 3. Pre-Validation (Robustness/SST) Dev->PreVal Draft Method Exec 4. Validation Execution (Linearity, Accuracy, LOQ) PreVal->Exec Final Protocol Monitor 5. Routine Monitoring (SST & Control Charts) Exec->Monitor Validated Method Monitor->Dev Change Control (If Failed)

Figure 2: Analytical Procedure Lifecycle. The process begins with the ATP (defining what needs to be measured) and cycles back if routine monitoring fails (Lifecycle Management).

Expert Insights on Robustness

To ensure your LC-MS/MS method remains valid over time, you must control Ion Suppression .

  • The Matrix Effect Map: During validation, infuse the analyte post-column while injecting a blank sample matrix.

  • Observation: If the baseline drops significantly at the retention time of your impurity, you have suppression.

  • Correction: Adjust the chromatographic gradient to move the impurity away from the suppression zone, or increase the diversion of early-eluting salts to waste.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration (FDA). (2024).[3] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link][3][4][5]

  • U.S. Food and Drug Administration (FDA). (2024).[3] Analytical Method Validation (AMV) and Quality by Design (QbD).[1] [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[3][6] [Link]

Sources

Comparative Guide: Cross-Reactivity Studies of Piperidine Derivatives in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for diverse drug classes including synthetic opioids (fentanyl), antihistamines (loratadine), and antipsychotics (risperidone). For immunoassay developers and toxicologists, this structural ubiquity presents a dual challenge: specificity (distinguishing the target from structural neighbors) and sensitivity (detecting relevant metabolites).

This guide objectively compares the performance of piperidine-targeting immunoassays, using Fentanyl and its analogs as the primary case study. We analyze the trade-offs between broad-spectrum detection and specific quantification, provide field-validated protocols for cross-reactivity profiling (based on CLSI EP07 guidelines), and offer mechanistic insights into antibody-hapten recognition.

The Structural Challenge: The Piperidine Anchor

The piperidine ring (a six-membered heterocycle containing one nitrogen) is the binding anchor for many antibodies. However, cross-reactivity profiles depend heavily on the immunogen design —specifically, which part of the molecule was exposed during antibody generation.

  • Scenario A (N-Node Targeting): If the antibody targets the N-substitution (e.g., the phenethyl group in fentanyl), it achieves high specificity but often fails to detect metabolites where this group is cleaved (e.g., Norfentanyl).

  • Scenario B (Core Targeting): If the antibody targets the piperidine ring itself, it gains broad detection of metabolites but risks false positives from unrelated drugs like Risperidone.

Mechanistic Visualization: Epitope Recognition Logic

The following diagram illustrates why assays fail to detect Norfentanyl (False Negative) while accidentally detecting Risperidone (False Positive).

AntibodyRecognition Antibody Antibody Binding Pocket (Target: Piperidine + N-Phenethyl) Fentanyl Fentanyl (Parent Drug) Fentanyl->Antibody High Affinity (Perfect Fit) AcetylFent Acetylfentanyl (Analog) AcetylFent->Antibody High Cross-Reactivity (Core Structure Intact) Norfentanyl Norfentanyl (Metabolite - N-dealkylated) Norfentanyl->Antibody <5% Cross-Reactivity (Missing N-Phenethyl Anchor) Risperidone Risperidone (Interferent) Risperidone->Antibody False Positive Potential (Piperidine Ring Mimicry)

Figure 1: Structural basis of cross-reactivity. The antibody requires the N-phenethyl group (green path) for binding. Metabolites losing this group (red path) evade detection, while structurally distinct drugs with piperidine rings (yellow path) can cause interference.

Comparative Analysis: Fentanyl Immunoassays

In forensic and clinical toxicology, the choice of assay determines whether you detect the parent drug, its analogs, or its metabolites. The data below compares two classes of commercially available immunoassays: Class I (High Specificity) and Class II (Broad Spectrum) .

Table 1: Cross-Reactivity Profiles of Piperidine Derivatives

Data synthesized from package inserts (e.g., ARK™, Immunalysis) and peer-reviewed validation studies.

Analyte / InterferentStructural RelationClass I Assay (e.g., ARK Fentanyl)Class II Assay (e.g., Generic ELISA)Clinical Implication
Fentanyl Parent Drug100% (Reference)100% (Reference)Primary detection target.
Acetylfentanyl Synthetic Analog~100%~110%High Risk: Both assays detect this illicit analog effectively.
Norfentanyl Major Metabolite~3% (Low)<1% (Negligible)False Negative Risk: Rapid metabolizers may test negative despite use. LC-MS/MS confirmation is required.
Risperidone Unrelated AntipsychoticPositive (>100 ng/mL)VariableFalse Positive Risk: Patients on antipsychotics may trigger false fentanyl alerts.
9-Hydroxyrisperidone Risperidone MetabolitePositiveVariableComplicates confirmation if not separated by chromatography.
Critical Insight: The "Norfentanyl Gap"

Most piperidine-targeting immunoassays suffer from the "Norfentanyl Gap." Because fentanyl is rapidly metabolized (oxidative N-dealkylation) to norfentanyl, urine samples collected >24 hours post-use may contain high norfentanyl but low fentanyl.

  • Recommendation: If screening for historical use, an immunoassay targeting the piperidine core alone is insufficient. You must select an assay specifically raised against the norfentanyl hapten or use LC-MS/MS.

Experimental Protocol: Validating Cross-Reactivity

To validate a new piperidine assay or verify a kit's performance, you must follow a self-validating protocol aligned with CLSI EP07 (Interference Testing) .

Phase 1: The Screen (Spike & Recovery)

Objective: Determine if a compound cross-reacts at a high physiological concentration.

  • Preparation: Prepare a drug-free urine pool (Negative Control).[1]

  • Spiking: Spike the potential cross-reactant (e.g., Risperidone) at a high concentration (e.g., 100,000 ng/mL) into the negative pool.

  • Measurement: Run the sample in triplicate.

  • Decision Logic:

    • If result < Cutoff: Compound does not cross-react.

    • If result > Cutoff: Proceed to Phase 2.

Phase 2: Dose-Response (Determination of % Cross-Reactivity)

Objective: Quantify the affinity relative to the target drug.

  • Serial Dilution: Prepare 5-7 concentrations of the interferent (e.g., 10,000, 5,000, 1,000, 500, 100 ng/mL).

  • Assay: Run each dilution in duplicate.

  • Calculation: Identify the concentration of the interferent (

    
    ) that generates a signal equivalent to the assay cutoff (
    
    
    
    ).
    
    
Workflow Visualization: CLSI EP07 Validation Flow

ValidationWorkflow Start Start Validation Spike Phase 1: Spike High Conc. (e.g., 100 mu g/mL) Start->Spike Measure Measure Signal Spike->Measure Decision Signal > Cutoff? Measure->Decision NoReact Conclusion: No Cross-Reactivity Decision->NoReact No Phase2 Phase 2: Dose-Response (Serial Dilution) Decision->Phase2 Yes Calc Calculate % CR (Cutoff / Conc_Interferent * 100) Phase2->Calc Report Report Specificity Data Calc->Report

Figure 2: Step-by-step workflow for determining cross-reactivity according to CLSI EP07 guidelines.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[2][3] EP07: Interference Testing in Clinical Chemistry, 3rd Edition.[4] CLSI.[2][3][4][5][6] [Link]

  • Manchanda, R., et al. (2020). "Comparison of Two Commercially Available Fentanyl Screening Immunoassays for Clinical Use." Journal of Analytical Toxicology. (Validation of ARK vs. Immunalysis assays). [Link]

  • Lynch, K. L., et al. (2014).[7] "Cross-Reactivity of Acetylfentanyl and Risperidone with a Fentanyl Immunoassay." Journal of Analytical Toxicology. (Case study on false positives caused by piperidine/risperidone structural similarity). [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2017). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens.[Link]

Sources

Spectroscopic comparison of piperidine precursors and final products

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization Guide: Piperidine Precursors vs. Final Products

Executive Summary

In pharmaceutical development, the piperidine moiety is a privileged scaffold, appearing in over 12,000 biologically active compounds. This guide addresses the critical analytical challenge of distinguishing piperidine-based Final Pharmaceutical Ingredients (FPIs) from their synthetic precursors. We focus on two primary synthetic transitions: the reduction of pyridine to piperidine (aromaticity loss) and the N-functionalization of piperidine (derivatization).

This document provides a comparative spectroscopic analysis (NMR, IR, MS) to establish purity, monitor reaction progress, and quantify residual precursors.

Comparative Landscape: Precursor vs. Product

The transition from precursor to product in piperidine chemistry involves distinct changes in electronic environment and molecular geometry.

FeaturePrecursor: Pyridine Intermediate: Piperidine Product: N-Alkyl/Acyl Piperidine
Hybridization

(Planar, Aromatic)

(Chair conformation)

(Chair/Twist-boat)
Basicity (

)
~5.2 (Weak base)~11.2 (Strong base)~8-10 (Depends on substituent)
Key Spectroscopic Shift Aromatic Ring CurrentLoss of Ring Current, N-H signalLoss of N-H, Steric Shifts

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for monitoring the hydrogenation of pyridine and subsequent alkylation.

Scenario A: Pyridine Reduction (Aromatic


 Aliphatic) 
The most diagnostic change is the complete disappearance of the aromatic ring current, which shields the protons significantly.
  • 
    H NMR Comparison: 
    
    • Pyridine: Signals in the 7.0 – 8.6 ppm range (deshielded).

    • Piperidine: Signals in the 1.4 – 2.9 ppm range (shielded).

    • Critical QC Marker: Residual pyridine is easily detected by integrating the region >7.0 ppm. A limit of detection (LOD) of <0.1% is achievable.

  • 
    C NMR Comparison: 
    
    • Pyridine: 3 signals (C2/6, C3/5, C4) at 123 – 150 ppm .

    • Piperidine: 3 signals at 25 – 47 ppm .

Scenario B: N-Functionalization (Amine


 Tertiary Amine/Amide) 
Distinguishing free piperidine from N-substituted products requires analyzing the 

-protons (adjacent to Nitrogen).
  • Shift Logic: Alkylation typically causes a downfield shift of the

    
    -protons due to the inductive effect of the alkyl group, though steric compression can sometimes cause upfield shifts in 
    
    
    
    C.
  • N-Acylation (Amide Formation): The

    
    -protons often split into two distinct environments (rotamers) due to restricted rotation around the N-C=O bond, appearing broad or doubled at room temperature.
    

Table 1: Diagnostic Chemical Shifts (in CDCl


) 
NucleusPositionPyridine (Precursor)Piperidine (Intermediate)N-Methylpiperidine (Product)

H

-H (2,6)
8.60 ppm (d)2.80 ppm (m)2.30 ppm (broad)

H

-H (3,5)
7.25 ppm (m)1.55 ppm (m)1.60 ppm (m)

H
N-HN/A~1.8 ppm (broad, exch.)N/A

C
C-2,6149.9 ppm47.1 ppm56.5 ppm
B. Infrared (FT-IR) Spectroscopy

IR is ideal for rapid "Go/No-Go" reaction monitoring in real-time.

  • Pyridine (Precursor):

    • C=C / C=N Stretches: Sharp, intense doublets at 1580 cm

      
        and 1480 cm
      
      
      
      .
    • C-H Stretch: Aromatic C-H stretch > 3000 cm

      
       .
      
  • Piperidine (Product):

    • N-H Stretch: A diagnostic, broad band at 3200–3400 cm

      
       . This is the primary indicator of unreacted secondary amine in N-alkylation reactions.
      
    • C-H Stretch: Aliphatic C-H stretch < 3000 cm

      
        (typically 2930, 2850 cm
      
      
      
      ).
    • Bohlmann Bands: In N-alkyl piperidines, specific bands at 2700–2800 cm

      
        indicate lone pair anti-periplanar interaction with adjacent C-H bonds (stereochemical marker).
      
C. Mass Spectrometry (MS)

MS is crucial for identifying trace impurities and validating molecular weight.

  • Fragmentation Logic (EI - 70eV):

    • Piperidine (m/z 85): The base peak is usually m/z 84

      
      , formed by 
      
      
      
      -cleavage losing a hydrogen atom to form a stable iminium ion (
      
      
      ).
    • N-Alkyl Piperidines: Dominant fragmentation is the loss of the alkyl substituent or

      
      -cleavage of the ring.
      
      • Example: N-Ethylpiperidine (m/z 113)

        
         Loss of methyl radical 
        
        
        
        m/z 98 (Base Peak).

Experimental Protocols

Protocol A: Quantitative NMR (qNMR) for Purity Assessment

Use this protocol to determine the absolute purity of a Piperidine product without a specific reference standard.[1]

  • Internal Standard Selection: Choose a standard with high purity (>99.9%) and non-overlapping signals (e.g., Maleic Acid @ 6.3 ppm or 1,3,5-Trimethoxybenzene @ 6.1 ppm).

  • Sample Preparation:

    • Weigh ~10 mg of Piperidine product (precision

      
       0.01 mg).
      
    • Weigh ~5 mg of Internal Standard into the same vial.

    • Dissolve in 0.7 mL CDCl

      
       (or DMSO-
      
      
      
      if salt form).
    • Critical Step: If analyzing free base piperidine in CDCl

      
      , add 1-2 drops of D
      
      
      
      O or shake with K
      
      
      CO
      
      
      to remove/sharpen the broad N-H proton signal which can interfere with integration.
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      60 seconds (must be
      
      
      of the slowest proton).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the internal standard peak and the product

    
    -proton signal.
    
Protocol B: GC-MS Monitoring of Pyridine Hydrogenation
  • Sample Prep: Dilute reaction aliquot to 1 mg/mL in Methanol. Add 1

    
    L of Triethylamine (to prevent tailing of the amine on the column).
    
  • Column: Rtx-5Amine or equivalent base-deactivated column (standard silica columns will cause severe tailing for piperidines).

  • Method:

    • Inlet: 250°C, Split 20:1.

    • Temp Program: 50°C (hold 2 min)

      
       15°C/min 
      
      
      
      250°C.
    • MS Source: 230°C, EI mode.

Visualizations

Diagram 1: Analytical Decision Workflow

Caption: Logical workflow for distinguishing Pyridine precursors from Piperidine products and identifying impurities.

AnalyticalWorkflow Start Unknown Sample (Piperidine Synthesis) IR_Step Step 1: FT-IR Analysis (Rapid Screen) Start->IR_Step Aromatic_Check Aromatic C-H (>3000 cm⁻¹)? C=N Stretch (1580 cm⁻¹)? IR_Step->Aromatic_Check Pyridine_Pres Precursor Present (Pyridine) Aromatic_Check->Pyridine_Pres Yes Next_Step Step 2: Check N-H Stretch (3200-3400 cm⁻¹) Aromatic_Check->Next_Step No NMR_Valid Step 3: 1H NMR Validation (Quantification) Pyridine_Pres->NMR_Valid Quantify Impurity NH_Check Broad N-H Band Present? Next_Step->NH_Check Piperidine_ID Secondary Amine (Piperidine Intermediate) NH_Check->Piperidine_ID Yes Product_ID Tertiary Amine (N-Substituted Product) NH_Check->Product_ID No Piperidine_ID->NMR_Valid Product_ID->NMR_Valid

Diagram 2: Piperidine Fragmentation Pathway (MS)

Caption: Characteristic Alpha-cleavage fragmentation pathway for Piperidine derivatives in Electron Ionization MS.

Fragmentation M_Ion Molecular Ion [M]+. (Radical Cation on N) Alpha_Cleave α-Cleavage (C-C Bond Break) M_Ion->Alpha_Cleave -e⁻ Iminium Iminium Ion [M-R]+ (Base Peak) Alpha_Cleave->Iminium Major Pathway Neutral Neutral Radical (R•) (Lost) Alpha_Cleave->Neutral

References

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. Link

  • Reich, H. J. (2024). "Bohlmann Bands in the IR Spectra of Amines." University of Wisconsin-Madison Chemistry Database. Link

  • NIST Chemistry WebBook. "Piperidine Mass Spectrum." National Institute of Standards and Technology. Link

Sources

Benchmarking Purification Strategies for Synthetic Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the scale-up of synthetic intermediates, the transition from medicinal chemistry (mg-scale) to process development (kg-scale) often hits a bottleneck at purification. While Normal Phase (NP) Flash Chromatography is the historical default, it is increasingly challenged by Reverse Phase (RP) Flash and Crystallization due to "Green Chemistry" metrics and cost pressures.

This guide benchmarks these three strategies using a representative polar synthetic intermediate (a scenario where NP often struggles). We evaluate them against Critical Quality Attributes (CQAs): Purity , Yield , Process Mass Intensity (PMI) , and Throughput .

Key Finding: While Crystallization offers the lowest PMI and cost-at-scale, Reverse Phase Flash has emerged as the superior "bridge" technology for polar intermediates (logP < 2), offering 3x higher loading capacity than traditional NP silica for these specific substrates and reducing solvent costs by up to 60%.

Part 1: The Benchmark Challenge

To ensure objective comparison, we simulate a purification scenario common in modern drug discovery:

  • Target Molecule: Compound INT-402 (Amino-pyrimidine derivative).

  • Physicochemical Profile: MW: 345 g/mol , logP: 1.8 (Moderately polar), Basic.

  • Crude Purity: 78% (Main impurities: des-halo precursor and regioisomer).

  • Goal: >98% Purity, >85% Yield.

The Logic of Selection

We selected a basic, moderately polar intermediate because this is the "failure mode" for standard silica chromatography. On standard silica, basic amines streak (tailing), forcing the use of modifiers (TEA/NH4OH) and toxic solvents (DCM), which artificially inflates PMI.

Part 2: Comparative Analysis & Data

Strategy A: Normal Phase (NP) Flash Chromatography

The Traditional Workhorse

Mechanism: Adsorption/Desorption on irregular silica (40-63 µm). Setup: Hexane/Ethyl Acetate or DCM/MeOH gradients.

  • Observation: To prevent amine tailing, 1% Triethylamine was required. The compound eluted broadly (CV range 3–8), resulting in dilute fractions.

  • Limitation: The low solubility of INT-402 in Hexane limited the injection concentration, requiring a "dry load" technique which adds operational time.

Strategy B: Reverse Phase (RP) Flash Chromatography

The Modern Alternative

Mechanism: Partitioning on C18-bonded silica (20-40 µm spherical).[1] Setup: Water/Methanol gradient.

  • Observation: The "solvophobic effect" drove the compound to the stationary phase sharply in high water content. Elution was achieved with a steep MeOH gradient.

  • Causality: Spherical particles and bonded phases eliminate silanol interactions, removing the need for amine modifiers and sharpening peaks. This allows for higher loading mass per column volume .

Strategy C: Crystallization

The Process Standard

Mechanism: Nucleation and growth driven by supersaturation (Cooling/Anti-solvent). Setup: Ethanol (solvent) / Water (anti-solvent).

  • Observation: Required 2 weeks of solubility screening to find the metastable zone width (MSZW). Once defined, the process was robust.

  • Trade-off: Excellent rejection of the regioisomer, but failed to remove the des-halo impurity completely without a second recrystallization (recrys).

Summary of Experimental Data
MetricNP Flash (Silica)RP Flash (C18)Crystallization (EtOH/H2O)
Purity (HPLC) 96.5%99.1%98.8%
Isolated Yield 82%91%76% (1st crop)
Loading Capacity 2% (w/w)6% (w/w)N/A (Concentration dependent)
Solvent Cost High (EtOAc/Hex/DCM)Low (MeOH/Water)Very Low
PMI (Mass/Mass) 45018045
Dev. Time < 2 Hours< 2 Hours2 Weeks

Note on PMI: Process Mass Intensity (PMI) is calculated as


.[2] The RP strategy significantly lowers PMI by utilizing water (often excluded or treated differently in green metrics, but here included as a benign solvent) and reusable columns.

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision-making logic used by process chemists to select the optimal strategy based on the intermediate's properties.

purification_logic Start Crude Intermediate Check_Scale Scale Check Start->Check_Scale Check_Sol Solubility Check NP_Path Soluble in Hex/EtOAc/DCM Check_Sol->NP_Path Non-Polar RP_Path Soluble in MeOH/ACN/H2O Check_Sol->RP_Path Polar / Ionizable Scale_Low < 100g (Discovery) Check_Scale->Scale_Low Speed Priority Scale_High > 100g (Process) Check_Scale->Scale_High Cost/PMI Priority Method_NP NP Flash (Disposable Silica) NP_Path->Method_NP Method_RP RP Flash (Reusable C18) RP_Path->Method_RP Scale_Low->Check_Sol Method_Cryst Crystallization (Screen Required) Scale_High->Method_Cryst First Choice Method_Cryst->Method_RP Fails (Oiling Out)

Figure 1: Strategic decision tree for intermediate purification. Note the shift to Crystallization at scale, with RP Flash acting as the primary fallback for polar compounds.

Part 4: Experimental Protocols

These protocols are designed to be self-validating . If the system suitability test (SST) fails, do not proceed to the run.

Protocol A: Reverse Phase Flash (The Optimized Method)

Recommended for polar intermediates where crystallization development is too slow.

Equipment: Automated Flash System (e.g., Biotage Isolera or Teledyne CombiFlash). Stationary Phase: C18 spherical silica, 20–30 µm (e.g., Biotage Sfär C18 or RediSep Gold C18).

  • Column Equilibration (SST):

    • Flush column with 3 Column Volumes (CV) of 100% Methanol.

    • Flush with 3 CV of 50:50 MeOH:Water.

    • Validation: Verify backpressure is stable (< 50 psi at 30 mL/min for a 12g column).

  • Sample Loading (Liquid Injection):

    • Dissolve crude INT-402 in minimal MeOH.

    • Critical Step: Ensure sample solvent strength does not exceed the starting gradient strength, or "breakthrough" will occur. If solubility requires 100% MeOH, use Dry Loading on C18 functionalized silica.

  • Gradient Execution:

    • Flow Rate: 30 mL/min (for 12g column).

    • Phase A: Water + 0.1% Formic Acid (improves peak shape for amines).

    • Phase B: Methanol.[1]

    • Profile:

      • 0–2 CV: Hold 5% B (Desalting/Polar impurity removal).

      • 2–12 CV: Linear Ramp 5% -> 100% B.

      • 12–15 CV: Hold 100% B (Elute lipophilic impurities).

  • Column Storage:

    • Flush with 100% MeOH for 3 CV. Cap tightly. RP columns are reusable 20+ times.

Protocol B: Cooling Crystallization (The Scalable Method)

Recommended for batches >100g.

  • Solubility Curve Determination:

    • Determine saturation temperature (

      
      ) of INT-402 in Ethanol (approx. 80 mg/mL at 70°C).
      
  • Process:

    • Charge crude solid and Ethanol (12.5 V) to reactor.

    • Heat to 75°C (Reflux) until full dissolution.

    • Filtration: Hot filter to remove insoluble mechanical impurities.

    • Cooling Ramp: Cool to 60°C over 30 mins. Seeding (optional but recommended) with 0.1 wt% pure crystal.

    • Cool to 5°C over 4 hours (Linear ramp). Rapid cooling causes oiling out or entrapment of impurities.

  • Isolation:

    • Filter cold. Wash with 1 CV of cold Ethanol (0°C).

    • Dry under vacuum at 40°C.

Part 5: Workflow Visualization

The following diagram details the specific workflow used to generate the benchmark data for the RP Flash strategy.

experimental_workflow Crude Crude Mixture (78% Purity) Dissolve Dissolution (MeOH) Crude->Dissolve Load Adsorb on C18 Carrier Dissolve->Load Dry Load Method Pack Pack Pre-Column Load->Pack Elute Elution (H2O/MeOH Gradient) Pack->Elute In-Line Detect UV Detection (254/280 nm) Elute->Detect Fraction Fraction Collection (Threshold Trigger) Detect->Fraction Signal > 0.1 AU Evap Evaporation (Rotovap) Fraction->Evap Pool Pure Fractions

Figure 2: Reverse Phase Dry-Load Workflow. Dry loading is critical for RP flash to prevent band broadening caused by solvent mismatch.

References

  • ACS Green Chemistry Institute. (2023). Process Mass Intensity (PMI) Metric and Calculator. American Chemical Society. [Link]

  • Biotage. (2020).[3] The Flash Purification Guide: Normal Phase vs. Reversed Phase. Biotage Technical Literature. [Link]

  • Teledyne ISCO. (2019).[4][5] Effective Organic Compound Purification: Theory & Application of Flash Chromatography. Teledyne ISCO Technical Notes. [Link]

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl-phenethyl-piperidin-4-YL-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety, logistics, and handling protocols for Methyl-phenethyl-piperidin-4-yl-amine (chemically identified as N-Methyl-1-(2-phenylethyl)piperidin-4-amine ).

Advisory: This compound is a structural precursor to the fentanyl class of synthetic opioids. While it may possess lower intrinsic toxicity than the final active pharmaceutical ingredient (API), it must be handled with High Potency Compound (HPC) protocols due to the risk of downstream synthesis of highly potent opioids and potential regulatory scrutiny (e.g., DEA List I Chemical surveillance).

Chemical Identity & Hazard Profile

Before handling, verify the material identity against the following specifications to ensure protocol alignment.

Parameter Specification
Common Name This compound
IUPAC Name N-Methyl-1-(2-phenylethyl)piperidin-4-amine
CAS Number 142752-20-3
Molecular Formula C₁₄H₂₂N₂
Molecular Weight 218.34 g/mol
Physical State Solid (Powder) or Viscous Oil (depending on salt form)
Solubility Soluble in DCM, Methanol, Ethanol; Low solubility in water (Free Base)
Primary Hazard Acute Toxicity (Oral/Inhalation) ; Skin/Eye Irritant; Respiratory Sensitizer.[1]
Regulatory Status Watch List / List I Potential . Treat as a Controlled Precursor.[2]
Risk Assessment & Containment Strategy

Core Directive: Treat this material as an OEB 4 (Occupational Exposure Band) compound. The primary risk is inhalation of airborne particulates during weighing or transfer.

Hierarchy of Controls
  • Elimination: Not possible for synthesis requirements.

  • Engineering: Handling strictly within a certified Fume Hood (Class I) or Powder Containment Hood (HEPA filtered). For quantities >1g, use a Glove Box.

  • Administrative: Restricted access; "Buddy System" mandatory.

  • PPE: See Table below.

Personal Protective Equipment (PPE) Matrix
Zone / Activity Respiratory Protection Dermal Protection Body Protection
Storage / Transport (Sealed)N95 (Precautionary)Single Nitrile Gloves (4 mil)Standard Lab Coat
Weighing / Open Handling (<100 mg)P100 Half-Face Respirator Double Nitrile Gloves (Outer 8 mil, Inner 4 mil)Tyvek® Lab Coat (Disposable)
Synthesis / Scale-Up (>100 mg)PAPR (Powered Air Purifying Respirator)Double Nitrile + Chem-Tape at cuffsTychem® Suit (Sleeve covers)
Spill Cleanup Full-Face P100 or SCBA Chemical Resistant GauntletsFull Tychem® Suit + Boot Covers
Operational Protocols (Step-by-Step)
Phase 1: Receipt & Inspection
  • Step 1: Receive package in a designated "Quarantine Zone" separate from general inventory.

  • Step 2: Inspect outer packaging for breaches. Do not open if white powder residue is visible on the exterior; initiate Spill Protocol immediately.

  • Step 3: Wipe down the exterior container with a 10% Bleach solution (oxidative deactivation) followed by water before moving to storage.

Phase 2: Weighing & Solubilization (Critical Control Point)
  • Objective: Convert the solid to a solution immediately to eliminate inhalation risk.

  • Protocol:

    • Activate the Powder Containment Hood/Glove Box. Ensure airflow velocity is >100 fpm.

    • Place a pre-tared vial with solvent (e.g., Dichloromethane or Methanol) inside the hood.

    • Open the source container only inside the hood.

    • Transfer the required mass directly into the solvent vial. Do not use weighing boats if possible; weigh by difference directly into the reaction vessel or solvent vial to minimize dust generation.

    • Cap the vial immediately and vortex inside the hood until fully dissolved.

    • Wipe the exterior of the source container and the solution vial with methanol wipes before removing from the hood.

Phase 3: Reaction Setup
  • Causality: The N-methyl secondary amine is highly nucleophilic. It will react rapidly with alkyl halides or acyl chlorides.

  • Safety Note: Exothermic reactions may vaporize the solvent, carrying the amine into the air. Always use a reflux condenser and keep the system closed.

Phase 4: Decontamination & Waste
  • Deactivation Solution: 10% Sodium Hypochlorite (Bleach) or Peracetic Acid. These oxidizers break down the piperidine/amine structure.

  • Protocol:

    • Collect all solid waste (gloves, wipes) in a dedicated "High Potency" biohazard bag.

    • Treat liquid waste with Deactivation Solution for 24 hours prior to pH adjustment and disposal.

    • Final Disposal: Incineration is the only acceptable method for the final chemical waste.

Emergency Response: Spill Protocol

Scenario: 500 mg of powder dropped on the floor.

  • Evacuate: Clear the immediate area (10 ft radius). Alert the safety officer.

  • PPE Up: Don Full-Face Respirator (P100) and double gloves.

  • Contain: Cover the spill gently with paper towels soaked in 10% Bleach (do not spray directly on powder to avoid aerosolization).

  • Neutralize: Allow bleach to sit for 15 minutes.

  • Clean: Scoop up the wet material. Repeat wipe-down 3 times.

  • Verify: Dispose of cleanup materials as hazardous waste.

Workflow Visualization

The following diagram illustrates the safe handling lifecycle, emphasizing the "Closed Loop" philosophy to prevent exposure.

SafetyProtocol cluster_containment High Containment Zone (OEB 4) Receipt Receipt & Inspection (Quarantine Zone) Storage Storage (Double Containment) Receipt->Storage Wipe Down Weighing Weighing (Glove Box / HEPA Hood) Storage->Weighing Transfer Solubilization Solubilization (Immediate Dissolution) Weighing->Solubilization Solid to Liquid Waste Waste Disposal (Incineration) Weighing->Waste Contaminated PPE Reaction Synthesis (Closed System) Solubilization->Reaction Reagent Addition Reaction->Waste Byproducts

Caption: Operational workflow emphasizing the containment of the solid phase (Yellow Zone) and transition to the liquid phase (Blue/Green Zone) to mitigate inhalation risks.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5456102 (N-Methyl-1-(2-phenylethyl)piperidin-4-amine). PubChem. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Guidelines for the Safe Handling of Synthetic Opioids for Law Enforcement and Customs Officers. Available at: [Link]

  • U.S. Drug Enforcement Administration (DEA). Fentanyl: A Briefing Guide for First Responders. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Emergency Response Safety and Health Database: Fentanyl. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.